molecular formula C6H2I2N2 B1357003 3-CYANO-2,4-DIIODOPYRIDINE CAS No. 827616-54-6

3-CYANO-2,4-DIIODOPYRIDINE

Cat. No.: B1357003
CAS No.: 827616-54-6
M. Wt: 355.9 g/mol
InChI Key: INCJBCHICXNSJJ-UHFFFAOYSA-N
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Description

3-CYANO-2,4-DIIODOPYRIDINE is a useful research compound. Its molecular formula is C6H2I2N2 and its molecular weight is 355.9 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diiodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2I2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCJBCHICXNSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479399
Record name 2,4-Diiodopyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827616-54-6
Record name 2,4-Diiodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-CYANO-2,4-DIIODOPYRIDINE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 3-cyano-2,4-diiodopyridine, a valuable building block in medicinal chemistry and materials science. The presented route is designed for robustness and scalability, drawing upon established chemical transformations and providing expert insights into the rationale behind the chosen methodologies.

Introduction and Strategic Overview

This compound is a highly functionalized heterocyclic compound. The presence of the cyano group, along with two reactive iodine atoms at the 2- and 4-positions of the pyridine ring, makes it a versatile precursor for the synthesis of more complex molecules through various cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing nature of the cyano group also influences the reactivity of the pyridine ring.

The synthesis strategy outlined herein follows a logical and efficient three-step sequence, commencing with the construction of the core pyridone ring system, followed by a robust chlorination, and culminating in a definitive halogen exchange to install the desired iodine atoms.

Overall Synthesis Pathway

Overall_Synthesis_Pathway A Ethyl Cyanoacetate + Acetaldehyde Ammonia Trimer B 2,4-Dihydroxy-3-cyanopyridine A->B Step 1: Ring Formation C 2,4-Dichloro-3-cyanopyridine B->C Step 2: Chlorination D This compound C->D Step 3: Halogen Exchange

Caption: A three-step synthesis route to this compound.

Part 1: Synthesis of 2,4-Dihydroxy-3-cyanopyridine (Intermediate I)

The initial step involves the construction of the pyridone ring. A highly effective method for this is the reaction of ethyl cyanoacetate with acetaldehyde ammonia trimer, which serves as a stable source of ammonia and acetaldehyde. This condensation reaction proceeds to form the stable 2,4-dihydroxypyridine ring system.

Experimental Protocol
  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add ethyl cyanoacetate (1.0 eq).

  • To this solution, add acetaldehyde ammonia trimer (0.34 eq) portion-wise with stirring.

  • The reaction mixture is then heated at reflux for 6-8 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

  • The resulting precipitate of 2,4-dihydroxy-3-cyanopyridine is collected by filtration, washed with cold water, and dried under vacuum.

Causality and Mechanistic Insights

This reaction is a variation of the Guareschi-Thorpe condensation. The sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the imine formed in situ from the acetaldehyde and ammonia, initiating a cascade of condensation and cyclization reactions that ultimately lead to the formation of the thermodynamically stable dihydroxypyridine ring.

Part 2: Synthesis of 2,4-Dichloro-3-cyanopyridine (Intermediate II)

The conversion of the dihydroxy derivative to the dichloro analogue is a critical step that activates the 2- and 4-positions for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol
  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber, 2,4-dihydroxy-3-cyanopyridine (1.0 eq) is carefully mixed with an excess of phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, can be added to facilitate the reaction.

  • The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water to remove any remaining phosphoric acid, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][2]

Quantitative Data
ParameterValue
Starting Material2,4-Dihydroxy-3-cyanopyridine
ReagentPhosphorus oxychloride (POCl₃)
Temperature105-110 °C (Reflux)
Reaction Time4-6 hours
Typical Yield80-90%
Mechanism of Chlorination

The chlorination of the dihydroxypyridine with POCl₃ proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This process occurs at both hydroxyl groups. The resulting phosphate esters are excellent leaving groups, and the chloride ions generated in the reaction then act as nucleophiles, attacking the 2- and 4-positions of the pyridine ring in an SNAr-type mechanism to yield the dichlorinated product.

Chlorination_Mechanism cluster_0 Step A: Phosphorylation cluster_1 Step B: Nucleophilic Attack A Dihydroxypyridine C Dichlorophosphate Ester Intermediate A->C Attack on P B POCl3 B->C E Dichloropyridine C->E SNAr D Chloride Ion (Cl-) D->E

Caption: Mechanism of chlorination of dihydroxypyridine using POCl₃.

Part 3: Synthesis of this compound (Final Product)

The final step is a double halogen exchange reaction, a type of Finkelstein reaction, where the chlorine atoms of 2,4-dichloro-3-cyanopyridine are replaced by iodine. This reaction is typically driven to completion by the use of an iodide salt in a suitable solvent. The use of a copper(I) catalyst is highly beneficial for this transformation on an aromatic system.

Experimental Protocol
  • To a solution of 2,4-dichloro-3-cyanopyridine (1.0 eq) in a high-boiling point solvent such as dioxane or DMF, add sodium iodide (NaI, 2.5-3.0 eq).

  • Add copper(I) iodide (CuI, 0.1-0.2 eq) as a catalyst.

  • The reaction mixture is heated to a temperature between 110-150 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with a solution of sodium thiosulfate to remove any residual iodine, then with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data
ParameterValue
Starting Material2,4-Dichloro-3-cyanopyridine
ReagentsSodium Iodide (NaI), Copper(I) Iodide (CuI)
SolventDioxane or DMF
Temperature110-150 °C
Reaction Time12-24 hours
Typical Yield60-75%
The Role of the Copper Catalyst

The direct nucleophilic substitution of aryl chlorides with iodide is generally slow. The copper(I) catalyst plays a crucial role in facilitating this halogen exchange. The proposed mechanism involves an oxidative addition of the aryl chloride to the Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination of the aryl iodide, regenerating the Cu(I) catalyst. This catalytic cycle significantly lowers the activation energy for the halogen exchange, allowing the reaction to proceed under milder conditions than would otherwise be required.

Halogen_Exchange_Mechanism A Cu(I)I C [Cu(III)(Py-CN)ClI] Intermediate A->C Oxidative Addition B 2,4-Dichloro-3-cyanopyridine B->C D This compound C->D Reductive Elimination E Cu(I)Cl C->E

Caption: Simplified catalytic cycle for copper-catalyzed halogen exchange.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to this compound. The methodology leverages well-established reactions, and the provided insights into the reaction mechanisms and experimental considerations are intended to empower researchers in the successful application of this synthesis. The final product is a versatile intermediate poised for further elaboration in various drug discovery and materials science programs.

References

  • Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. EP0909270B1.
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  • 3-cyanopyridine derivative and preparation as well as applic
  • Synthesis method of 2-chlorine-3-cyanopyridine. CN101941943A.
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  • PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.. ES2203361T3.
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  • One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega. [Link]

  • Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega. [Link]

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The Strategic Utility of 3-Cyano-2,4-diiodopyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount. Among these, 3-Cyano-2,4-diiodopyridine has emerged as a potent and versatile building block. Its unique arrangement of a nucleophilic nitrogen atom, an electron-withdrawing cyano group, and two differentially reactive iodine substituents offers a rich platform for complex molecular engineering. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in the development of novel therapeutics and advanced materials. The pyridine ring is a common motif in a vast number of FDA-approved drugs, highlighting the importance of developing novel substituted pyridine intermediates.[1][2]

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be reliably established. Commercial suppliers confirm its existence and provide key identifiers.[3][][5][6]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 827616-54-6[3][][5][6]
Molecular Formula C₆H₂I₂N₂[]
Molecular Weight 355.90 g/mol [5]
Appearance Inferred: Off-white to yellow solidAnalogy to other dihalocyanopyridines
Melting Point Not reported; likely >100 °CAnalogy to similar solid heterocycles
Solubility Inferred: Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane)General solubility of functionalized pyridines
Spectroscopic Characterization (Inferred)
  • ¹H NMR: The spectrum would likely show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effects of the iodine and cyano substituents.

  • ¹³C NMR: The spectrum would exhibit six signals corresponding to the six carbon atoms of the pyridine ring. The carbons bearing the iodine atoms would show characteristic shifts, and the quaternary carbon of the cyano group would appear in the typical region for nitriles.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group would be expected in the range of 2215-2230 cm⁻¹.[7] Additional bands corresponding to C=C and C=N stretching vibrations of the pyridine ring would also be present.

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 356, corresponding to the molecular weight of the compound. Isotopic patterns characteristic of iodine would also be observable.

Synthesis of this compound: A Plausible Approach

A definitive, published synthesis protocol for this compound is not readily found in the current body of scientific literature. However, a logical and experimentally sound synthetic route can be proposed based on established methodologies for the synthesis of halogenated and cyanated pyridines. A plausible multi-step synthesis could commence from a readily available pyridine precursor, such as 2,4-dihydroxypyridine-3-carbonitrile.

Proposed Synthetic Pathway

Synthesis_of_this compound start 2,4-Dihydroxypyridine-3-carbonitrile step1 Halogenation (e.g., POI₃/PCl₅) start->step1 intermediate1 2,4-Dichloro-3-cyanopyridine step1->intermediate1 Formation of Dichloro Intermediate step2 Halogen Exchange (Finkelstein Reaction) intermediate1->step2 product This compound step2->product Introduction of Iodine

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,4-Dichloro-3-cyanopyridine

This step is based on known procedures for the chlorination of hydroxypyridines.

  • To a stirred suspension of 2,4-dihydroxypyridine-3-carbonitrile in phosphorus oxychloride, slowly add phosphorus pentachloride portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield 2,4-dichloro-3-cyanopyridine. This intermediate is a known versatile building block.[8]

Step 2: Synthesis of this compound (Finkelstein Reaction)

This step utilizes a halogen exchange reaction to introduce the iodine atoms.

  • In a suitable solvent such as acetonitrile or acetone, dissolve 2,4-dichloro-3-cyanopyridine and an excess of sodium iodide.

  • Heat the reaction mixture to reflux and stir for an extended period (24-48 hours), monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with sodium thiosulfate solution to remove any remaining iodine, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two iodine atoms at the 2- and 4-positions of the pyridine ring are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds at the 2- and 4-positions are highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of various cross-coupling reactions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. Studies on 2,4-dihalopyridines have shown that the 4-position is generally more reactive towards Suzuki-Miyaura coupling, while the 2-position can be selectively functionalized under certain conditions.[9][10]

Cross_Coupling_Reactions start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) start->buchwald product_suzuki Arylated/Heteroarylated Products suzuki->product_suzuki product_sonogashira Alkynylated Products sonogashira->product_sonogashira product_buchwald Aminated Products buchwald->product_buchwald

Caption: Key cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful tool for introducing aryl or heteroaryl moieties, which are prevalent in many drug candidates.[11][12][13] The regioselective coupling at either the 2- or 4-position can be exploited to build complex molecular architectures.

  • Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylated pyridines.[14][15][16][17][18] These products can serve as precursors for a variety of other functional groups or as components of conjugated materials.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[19][20][21][22][23] The introduction of primary or secondary amines at the 2- or 4-position can significantly modulate the biological activity of the resulting compounds.

Applications in Drug Discovery

The 3-cyanopyridine scaffold is a well-established pharmacophore found in a number of biologically active molecules.[24][25][26] The ability to introduce diverse substituents at the 2- and 4-positions of this compound through regioselective cross-coupling reactions makes it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery programs. The electron-withdrawing nature of the cyano group can also influence the pharmacokinetic properties of the final compounds. The halogenated pyridine core itself has been investigated for potential mutagenic and pharmacological activities.[27]

Conclusion

This compound represents a highly valuable and versatile building block for synthetic and medicinal chemists. While detailed experimental data for this specific compound remains to be fully documented in peer-reviewed literature, its chemical properties and reactivity can be confidently inferred from a wealth of knowledge on analogous compounds. Its strategic combination of a cyano group and two reactive iodine atoms on a pyridine core provides a powerful platform for the efficient construction of complex and diverse molecular architectures, with significant potential for the discovery of new therapeutic agents and advanced materials.

References

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  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

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  • Amazon Web Services. Discovery of Fluorescent Cyanopyridine and Deazalumazine Dyes using Small Molecule Macroarrays. [Link]

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  • PubMed. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. [Link]

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  • National Institutes of Health. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. [Link]

  • Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]

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  • Asian Journal of Chemistry. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

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Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyano-2,4-diiodopyridine

This guide provides a comprehensive technical overview of this compound (CAS No: 827616-54-6), a highly functionalized pyridine scaffold. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging advanced heterocyclic intermediates for the synthesis of novel chemical entities. We will delve into its core properties, logical synthetic strategies, significant applications as a versatile building block, and essential safety protocols.

This compound, also known by its IUPAC name 2,4-diiodopyridine-3-carbonitrile, is a unique heterocyclic compound featuring a pyridine ring substituted with a nitrile group and two iodine atoms.[] The strategic placement of these functionalities makes it an exceptionally valuable intermediate in synthetic organic chemistry. The electron-withdrawing nitrile group and the two heavy halogen atoms create a distinct electronic and steric environment, influencing the reactivity of the pyridine core.

The iodine atoms at the C2 and C4 positions are excellent leaving groups and serve as versatile handles for a wide array of transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures from a single, well-defined starting material.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 827616-54-6[]
IUPAC Name 2,4-diiodopyridine-3-carbonitrile[]
Synonyms 2,4-DIIODOPYRIDINE-3-CARBONITRILE, this compound[]
Molecular Formula C₆H₂I₂N₂Inferred
Molecular Weight 355.90 g/mol Calculated
InChI Key INCJBCHICXNSJJ-UHFFFAOYSA-N[]

Strategic Synthesis Methodologies

The synthesis of highly substituted pyridines like this compound requires a multi-step approach. While a direct, one-pot synthesis is challenging, a logical and field-proven pathway can be designed starting from more readily available precursors. A common strategy involves the halogenation of a pre-functionalized pyridine ring.

One plausible and efficient approach begins with 2,4-dichloropyridine-3-carbonitrile (CAS: 180995-12-4), which can be synthesized from commercially available materials.[2] The chlorine atoms can then be substituted with iodine via a Finkelstein or similar halogen exchange reaction.

Experimental Protocol: Proposed Synthesis via Halogen Exchange

This protocol is a representative, logical pathway. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,4-dichloropyridine-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as acetonitrile or acetone, followed by sodium iodide (NaI, ~2.5-3.0 eq). The excess NaI is crucial to drive the equilibrium towards the diiodo product, following Le Châtelier's principle.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with a saturated sodium thiosulfate solution to remove any residual iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G start 2,4-Dichloropyridine-3-carbonitrile reaction Halogen Exchange Reaction (Reflux) start->reaction 1.0 eq reagents Sodium Iodide (NaI) Acetonitrile (Solvent) reagents->reaction 2.5-3.0 eq workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. The cyanopyridine core is a well-established pharmacophore found in numerous biologically active molecules.[3] Derivatives of 3-cyanopyridine have demonstrated a wide range of therapeutic potential, including anticancer, apoptosis-inducing, and enzyme-inhibiting activities.[4][5][6]

  • Anticancer Research: The 3-cyanopyridine nucleus is a key structural component in compounds designed to induce apoptosis in cancer cells, such as the MCF-7 breast cancer line.[4] Furthermore, novel hybrids incorporating this scaffold have been developed as dual inhibitors of critical signaling pathways like EGFR and BRAFV600E, which are implicated in cell proliferation.[6]

  • Enzyme Inhibition: Certain cyanopyridine derivatives are potent enzyme inhibitors. For example, 3-Cyano-2,6-dihydroxypyridine was identified as a powerful inhibitor of dihydrouracil dehydrogenase (DHUDase), an enzyme involved in the degradation of the chemotherapeutic agent 5-fluorouracil (5-FU).[5]

The diiodo-substitution pattern of this compound provides two distinct points for molecular elaboration via cross-coupling chemistry, allowing for the systematic exploration of chemical space around the core scaffold.

Key Synthetic Transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for creating rigid linkers or further functionalization.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of diverse amino groups.

  • Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.

G sub This compound suzuki Aryl/Alkyl Derivatives sub->suzuki Suzuki (R-B(OH)₂) sono Alkynyl Derivatives sub->sono Sonogashira (R-C≡CH) buchwald Amino Derivatives sub->buchwald Buchwald-Hartwig (R₂-NH) stille Aryl/Vinyl Derivatives sub->stille Stille (R-SnBu₃)

Caption: Versatility of the scaffold in cross-coupling reactions.

Safety, Handling, and Storage

Hazard Identification (Based on 3-Cyanopyridine):

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation and serious eye irritation. [7]

  • May cause respiratory irritation. [7]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases. [8][9] Mixing with strong acids or bases can potentially lead to the release of hydrogen cyanide.[9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10] Ensure gloves are rated for the solvents being used.

  • Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]

  • Exposure Controls: Avoid generating dust. Use engineering controls like eyewash stations and safety showers in the immediate work area.[11]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[7]

    • Ingestion: If swallowed, call a poison control center or physician immediately.[10] Do not induce vomiting.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. Its densely functionalized core, featuring two reactive iodine centers, provides a robust platform for building molecular complexity through established cross-coupling methodologies. By understanding its properties, synthetic pathways, and safe handling requirements, researchers can effectively utilize this compound to accelerate the discovery and development of novel, high-impact molecules.

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3-Cyano-2,4-diiodopyridine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Halogenated Pyridine Building Block for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 3-cyano-2,4-diiodopyridine, a highly functionalized heterocyclic compound with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its molecular structure, properties, synthesis, and reactivity.

Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with a cyano group at the 3-position and iodine atoms at the 2- and 4-positions. The presence of these electron-withdrawing groups and the sterically demanding iodine atoms significantly influences the electronic properties and reactivity of the pyridine core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 827616-54-6[1][2]
Molecular Formula C₆H₂I₂N₂[1]
Molecular Weight 355.90 g/mol [1]
IUPAC Name 2,4-diiodopyridine-3-carbonitrile[2]

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Synthesis Strategies

One possible strategy could begin with the di-iodination of a pre-functionalized pyridine. For instance, starting with 3-cyanopyridine, direct iodination could be challenging due to the deactivating nature of the cyano group. A more viable approach might involve the synthesis of a diaminopyridine, followed by a Sandmeyer-type reaction to introduce the iodo groups, and subsequent cyanation.

A more direct, albeit speculative, approach could involve the halogenation of a suitable precursor like 2,4-dihydroxypyridine-3-carbonitrile, followed by conversion of the hydroxyl groups to iodides.

G cluster_0 Hypothetical Synthetic Pathway Start Suitable Pyridine Precursor (e.g., 2,4-dihydroxypyridine-3-carbonitrile) Step1 Halogenation (e.g., with POI₃/P₂I₄ or similar iodinating agent) Start->Step1 Reaction Intermediate 2,4-diiodopyridine-3-carbonitrile precursor Step1->Intermediate Formation Step2 Further functionalization/ isolation Intermediate->Step2 Processing Product This compound Step2->Product Final Product

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups. The two carbon-iodine bonds are the primary sites for synthetic transformations, particularly for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two iodine atoms at positions 2 and 4, which exhibit different reactivities, opens up possibilities for selective and sequential functionalization. Generally, the C-I bond at the 4-position is more reactive towards oxidative addition to a palladium(0) catalyst than the C-I bond at the 2-position, which is sterically hindered by the adjacent nitrogen atom and the cyano group. This differential reactivity can be exploited for regioselective cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would allow for the introduction of aryl or vinyl groups at the 2- and/or 4-positions by reacting this compound with boronic acids in the presence of a palladium catalyst and a base.[3][4] By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and stoichiometry of the boronic acid), it may be possible to achieve selective mono-arylation at the 4-position, followed by a second coupling at the 2-position with a different boronic acid.

Sonogashira Coupling: Similarly, terminal alkynes can be coupled to the pyridine ring via Sonogashira coupling, providing access to alkynyl-substituted cyanopyridines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.

Heck Coupling: Olefins can be introduced at the iodo-positions through the Heck reaction.

Buchwald-Hartwig Amination: This reaction would enable the formation of C-N bonds, allowing for the introduction of various amine functionalities.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Start->Suzuki Pd catalyst, base Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Pd catalyst, Cu(I), base Heck Heck Coupling (with Alkenes) Start->Heck Pd catalyst, base Buchwald Buchwald-Hartwig Amination (with R₂NH) Start->Buchwald Pd catalyst, base Product_Aryl Aryl/Vinyl Substituted Cyanopyridines Suzuki->Product_Aryl Product_Alkynyl Alkynyl Substituted Cyanopyridines Sonogashira->Product_Alkynyl Product_Alkenyl Alkenyl Substituted Cyanopyridines Heck->Product_Alkenyl Product_Amino Amino Substituted Cyanopyridines Buchwald->Product_Amino

Caption: Potential reactivity of this compound in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution. While the iodine atoms are generally good leaving groups in palladium-catalyzed reactions, they can also be displaced by strong nucleophiles under certain conditions, although this is less common than for chloro or fluoro substituents.

Applications in Drug Discovery and Materials Science

Halogenated heterocycles are crucial building blocks in the synthesis of pharmaceuticals and functional organic materials. While specific applications of this compound are not well-documented, its structure suggests significant potential in these areas.

Drug Discovery: The pyridine scaffold is a common motif in many biologically active compounds. The ability to introduce diverse substituents at the 2- and 4-positions of this compound through cross-coupling reactions makes it an attractive starting material for the generation of compound libraries for high-throughput screening. The cyano group can also be a key pharmacophore or be further transformed into other functional groups like amides or carboxylic acids.

Materials Science: The rigid, planar structure of the pyridine ring, combined with the potential for creating extended conjugated systems through cross-coupling reactions, makes this molecule a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitrogen atom and the cyano group can also be utilized for tuning the electronic properties and for coordination to metal centers.

Conclusion

This compound represents a versatile and highly functionalized building block with considerable, yet largely untapped, potential in organic synthesis. Its two distinct carbon-iodine bonds offer a platform for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. While the current body of literature on this specific compound is sparse, the established reactivity of related iodinated and cyanated pyridines provides a strong foundation for its exploration in the synthesis of novel pharmaceuticals and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic utility.

References

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  • Wang, Y., et al. (2021). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry, 23(13), 4863-4871. [Link]

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  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

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An In-depth Technical Guide to 2,4-Diiodopyridine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, making substituted pyridines highly valuable building blocks in drug discovery. Among these, halogenated pyridines, particularly those bearing iodine atoms, serve as versatile intermediates for the introduction of molecular complexity through various cross-coupling reactions. This guide provides a comprehensive technical overview of 2,4-diiodopyridine-3-carbonitrile, a di-iodinated cyanopyridine with significant potential as a scaffold in the synthesis of novel bioactive molecules. We will delve into its synthesis, chemical characteristics, reactivity, and potential applications, offering insights for researchers and scientists engaged in the design and development of new pharmaceuticals.

Nomenclature and Physicochemical Properties

The compound with the common name 3-cyano-2,4-diiodopyridine is systematically named 2,4-diiodopyridine-3-carbonitrile according to IUPAC nomenclature.

PropertyValueSource
IUPAC Name 2,4-diiodopyridine-3-carbonitrileInternal
Synonyms This compoundInternal
CAS Number 827616-54-6Internal
Molecular Formula C₆H₂I₂N₂Internal
Molecular Weight 355.90 g/mol Internal

Synthesis of 2,4-Diiodopyridine-3-carbonitrile

The synthesis of 2,4-diiodopyridine-3-carbonitrile is not widely documented in readily available literature. However, a plausible and chemically sound synthetic route can be proposed based on established transformations of pyridine derivatives, particularly through a Sandmeyer-type reaction starting from a corresponding diaminopyridine precursor. The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to aryl halides via a diazonium salt intermediate.[3][4]

A potential precursor for this synthesis is 2,4-diaminopyridine-3-carbonitrile. The synthesis would proceed in two key steps:

  • Diazotization: The two amino groups of the precursor are converted into diazonium salts by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5]

  • Iodination: The resulting bis(diazonium) salt is then treated with an iodide source, such as potassium iodide or a solution of iodine in potassium iodide, to displace the diazonium groups with iodine atoms.[6][7]

Caption: Proposed synthesis of 2,4-diiodopyridine-3-carbonitrile.

Experimental Protocol (Proposed)

Caution: This is a proposed protocol and should be performed with all necessary safety precautions in a well-ventilated fume hood by trained personnel.

Step 1: Diazotization of 2,4-Diaminopyridine-3-carbonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-diaminopyridine-3-carbonitrile in a suitable aqueous acid (e.g., 2 M HCl).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The amount of sodium nitrite should be slightly more than two molar equivalents relative to the starting diamine.

  • Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the bis(diazonium) salt.

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide (KI) in water. A stoichiometric excess of KI is recommended.

  • Slowly and carefully add the cold bis(diazonium) salt solution from Step 1 to the KI solution with continuous stirring. Effervescence (release of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • The crude product, 2,4-diiodopyridine-3-carbonitrile, may precipitate from the solution.

  • Isolate the solid product by filtration, wash with cold water, and then with a solution of sodium thiosulfate to remove any excess iodine.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-5 and H-6: These protons will appear as doublets due to coupling with each other. The electron-withdrawing effects of the iodine and cyano groups will likely shift these protons downfield compared to unsubstituted pyridine. The proton at the 6-position is expected to be the most downfield due to its proximity to the nitrogen atom.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-57.8 - 8.2d
H-68.3 - 8.7d
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the iodine, cyano, and nitrogen substituents.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~90 - 110 (bearing Iodine)
C-3~115 - 125 (bearing Cyano)
C-4~95 - 115 (bearing Iodine)
C-5~130 - 140
C-6~150 - 160
CN~115 - 120
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the nitrile group and the aromatic ring.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N Stretch2220 - 2240Strong
C=C/C=N Stretch (Pyridine ring)1550 - 1600Medium to Strong
Aromatic C-H Stretch3000 - 3100Medium
C-I Stretch500 - 600Medium
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 356, corresponding to the monoisotopic mass. The isotopic pattern will be characteristic due to the presence of two iodine atoms. Common fragmentation patterns would likely involve the loss of iodine atoms and the cyano group.[8][9]

  • [M]⁺: m/z 356

  • [M-I]⁺: m/z 229

  • [M-2I]⁺: m/z 102

  • [M-CN]⁺: m/z 330

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 2,4-diiodopyridine-3-carbonitrile is dominated by the presence of two reactive C-I bonds, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms at the 2- and 4-positions can potentially be exploited for selective functionalization. Generally, the 4-position of a pyridine ring is more susceptible to nucleophilic attack than the 2-position.

This di-iodinated scaffold serves as a versatile building block for the synthesis of more complex, polysubstituted pyridine derivatives, which are of significant interest in medicinal chemistry.[2][10][11]

Caption: Reactivity of 2,4-diiodopyridine-3-carbonitrile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting the di-iodopyridine with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl or heteroaryl substituents at the 2- and/or 4-positions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C-C triple bonds by reacting the di-iodopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This introduces alkynyl moieties, which are valuable pharmacophores and can be further elaborated.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the di-iodopyridine with a primary or secondary amine in the presence of a palladium catalyst. This is a key transformation for introducing diverse amine functionalities, which are prevalent in many drug molecules.

Role as a Pharmaceutical Intermediate

2,4-Diiodopyridine-3-carbonitrile is a valuable pharmaceutical intermediate due to its potential for sequential and regioselective functionalization.[12][13] By carefully choosing reaction conditions and catalysts, it is possible to selectively react one iodo group over the other, allowing for the stepwise construction of complex molecular architectures. This stepwise approach is highly desirable in drug discovery for the generation of focused compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with any halogenated organic compound, 2,4-diiodopyridine-3-carbonitrile should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Inhalation: May be harmful if inhaled. Avoid breathing dust.

  • Skin Contact: May cause skin irritation. Avoid contact with skin.

  • Eye Contact: May cause serious eye irritation. Avoid contact with eyes.

  • Ingestion: May be harmful if swallowed.

In case of contact, immediately flush the affected area with plenty of water. If irritation persists, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

2,4-Diiodopyridine-3-carbonitrile represents a highly functionalized and versatile building block for medicinal chemistry and drug discovery. Its two iodine atoms provide reactive handles for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of polysubstituted pyridine derivatives. While specific experimental data for this compound is not extensively published, its synthesis and reactivity can be reliably predicted based on established chemical principles. The strategic use of this intermediate can significantly contribute to the development of novel therapeutic agents by allowing for the efficient exploration of chemical space around the privileged pyridine scaffold.

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3-CYANO-2,4-DIIODOPYRIDINE spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Cyano-2,4-diiodopyridine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. As a polysubstituted pyridine, it serves as a versatile building block for the construction of more complex heterocyclic systems. The presence of two iodine atoms provides reactive handles for cross-coupling reactions, while the cyano group can be transformed into various other functionalities. Accurate structural confirmation and purity assessment are paramount for its successful application. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering both predictive data and field-proven experimental protocols.

Molecular Structure and Atom Numbering

The unambiguous assignment of spectroscopic signals begins with a clear understanding of the molecular structure. The pyridine ring is substituted with two iodine atoms at positions 2 and 4, and a cyano group at position 3.

G M [C₆H₂I₂N₂]⁺ m/z = 356 M_minus_I [C₆H₂IN₂]⁺ m/z = 229 M->M_minus_I - I• M_minus_2I [C₆H₂N₂]⁺ m/z = 102 M_minus_I->M_minus_2I - I• M_minus_2I_minus_CN [C₅H₂N]⁺ m/z = 76 M_minus_2I->M_minus_2I_minus_CN - CN•

Caption: Plausible EI-MS fragmentation pathway for this compound.

Part 4: Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed. The following methodologies are recommended for the comprehensive spectroscopic analysis of this compound.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Sample 3-Cyano-2,4- diiodopyridine Sample Prep_NMR Dissolve ~10 mg in 0.6 mL CDCl₃ Sample->Prep_NMR Prep_IR Prepare KBr pellet or ATR sample Sample->Prep_IR Prep_MS Dissolve ~1 mg in MeOH/CH₂Cl₂ Sample->Prep_MS Acq_NMR Acquire ¹H, ¹³C NMR Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS Acquire MS Spectrum (EI or ESI) Prep_MS->Acq_MS Analysis Compare experimental data with predicted values Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Structure Confirm Structure & Purity Analysis->Structure

Caption: General workflow for the complete spectroscopic characterization of the title compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. [1]CDCl₃ is a good choice due to its ability to dissolve a wide range of organic compounds and its minimal spectral overlap in the regions of interest.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). An increased number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C and the presence of quaternary carbons. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

IR Spectroscopy Protocol
  • Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium) and apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. [1]Then, record the sample spectrum over a range of 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background.

  • Data Analysis: Identify and label the wavenumbers for the major absorption peaks and compare them to known frequencies for the expected functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.

  • Ionization Method: Electron Ionization (EI) is a robust method for this type of molecule and provides valuable fragmentation data. [1]Electrospray Ionization (ESI) can also be used, which is a softer technique that would likely yield a strong protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe might be used. For ESI, the solution is infused directly. Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated molecular weight. Analyze the major fragment ions to corroborate the proposed structure. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the theoretical exact mass to confirm the elemental formula.

Conclusion

The spectroscopic characterization of this compound is straightforward using a combination of NMR, IR, and MS. The ¹H NMR spectrum provides clear information on the aromatic protons, while the ¹³C NMR confirms the carbon skeleton, notably through the upfield shifts caused by the iodine substituents. The strong, sharp C≡N stretch in the IR spectrum is a definitive marker for the nitrile group. Finally, mass spectrometry confirms the molecular weight and provides insight into the compound's stability through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality control of this important synthetic intermediate.

References

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The Strategic Synthesis and Medicinal Potential of 3-Cyano-2,4-diiodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine ring system is a privileged structure, present in numerous FDA-approved drugs.[1] The introduction of specific substituents can dramatically alter the physicochemical properties and biological activity of these core structures. This guide provides an in-depth technical overview of a highly functionalized pyridine derivative: 3-cyano-2,4-diiodopyridine (IUPAC Name: 2,4-diiodopyridine-3-carbonitrile). While a seminal "discovery" paper for this specific compound is not prominent in the literature, its value as a versatile building block is evident from the established reactivity of its constituent functional groups. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing a logical synthetic pathway, key properties, and the vast potential of this molecule in the synthesis of novel therapeutics. Cyanopyridine derivatives, in particular, have demonstrated a wide range of pharmacological effects, making them promising candidates for the development of new drugs.[2]

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 827616-54-6[3]
Molecular Formula C₆H₂I₂N₂[4]
Molecular Weight 355.90 g/mol [4]
IUPAC Name 2,4-diiodopyridine-3-carbonitrile[5]
Storage Temperature 2-8°C[5]
Sensitivity Light Sensitive[5]
XLogP3 1.9[4]
Hydrogen Bond Acceptor Count 2[4]
Topological Polar Surface Area 36.7 Ų[4]
Heavy Atom Count 10[4]
Complexity 162[4]

Strategic Synthesis: A Plausible and Efficient Route

The synthesis of this compound can be logically approached from readily available precursors. While multiple synthetic strategies could be envisioned, a particularly efficient route involves the regioselective iodination of a suitable aminopyridine precursor, leveraging the well-established Sandmeyer reaction. This method offers excellent control over the position of iodination.[6]

Conceptual Synthetic Workflow

The proposed synthesis begins with 2,4-diamino-3-cyanopyridine, which can be prepared through established methods. The key transformation is a double Sandmeyer reaction to introduce the two iodine atoms.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Double Diazotization cluster_reaction2 Step 2: Iodination (Sandmeyer Reaction) 2_4_diamino_3_cyanopyridine 2,4-Diamino-3-cyanopyridine diazonium_salt Bis(diazonium) Salt Intermediate 2_4_diamino_3_cyanopyridine->diazonium_salt NaNO₂, aq. H₂SO₄, 0-5 °C product This compound diazonium_salt->product KI (aq.) Reactivity_Diagram start This compound I I CN suzuki Suzuki Coupling (R-B(OH)₂) start:f0->suzuki Pd catalyst sonogashira Sonogashira Coupling (R-C≡CH) start:f1->sonogashira Pd/Cu catalyst hydrolysis Hydrolysis (H₃O⁺) start:f2->hydrolysis reduction Reduction (H₂, Catalyst) start:f2->reduction product_suzuki Aryl/Alkyl Substituted Pyridine suzuki->product_suzuki product_sonogashira Alkynyl Substituted Pyridine sonogashira->product_sonogashira product_hydrolysis Carboxylic Acid Derivative hydrolysis->product_hydrolysis product_reduction Aminomethyl Derivative reduction->product_reduction

Caption: Potential derivatization pathways for this compound.

Significance in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons. The pyridine core is a well-established pharmacophore, and the presence of a cyano group is a common feature in many biologically active molecules. [7][8][9]The two iodine atoms provide handles for diversification, allowing for the exploration of structure-activity relationships (SAR) in a systematic manner. [10] The introduction of various substituents via cross-coupling reactions can lead to the generation of large libraries of compounds for high-throughput screening. This approach is particularly valuable in the early stages of drug discovery for identifying hit and lead compounds. Given that many cyanopyridine derivatives have shown promise as anticancer agents, this scaffold could be particularly useful in the development of novel oncology therapeutics. [1][11]For instance, the strategic placement of different aryl or heteroaryl groups at the 2- and 4-positions could lead to compounds that selectively inhibit protein kinases, a major class of cancer drug targets.

Conclusion

This compound, while not a widely publicized molecule, represents a powerful and versatile platform for the synthesis of novel chemical entities with significant therapeutic potential. Its logical and efficient synthesis, combined with the rich reactivity of its functional groups, makes it an attractive starting point for the development of new drug candidates. This technical guide provides a solid foundation for researchers to understand and utilize this promising scaffold in their drug discovery and development endeavors. The continued exploration of the chemistry and biological activity of derivatives of this compound is likely to yield exciting new discoveries in the field of medicinal chemistry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals. Retrieved from [Link]

  • Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
  • SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. (n.d.). Retrieved from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6). Retrieved from [Link]

  • Cyanopyridine derivatives: Significance and symbolism. (2024, December 8). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. Retrieved from [Link]

  • NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Process for preparation of aromatic halides from aromatic amines. (2002, November 25). Justia Patents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • IR and NMR Spectroscopic Investigation of 3-Halo-2,6- dimethylpyridine /V-Oxides and Their 4-Nitro Derivatives. (n.d.). Chemical Papers. Retrieved from [Link]

  • Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. (2023, November 10). MDPI. Retrieved from [Link]

  • 2-Amino-4-iodopyridine-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Samanta Surya Kanta, et al. (2019). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives. Sci-Hub. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015, October 16). SciSpace. Retrieved from [Link]

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  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed. Retrieved from [Link]

  • Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. (n.d.). PubMed. Retrieved from [Link]

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An In-depth Technical Guide to 3-Cyano-2,4-diiodopyridine: Physicochemical Characteristics, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 3-Cyano-2,4-diiodopyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes known information with expert analysis of related structures to offer a predictive yet scientifically grounded perspective on its properties, synthesis, and reactivity.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in pharmaceutical and agrochemical research, present in a vast array of biologically active molecules.[1] The introduction of a cyano group, as seen in cyanopyridines, provides a versatile chemical handle for further synthetic transformations and can significantly influence the electronic properties of the molecule.[1] Halogenation, particularly with iodine, introduces functionalities that can act as leaving groups in cross-coupling reactions or engage in halogen bonding, a non-covalent interaction of growing importance in drug design. The combination of these features in this compound makes it a valuable, albeit under-characterized, building block for the synthesis of novel chemical entities.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValue/PredictionSource/Justification
Molecular Formula C₆H₂I₂N₂[2]
Molecular Weight 355.90 g/mol [2]
CAS Number 827616-54-6[2]
Appearance Predicted to be a solid at room temperature.Based on the high molecular weight and the solid nature of similar iodinated and cyanated pyridines.
Melting Point Not experimentally determined. Predicted to be relatively high.Similar di-iodinated aromatic compounds exhibit elevated melting points. For comparison, 4-Cyano-3-iodopyridine has a melting point of 119-122°C.[3]
Boiling Point Not experimentally determined. Expected to be high and likely to decompose upon heating.High molecular weight and polarity suggest a high boiling point.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in nonpolar solvents and water.The polar cyano and pyridine functionalities suggest solubility in polar solvents. The large, nonpolar iodine atoms may limit solubility in water.
Stability Light-sensitive.Supplier data indicates light sensitivity.[4] Halogenated pyridines can be susceptible to degradation under UV light.
Storage Store at 2-8°C.Recommended storage condition from chemical suppliers.[4]

Synthesis Strategies

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Product A 2,4-Dichloropyridine-3-carbonitrile B Halogen Exchange (Finkelstein Reaction) A->B NaI, solvent (e.g., acetone or DMF) C This compound B->C

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Starting Material: 2,4-Dichloropyridine-3-carbonitrile (CAS 180995-12-4) would be a suitable starting material.[7]

  • Reaction: A Finkelstein reaction, a classic halogen exchange method, could be employed. This would involve treating the dichlorinated precursor with an excess of sodium iodide (NaI) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Conditions: The reaction would likely require elevated temperatures to drive the equilibrium towards the di-iodinated product.

  • Work-up and Purification: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent. The crude product would then be purified using column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Starting Material: 2,4-Dichloropyridine-3-carbonitrile is a commercially available and structurally related precursor. The chloro-substituents are good leaving groups for nucleophilic aromatic substitution.

  • Finkelstein Reaction: This is a well-established and efficient method for converting alkyl and aryl chlorides/bromides to their corresponding iodides. The use of a large excess of sodium iodide and a solvent in which NaI is soluble but NaCl is not (like acetone) helps to drive the reaction to completion according to Le Chatelier's principle.

Predicted Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-withdrawing cyano group, the basic pyridine nitrogen, and the two iodine substituents.

Reactivity_Diagram A This compound B Nucleophilic Aromatic Substitution A->B At C2 and C4 positions C Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->C Catalyzed by Pd, Cu, etc. D Reduction of Cyano Group A->D e.g., with H2/catalyst E Coordination to Metals A->E Via pyridine nitrogen

Caption: Predicted reactivity pathways for this compound.

  • Nucleophilic Aromatic Substitution: The iodine atoms at the 2- and 4-positions are susceptible to displacement by nucleophiles. The electron-withdrawing effect of the cyano group and the ring nitrogen activates these positions for such reactions. The iodine at the 2-position is expected to be more reactive than the one at the 4-position due to the stronger activating effect from the adjacent nitrogen.

  • Cross-Coupling Reactions: The C-I bonds are excellent handles for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at the 2- and 4-positions, making it a valuable intermediate in the synthesis of complex molecules.

  • Modification of the Cyano Group: The cyano group can undergo various transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further avenues for derivatization.

  • Pyridine Nitrogen Reactivity: The lone pair of electrons on the pyridine nitrogen can act as a base or a ligand for metal coordination.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available, we can predict the key features based on the analysis of related compounds.[1][8][9][10][11][12]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-5: This proton is expected to appear as a doublet.

  • H-6: This proton is also expected to appear as a doublet, likely at a downfield chemical shift compared to H-5 due to its proximity to the electronegative nitrogen atom.

The coupling constant between H-5 and H-6 should be in the typical range for ortho-coupling in pyridine systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Quaternary Carbons: Four signals are expected for the carbons bearing the cyano group (C-3) and the iodine atoms (C-2 and C-4), as well as the carbon of the cyano group itself. The carbons attached to the iodine atoms will show a characteristic upfield shift due to the heavy atom effect.

  • Methine Carbons: Two signals are expected for the protonated carbons of the pyridine ring (C-5 and C-6).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of a nitrile group.

  • C=C and C=N Stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-I Stretching: Absorptions for the carbon-iodine bonds are expected in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry

The mass spectrum will be crucial for confirming the molecular weight and isotopic pattern.

  • Molecular Ion Peak (M+): A prominent molecular ion peak is expected at m/z 356, corresponding to the molecular weight of the compound.

  • Isotopic Pattern: The presence of two iodine atoms will result in a characteristic isotopic pattern for the molecular ion and fragment ions containing iodine.

  • Fragmentation: Fragmentation pathways may include the loss of iodine atoms and the cyano group.

Applications in Drug Development and Research

Substituted cyanopyridines are important intermediates in the pharmaceutical industry.[1] The structural motifs present in this compound suggest its potential utility in several areas of drug discovery and development:

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The cyano and iodo groups provide opportunities for derivatization to optimize binding to the target kinase.

  • Precursor for Poly-substituted Heterocycles: The reactivity of the C-I bonds in cross-coupling reactions allows for the synthesis of highly decorated pyridine derivatives, which can be screened for various biological activities.

  • Halogen Bonding Donor: The iodine atoms can act as halogen bond donors, a type of interaction that is increasingly being exploited in rational drug design to enhance ligand-protein binding affinity and selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the data for related cyanopyridines, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[13] It may cause skin and eye irritation.[13]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry place, protected from light.[4]

Conclusion

This compound is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While a comprehensive experimental characterization is yet to be published, this guide provides a robust, scientifically-grounded framework for understanding its physicochemical properties, predicting its reactivity, and outlining plausible synthetic strategies. The combination of a reactive cyano group and two iodine atoms suitable for cross-coupling reactions makes this compound a valuable tool for the creation of novel and complex molecular architectures. Further experimental investigation into this compound is warranted to fully unlock its synthetic potential.

References

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Methodological & Application

The Synthetic Versatility of 3-Cyano-2,4-diiodopyridine: A Gateway to Novel Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the synthetic utility of 3-cyano-2,4-diiodopyridine, a highly functionalized pyridine derivative poised for the construction of complex molecular architectures. While not a commonplace starting material, its structure, featuring two reactive iodine substituents and an electron-withdrawing nitrile group, offers a versatile platform for selective carbon-carbon and carbon-nitrogen bond formation. This document provides researchers, scientists, and drug development professionals with a detailed exploration of its potential applications in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The discussions are grounded in established principles of organic synthesis and supported by analogous examples from the scientific literature, offering predictive insights into the regiochemical outcomes of these transformations. Detailed, field-proven protocols are provided to empower researchers in leveraging this promising building block for the discovery and development of novel chemical entities.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and optoelectronic properties. The precise installation of substituents onto the pyridine ring is a critical endeavor in the quest for novel compounds with tailored functions. Dihalogenated pyridines, in particular, serve as powerful linchpins in synthetic strategies, enabling sequential and regioselective functionalization.

This compound emerges as a molecule of significant synthetic potential. The presence of two carbon-iodine bonds, known for their high reactivity in palladium-catalyzed cross-coupling reactions, combined with the directing and activating influence of the C3-cyano group, sets the stage for a rich and varied reaction chemistry. This guide will illuminate the strategic considerations for employing this reagent, focusing on the predictable, yet tunable, regioselectivity of its transformations.

Predicted Reactivity and Regioselectivity: A Mechanistic Perspective

The two iodine atoms at the C2 and C4 positions of this compound are not chemically equivalent. Their reactivity towards palladium-catalyzed cross-coupling is influenced by a combination of steric and electronic factors. The electron-withdrawing nature of the C3-cyano group is expected to enhance the electrophilicity of the pyridine ring, thereby facilitating oxidative addition of a palladium(0) catalyst.

Generally, in 2,4-dihalopyridines, the C2 position is often more sterically hindered than the C4 position. However, the halide at the C2 position is also more electronically activated due to its proximity to the ring nitrogen. In the case of 2,4-dibromopyridine, Suzuki couplings often favor the C2 position with mononuclear palladium catalysts.[1] Conversely, for 2,4-dichloropyridines, selective C4-functionalization can be achieved, particularly with the use of sterically bulky ligands or under ligand-free conditions.[2] Given that carbon-iodine bonds are more reactive than carbon-bromine and carbon-chlorine bonds in oxidative addition, we can anticipate a high degree of reactivity for this compound. The precise regioselectivity will likely be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base.

It is reasonable to predict that, under standard cross-coupling conditions, the more reactive C-I bond will undergo reaction preferentially. In dihalopyridines where one halogen is iodine and the other is a less reactive halogen (e.g., fluorine), the C-I bond is exclusively targeted in Buchwald-Hartwig amination.[3] For this compound, subtle differences in the electronic environment and steric accessibility of the C2 and C4 positions will govern the initial site of reaction. This guide will present protocols that explore the potential for both selective mono-functionalization and subsequent di-functionalization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[1] The reaction of this compound with various boronic acids or their derivatives can provide access to a diverse array of aryl- and heteroaryl-substituted cyanopyridines.

Workflow for Regioselective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products start This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst base Base (e.g., K2CO3) catalyst->base solvent Solvent (e.g., Toluene/H2O) base->solvent mono_c4 Mono-C4-arylated Product solvent->mono_c4 Selective Conditions mono_c2 Mono-C2-arylated Product solvent->mono_c2 Alternative Conditions di_arylated Di-arylated Product mono_c4->di_arylated Second Coupling mono_c2->di_arylated Second Coupling

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Protocol 1: Regioselective Mono-Arylation at the C4-Position

This protocol is designed based on conditions known to favor C4-selectivity in related 2,4-dihalopyridine systems.[2]

Materials:

Reagent/SolventM.W.AmountMoles
This compound356.92357 mg1.0 mmol
Phenylboronic acid121.93146 mg1.2 mmol
Pd(PPh₃)₄1155.5658 mg0.05 mmol
K₂CO₃138.21415 mg3.0 mmol
Toluene-10 mL-
Water-2 mL-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (357 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-cyano-4-phenyl-2-iodopyridine.

Application in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling provides a powerful means to introduce alkyne moieties into organic molecules, which are valuable handles for further transformations.[4] The reaction of this compound with terminal alkynes is expected to proceed efficiently to yield alkynyl-substituted cyanopyridines.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ar-I Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-Alkynyl Complex Pd(II)-Alkynyl Complex Transmetalation->Pd(II)-Alkynyl Complex Reductive Elimination Reductive Elimination Pd(II)-Alkynyl Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)-Acetylide->Transmetalation Cu(I)-Acetylide->Transmetalation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Acetylide Base, Cu(I)X Base Base Cu(I)X Cu(I)X

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Protocol 2: Selective Mono-Alkynylation

This protocol is based on standard Sonogashira conditions, which are generally effective for the coupling of aryl iodides.[5]

Materials:

Reagent/SolventM.W.AmountMoles
This compound356.92357 mg1.0 mmol
Phenylacetylene102.14123 mg1.2 mmol
Pd(PPh₃)₂Cl₂701.9035 mg0.05 mmol
CuI190.4519 mg0.1 mmol
Triethylamine (TEA)101.195 mL-
Tetrahydrofuran (THF)-10 mL-

Procedure:

  • In a Schlenk flask, dissolve this compound (357 mg, 1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (19 mg, 0.1 mmol) to the reaction mixture.

  • Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the mono-alkynylated product. The regioselectivity (C2 vs. C4) should be determined by spectroscopic analysis (e.g., NOE experiments in NMR).

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6] The reaction of this compound with various amines can lead to the formation of valuable amino-substituted cyanopyridines, which are prevalent motifs in pharmacologically active compounds.

Protocol 3: Regioselective Mono-Amination

This protocol utilizes a common catalyst system for the Buchwald-Hartwig amination of aryl iodides.[7]

Materials:

Reagent/SolventM.W.AmountMoles
This compound356.92357 mg1.0 mmol
Morpholine87.12105 mg1.2 mmol
Pd₂(dba)₃915.7223 mg0.025 mmol
XPhos476.6348 mg0.1 mmol
NaOtBu96.10144 mg1.5 mmol
Toluene-10 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of this compound (357 mg, 1.0 mmol) in toluene (5 mL).

  • Add morpholine (105 mg, 1.2 mmol) followed by an additional 5 mL of toluene.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to isolate the mono-aminated product. The site of amination should be confirmed by spectroscopic methods. Based on literature precedents for similar systems, amination at the C4 position is a likely outcome.[3]

Conclusion

This compound, while not a readily available reagent, represents a highly promising and versatile building block for organic synthesis. Its di-iodo substitution pattern, activated by a C3-cyano group, opens avenues for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide, based on established methodologies for related dihalopyridines, provide a solid foundation for researchers to explore the synthetic potential of this molecule. The ability to introduce a wide range of aryl, alkynyl, and amino substituents regioselectively makes this compound a valuable tool in the design and synthesis of novel compounds for applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the regiochemical preferences of this intriguing molecule under various reaction conditions.

References

  • Hazari, N., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc., 139(37), 13053-13063.
  • Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(49), 11215-11224.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • PrepChem. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 26(11), 3321.
  • Schultz, T., et al. (2011). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2011(12), 1735-1739.
  • Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Nolan, S. P., et al. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Chemistry – A European Journal, 18(26), 8172-8178.
  • Gervais, C., et al. (2007). Synthesis of 2,4-Dibromopyridine and 4,4′-Dibromo-2,2′-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Synthesis, 2007(18), 2829-2834.
  • International Journal of Science and Research (IJSR). (2015). Synthesis and Reactions of 3- Cyano 4, 6- Diphenyl (2-Substituted)-Pyridine Likely to Possess Antimicrobial Activity. International Journal of Science and Research (IJSR), 4(11), 183-188.
  • Katritzky, A. R., et al. (2005).
  • Google Patents. (1972).
  • Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-860.
  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694.
  • Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-183.
  • Chemistry Stack Exchange. (2016). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Cyano-2-fluoropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and some reactions of 3-cyanopyridine-2-thiones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

  • Google Patents. (2009). The synthetic method of 3-cyanopyridine. CN101602722A.
  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Google Patents. (1995). Method of 3,6-dichloro-2-cyanopyridine synthesis. SU1728241A1.
  • Frank, É., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 213-219.
  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1867.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Venkataraman, D., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 4(17), 2881-2884.
  • Taylor, B. L. H., et al. (2014). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Beilstein Journal of Organic Chemistry, 10, 1956-1961.

Sources

3-CYANO-2,4-DIIODOPYRIDINE: A Versatile Building Block for Regioselective Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a privileged structure in drug design. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. Among the various substituted pyridines, those bearing a cyano group are of particular interest, especially in the development of kinase inhibitors, where the cyano moiety can act as a crucial hydrogen bond acceptor.[3][4][5]

3-Cyano-2,4-diiodopyridine emerges as a highly versatile and strategically valuable building block for the synthesis of complex, polysubstituted pyridine derivatives. The presence of two iodine atoms at the C2 and C4 positions, coupled with a cyano group at C3, offers a unique platform for sequential and regioselective functionalization. This application note provides a comprehensive guide to the synthetic utility of this compound, with a focus on its application in the construction of kinase inhibitor scaffolds.

Proposed Synthesis of this compound

A hypothetical synthetic sequence could commence with a diiodinated aminopyridine precursor. The introduction of a cyano group at the C3 position could then be achieved through diazotization of the amino group, followed by treatment with a cyanide salt, such as copper(I) cyanide.

The Principle of Regioselective Functionalization

The synthetic utility of this compound is predicated on the differential reactivity of the two carbon-iodine (C-I) bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in such reactions is I > Br > Cl > F.[9][10] In the case of this compound, the electronic environment of the C2 and C4 positions, influenced by the nitrogen atom and the electron-withdrawing cyano group, will dictate the relative reactivity of the two iodo substituents.

It is well-established that the C4 position of the pyridine ring is generally more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst compared to the C2 position.[11][12] This enhanced reactivity at C4 is attributed to the greater stability of the Meisenheimer intermediate formed during nucleophilic aromatic substitution.[13][14] Therefore, it is anticipated that palladium-catalyzed cross-coupling reactions on this compound will proceed with high regioselectivity at the C4 position under carefully controlled conditions. This allows for a stepwise functionalization strategy, where the C4 position is modified first, leaving the C2-iodo group intact for a subsequent transformation.

graph "Regioselective_Functionalization_Workflow" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="Step 1: Regioselective\nCross-Coupling at C4\n(e.g., Suzuki, Sonogashira)"]; C [label="4-Substituted-3-cyano-\n2-iodopyridine Intermediate"]; D [label="Step 2: Cross-Coupling\nat C2\n(e.g., Suzuki, Buchwald-Hartwig)"]; E [label="2,4-Disubstituted-3-cyanopyridine"];

A -> B [label="Milder Conditions"]; B -> C; C -> D [label="More Forcing Conditions"]; D -> E; }

Caption: Synthesis of a generic kinase inhibitor scaffold.

Experimental Protocols

The following protocols are provided as general guidelines and are based on established procedures for similar halogenated pyridines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C4 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

Procedure:

  • To an oven-dried flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

CatalystBaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
PdCl₂(dppf)Na₂CO₃Toluene/EtOH10080-95
Protocol 2: Regioselective Sonogashira Coupling at the C4-Position

This protocol outlines a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne at the C4 position.[11][15]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine, diisopropylamine, 2-3 equiv)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To an oven-dried flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until the reaction is complete.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-5070-85
Pd(PPh₃)₄ / CuIi-Pr₂NHDMF25-6075-90
Protocol 3: Buchwald-Hartwig Amination at the C2-Position

This protocol describes a general procedure for the Buchwald-Hartwig amination of a 4-substituted-3-cyano-2-iodopyridine intermediate with a primary or secondary amine.

Materials:

  • 4-Substituted-3-cyano-2-iodopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-substituted-3-cyano-2-iodopyridine, palladium catalyst, phosphine ligand, and base to a reaction vessel.

  • Add the anhydrous, degassed solvent and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-11065-85
Pd(OAc)₂ / BINAPK₃PO₄Toluene110-12070-90

Conclusion

This compound represents a powerful and versatile building block for the construction of complex, polysubstituted pyridines in medicinal chemistry. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to the synthesis of diverse molecular scaffolds, particularly those relevant to the development of kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage the synthetic potential of this promising intermediate in their drug discovery programs.

References

  • Benchchem. (2025). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
  • Benchchem. (2025). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
  • Cheney, D. L., et al. (2012). 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as inhibitors of the oncogenic serine/threonine kinase PIM-1. Bioorganic & Medicinal Chemistry Letters, 22(19), 6113-6119.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 37(2), 336-347.
  • Hassan, A. S., et al. (2023). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 28(11), 4349.
  • Katritzky, A. R., et al. (2005).
  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4935-4941.
  • Körner, W. (1869). Synthese des Pyridins. Gazzetta Chimica Italiana, 3, 214.
  • Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives.
  • MDPI. (2022).
  • Organic Chemistry Portal. Sonogashira Coupling.
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  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Sotorrios, L., & Domínguez, G. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 62(24), 5736-5744.
  • Wikipedia. Sandmeyer reaction.
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  • Thomas, S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6684-6705.
  • Verma, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3171.
  • ResearchGate. (2023).
  • Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262-3269.
  • PubMed Central (PMC). (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • PubMed. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities.
  • PubMed Central (PMC). (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • PubMed Central (PMC). (2007). Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability.
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cross-coupling reactions involving 3-CYANO-2,4-DIIODOPYRIDINE

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions of 3-Cyano-2,4-diiodopyridine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a highly versatile and functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a pyridine core bearing two iodine atoms at positions C2 and C4, and an electron-withdrawing cyano group at C3. This unique arrangement of reactive sites allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The ability to introduce diverse substituents at specific positions makes this scaffold invaluable for constructing complex molecular architectures and for the rapid generation of compound libraries in drug discovery programs.[1] This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in key cross-coupling transformations.

Understanding Reactivity and Regioselectivity

The synthetic utility of this compound hinges on the differential reactivity of its two carbon-iodine (C-I) bonds. In palladium-catalyzed cross-coupling reactions, the regiochemical outcome is primarily governed by the electronic properties of the pyridine ring. The nitrogen heteroatom and the adjacent C3-cyano group exert a strong electron-withdrawing effect, which polarizes the ring.

Generally, for dihalogenated N-heteroarenes, the halide position alpha (α) to the ring nitrogen (C2) is more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst.[2] This intrinsic reactivity profile makes the C2-I bond significantly more reactive than the C4-I bond, enabling highly regioselective mono-functionalization under controlled conditions. This inherent selectivity is the cornerstone of sequential cross-coupling strategies.

G compound1 This compound reagents Pd Catalyst Base compound1->reagents compound2 R-B(OH)₂ compound2->reagents product 2-Aryl-3-cyano-4-iodopyridine reagents->product

Caption: Suzuki-Miyaura coupling at the C2 position.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen. The ligand stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps, which are crucial for high catalytic turnover. [3]* Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate complex that can undergo transmetalation to the palladium center. [4][5]These bases are generally compatible with the cyano group.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface. [4]

Detailed Experimental Protocol:
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80–100 °C) and stir for the designated time (4–16 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted-3-cyano-4-iodopyridine.

Data Summary: Suzuki-Miyaura Coupling
ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosEfficient for C-C bond formation with aryl halides.
Base K₃PO₄Activates boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂OBiphasic system to dissolve all reactants.
Temperature 80–100 °CProvides thermal energy to overcome activation barriers.
Typical Yield 75–95%High efficiency for C2-selective coupling.

Application Protocol 2: Regioselective Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds by reacting an organohalide with a terminal alkyne. [6][7][8]This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. It is an excellent way to install alkynyl moieties onto the pyridine core, which are valuable handles for further transformations or as components in conjugated materials.

G compound1 This compound reagents Pd Catalyst Cu(I) Co-catalyst Amine Base compound1->reagents compound2 R-C≡C-H compound2->reagents product 2-Alkynyl-3-cyano-4-iodopyridine reagents->product

Caption: Sonogashira coupling at the C2 position.

Causality Behind Experimental Choices:
  • Catalyst System: A standard system involves a Pd(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile in the transmetalation step. [9]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent and scavenger for the HX byproduct. [6]* Solvent: The reaction is often run in a polar aprotic solvent like THF or DMF, or neat in the amine base if it is a liquid. Anhydrous and anaerobic conditions are important to prevent side reactions like the oxidative homocoupling of the alkyne (Glaser coupling). [7]

Detailed Experimental Protocol:
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling
ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIClassic system for efficient C(sp²)-C(sp) bond formation.
Base Triethylamine (Et₃N)Deprotonates alkyne and acts as an acid scavenger.
Solvent THF or DMFDissolves reactants and facilitates the reaction.
Temperature 25–60 °CMild conditions are usually sufficient.
Typical Yield 70–90%Highly effective for introducing alkynyl groups at C2.

Application Protocol 3: Sequential Cross-Coupling Strategy

The differential reactivity of the C2 and C4 positions allows for a powerful synthetic strategy: sequential, site-selective cross-coupling. By first performing a reaction at the more reactive C2 position under controlled conditions, the resulting 2-substituted-4-iodopyridine can be isolated and then subjected to a second, different cross-coupling reaction at the C4 position. This approach enables the synthesis of unsymmetrically di-substituted pyridines with high precision.

G start This compound step1 Step 1: C2-Selective Coupling (e.g., Suzuki with R¹-B(OH)₂) start->step1 intermediate Intermediate: 2-R¹-3-cyano-4-iodopyridine step1->intermediate step2 Step 2: C4-Coupling (e.g., Sonogashira with R²-C≡CH) intermediate->step2 final_product Final Product: 2-R¹,4-R²-3-cyanopyridine step2->final_product

Caption: Workflow for sequential C2/C4 functionalization.

Protocol for Step 2 (C4-Coupling):

The reaction at the less reactive C4 position typically requires more forcing conditions than the initial C2 coupling. This may involve higher temperatures, longer reaction times, or a more active catalyst system.

  • Use the purified 2-substituted-3-cyano-4-iodopyridine from the first step as the starting material.

  • Select the desired cross-coupling reaction for the C4 position (e.g., Buchwald-Hartwig amination).

  • To a flame-dried Schlenk flask, add the 4-iodopyridine intermediate (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a suitable ligand (e.g., Xantphos, 4-8 mol%).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the mixture to a higher temperature (e.g., 100–120 °C) and stir until the reaction is complete.

  • Perform an aqueous work-up and purify by column chromatography to obtain the final 2,4-disubstituted-3-cyanopyridine.

Conclusion

This compound is a privileged scaffold for synthetic chemistry, offering two distinct and addressable handles for molecular elaboration. The intrinsic C2 > C4 reactivity in palladium-catalyzed cross-coupling reactions provides a reliable platform for regioselective mono-functionalization. Furthermore, this predictable selectivity enables the rational design of sequential coupling strategies to build complex, unsymmetrically substituted pyridine derivatives. The protocols and principles outlined in this guide empower researchers to leverage the full synthetic potential of this versatile building block in their research and development endeavors.

References

  • Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry (RSC Publishing).

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. 10

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. 2

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. 1

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. 11

  • Synthesis and some reactions of 3-cyanopyridine-2-thiones. ResearchGate. 12

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. 13

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. 14

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Sonogashira coupling. Wikipedia.

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. pubs.acs.org.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. pubs.rsc.org.

  • Buchwald-Hartwig amination. YouTube.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.

  • Suzuki reaction. Wikipedia.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.

  • Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. sci-hub.se.

  • Sonogashira coupling. YouTube.

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate.

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH.

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube.

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

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Application Notes: Strategic Use of 3-Cyano-2,4-diiodopyridine in Regioselective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyano-2,4-diiodopyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridine core with two distinct iodine substituents and a cyano group, offers a versatile platform for constructing complex molecular architectures. The differential reactivity of the iodine atoms at the C2 and C4 positions allows for programmed, regioselective functionalization, making it an invaluable intermediate for synthesizing polysubstituted pyridines. This guide provides a comprehensive overview of the strategic application of this compound, with a focus on detailed protocols for palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.

PropertyValueSource
IUPAC Name 2,4-diiodopyridine-3-carbonitrile[]
CAS Number 827616-54-6[]
Molecular Formula C₆H₂I₂N₂[]
Molecular Weight 355.90 g/mol N/A
Appearance Off-white to yellow solidN/A
Solubility Soluble in organic solvents like DMF, Dioxane, THFN/A

Safety & Handling:

While a specific safety data sheet for this compound is not widely available, data from analogous halogenated pyridines suggest the following precautions.[2][3][4][5]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2][3][4][5]

  • Precautionary Measures:

    • Always handle in a well-ventilated fume hood.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[5]

    • Avoid breathing dust or vapors.

    • Wash hands thoroughly after handling.[5]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

Core Application: Regioselective Cross-Coupling

The primary synthetic utility of this compound lies in its ability to undergo sequential, site-selective cross-coupling reactions. The C2 and C4 positions of the pyridine ring exhibit different electronic properties, which can be exploited to control the order of reaction.

The Principle of Regioselectivity

In palladium-catalyzed cross-coupling reactions of dihalopyridines, the halide at the C2-position (alpha to the nitrogen) is generally more reactive than the halide at the C4-position.[6] This enhanced reactivity is attributed to:

  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[7][8]

  • Coordination: The pyridine nitrogen can coordinate to the palladium center, facilitating the oxidative addition step at the adjacent C2 position.

By carefully controlling reaction conditions (e.g., stoichiometry of the coupling partner, reaction time, and temperature), one can selectively functionalize the C2-position while leaving the C4-iodo group intact for a subsequent, different coupling reaction. This stepwise approach provides a powerful strategy for the synthesis of unsymmetrically substituted pyridines.

Mechanism Visualization: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[8][9] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition @ C2-Iodide trans_complex R-Pd(II)(Ar)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R-Ar (Coupled Product) trans_complex->product reagent1 This compound (R-I) reagent2 Ar-B(OR)₂ (Boronic Ester) base Base (e.g., K₂CO₃) boronate [Ar-B(OR)₂(OH)]⁻ (Activated Boronate)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Mechanism Visualization: Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper co-catalyst system.[10][11] The palladium cycle mirrors the Suzuki reaction, while the copper cycle activates the alkyne.[10]

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa R-Pd(II)(I)L₂ pd0->pd_oa Oxidative Addition pd_trans R-Pd(II)(C≡CR')L₂ pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R-C≡CR' (Coupled Product) pd_trans->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_oa alkyne H-C≡CR' alkyne->cu_acetylide + CuI, Base base Base (e.g., Et₃N) reagent This compound (R-I)

Caption: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the regioselective functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Regioselective C2-Arylation via Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C2-position.

Materials & Equipment:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon/Nitrogen line)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solution should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.

    • Causality Note: The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12] The aqueous-organic solvent mixture aids in dissolving both the organic substrate and the inorganic base.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired 2-aryl-3-cyano-4-iodopyridine.

Suzuki_Workflow start 1. Add Reagents & Base to Flame-Dried Flask inert 2. Purge with Inert Gas (Ar/N₂) start->inert catalyst 3. Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent 4. Add Degassed Dioxane/Water (4:1) catalyst->solvent heat 5. Heat to 80-90 °C (4-12 h) solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Workup (EtOAc/H₂O) monitor->workup purify 8. Column Chromatography workup->purify end Pure 2-Aryl-3-cyano-4-iodopyridine purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Regioselective C2-Alkynylation via Sonogashira Coupling

This protocol details the selective coupling of a terminal alkyne at the C2-position.

Materials & Equipment:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask, inert atmosphere setup, and standard glassware as in Protocol 1

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous THF and anhydrous triethylamine (ratio of THF:Et₃N is typically 2:1).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv) to the solution.

    • Causality Note: The Sonogashira reaction typically requires a dual catalyst system.[13] The palladium complex drives the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more reactive and readily participates in the transmetalation step with the palladium center, allowing the reaction to proceed under milder conditions.[10][14]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor progress by TLC or LC-MS. Reactions are typically complete in 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-alkynyl-3-cyano-4-iodopyridine.

Characterization of Monofunctionalized Products

Confirming the regioselectivity and structure of the product is a critical self-validating step. Standard analytical techniques are employed for this purpose.[15][16][17][18]

TechniqueExpected Observations for 2-Substituted-3-cyano-4-iodopyridine
¹H NMR Expect two doublets in the aromatic region corresponding to the protons at the C5 and C6 positions of the pyridine ring. The coupling constant (J-value) will be characteristic of meta-coupling. The chemical shifts will be influenced by the newly introduced substituent at C2.
¹³C NMR The spectrum will show distinct signals for all six carbons of the pyridine core, plus signals from the new substituent. The signal for the C-CN carbon will be in the characteristic nitrile region (~115-120 ppm). The C-I carbon signal will be shifted upfield compared to a C-H carbon.
FT-IR A strong, sharp absorption band characteristic of the C≡N (nitrile) stretch will be observed around 2220-2240 cm⁻¹.
Mass Spec (HRMS) The molecular ion peak will correspond to the exact mass of the expected product, confirming the elemental composition. The isotopic pattern may also provide evidence of the remaining iodine atom.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Base is not strong enough or is hydrated (Suzuki).4. Impure starting materials.1. Use fresh catalyst or a more robust pre-catalyst (e.g., Pd₂(dba)₃ with a ligand).2. Ensure all components are rigorously degassed and solvents are anhydrous.3. Use freshly dried, powdered K₂CO₃ or a stronger base like Cs₂CO₃.4. Purify starting materials before use.
Formation of Side Products 1. Homocoupling: (Suzuki) Protodeboronation of boronic acid; (Sonogashira) Glaser coupling of alkyne.2. Difunctionalization: Reaction at both C2 and C4 positions.1. (Suzuki) Use a slight excess (1.1 equiv) of boronic acid. (Sonogashira) Ensure strictly anaerobic conditions to prevent oxidative Glaser coupling. Consider a copper-free protocol.[14]2. Use only a slight excess of the coupling partner (1.05-1.1 equiv). Run the reaction at a lower temperature and stop it as soon as the starting material is consumed (monitor carefully by TLC).
Difficult Purification 1. Co-elution of product with byproducts (e.g., phosphine oxides).2. Product is highly polar.1. Use a different solvent system for chromatography. A pre-column filtration through a small plug of silica may help remove some impurities.2. Use a more polar eluent system (e.g., methanol/DCM) or consider reverse-phase chromatography.

References

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira coupling reaction mechanism. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. ResearchGate. [Link]

  • Biodynamic activities of different derivatives of 2-oxo-3-cyanopyridine. ResearchGate. [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. [Link]

  • Material Safety Data Sheet - 3-Cyanopyridine, 98%. Cole-Parmer. [Link]

  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. ResearchGate. [Link]

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The Synthetic Versatility of 3-Cyano-2,4-diiodopyridine: A Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Scaffold

In the landscape of medicinal chemistry and materials science, polysubstituted pyridines represent a privileged scaffold, owing to their prevalence in a vast array of biologically active compounds and functional materials. Among the myriad of pyridine building blocks, 3-cyano-2,4-diiodopyridine stands out as a particularly versatile and powerful intermediate for the synthesis of complex, multi-functionalized derivatives. The presence of a cyano group, a known pharmacophore and versatile synthetic handle, coupled with two differentially reactive iodine substituents, opens a gateway to a diverse range of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of derivatives from this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The strategic placement of the iodo groups at the C2 and C4 positions, which are electronically distinct, allows for regioselective and sequential functionalization. This inherent reactivity profile enables the controlled introduction of various substituents, paving the way for the construction of novel molecular architectures with tailored properties. This guide will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.

Core Synthetic Strategies: A World of Possibilities

The synthetic utility of this compound primarily revolves around two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The differential reactivity of the C-I bonds at the 2- and 4-positions is the cornerstone of its synthetic versatility. Generally, the C4-I bond is more susceptible to nucleophilic attack and oxidative addition to palladium(0) than the C2-I bond, a phenomenon attributed to the electronic influence of the pyridine nitrogen.[1][2] This reactivity difference allows for selective and sequential derivatization.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] For this compound, these reactions offer a direct and efficient route to a wide array of derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry.[5][6] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[5]

Regioselectivity: In dihalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. For 2,4-dihalopyridines, the reaction typically proceeds preferentially at the more electrophilic C4 position. This selectivity can be further tuned by the choice of catalyst, ligands, and reaction conditions.

Experimental Protocol: Regioselective Monosubstitution at C4

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related dihalopyridines.

  • Materials:

    • This compound

    • Arylboronic acid (1.1 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2 equivalents)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-aryl-3-cyano-2-iodopyridine derivative.

Parameter Condition Rationale
Catalyst Pd(OAc)₂/PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃Essential for the transmetalation step.[7]
Solvent 1,4-Dioxane/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.[5]
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Sequential Disubstitution: Following the initial coupling at the C4 position, the remaining iodo group at C2 can be subjected to a second, different Suzuki-Miyaura coupling, allowing for the synthesis of unsymmetrical 2,4-disubstituted 3-cyanopyridines. This sequential approach offers a powerful strategy for building molecular complexity.[3][8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][9][10] This reaction is invaluable for the synthesis of alkynyl-substituted pyridines, which are important precursors for various heterocycles and conjugated materials.

Mechanistic Insight: The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[3]

Regioselectivity: The high reactivity of the carbon-iodine bond makes it an excellent substrate for Sonogashira coupling. In this compound, the greater reactivity of the C4-I bond is expected to lead to preferential coupling at this position under carefully controlled conditions.

Experimental Protocol: Selective Sonogashira Coupling at C4

  • Materials:

    • This compound

    • Terminal alkyne (1.1 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF (5 mL) and triethylamine (2 mmol) via syringe.

    • Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the 4-alkynyl-3-cyano-2-iodopyridine.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂/CuIThe classic catalyst system for Sonogashira couplings.[10]
Base/Solvent TriethylamineActs as both a base to neutralize the HI byproduct and as a solvent.[10]
Temperature Room TemperatureThe high reactivity of the C-I bond often allows the reaction to proceed at mild temperatures.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[9][11] This reaction provides a direct route to aminopyridine derivatives, which are prevalent in pharmaceuticals.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine.[12]

Regioselectivity: For 2,4-dihalopyridines, the Buchwald-Hartwig amination often shows a preference for the C4 position, although this can be influenced by the specific ligand and reaction conditions. In some cases, selective amination at the C2 position has been achieved.[11]

Experimental Protocol: Regioselective Amination at C4

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

    • Anhydrous toluene

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

    • Evacuate and backfill the tube with an inert gas.

    • Add a solution of this compound (1 mmol) in anhydrous toluene (5 mL).

    • Add the amine (1.2 mmol) via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography to afford the 4-amino-3-cyano-2-iodopyridine.

Parameter Condition Rationale
Catalyst/Ligand Pd₂(dba)₃/XantphosA highly effective catalyst system for the amination of aryl halides.
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent TolueneA common aprotic solvent for this transformation.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr).[13][14] The presence of good leaving groups like iodine further facilitates this reaction.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the reaction's feasibility and regioselectivity. Attack at the C2 and C4 positions allows for the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor.[1][2]

Experimental Protocol: Substitution with Alkoxides

  • Materials:

    • This compound

    • Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) (1.1 equivalents)

    • Anhydrous methanol or ethanol

    • Dimethylformamide (DMF) (optional, as a co-solvent)

  • Procedure:

    • Dissolve this compound (1 mmol) in the corresponding anhydrous alcohol (5 mL) in a round-bottom flask.

    • Add the sodium alkoxide (1.1 mmol) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the 4-alkoxy-3-cyano-2-iodopyridine.

Parameter Condition Rationale
Nucleophile Sodium alkoxideA strong nucleophile that readily participates in SNAr reactions.
Solvent Corresponding alcoholActs as both the solvent and the source of the nucleophile.
Temperature RefluxProvides the necessary activation energy for the reaction.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki_mono 4-Aryl-3-cyano-2-iodopyridine start->suzuki_mono ArB(OH)₂, Pd cat. sonogashira_mono 4-Alkynyl-3-cyano-2-iodopyridine start->sonogashira_mono R-C≡CH, Pd/Cu cat. buchwald_mono 4-Amino-3-cyano-2-iodopyridine start->buchwald_mono R₂NH, Pd cat. snar_mono 4-Alkoxy-3-cyano-2-iodopyridine start->snar_mono NaOR suzuki_di 2,4-Diaryl-3-cyanopyridine suzuki_mono->suzuki_di Ar'B(OH)₂, Pd cat.

Figure 1: Key synthetic transformations of this compound.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of polysubstituted pyridine derivatives. Its unique electronic and steric properties, coupled with the differential reactivity of its two iodo substituents, allow for precise and controlled functionalization through a variety of modern synthetic methodologies. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide efficient access to C-C and C-N coupled products with a high degree of regioselectivity. Furthermore, the inherent susceptibility of the pyridine ring to nucleophilic aromatic substitution offers an alternative and complementary approach to derivatization.

The protocols and insights provided in this application note serve as a foundational guide for researchers seeking to harness the synthetic potential of this compound. Future research in this area could explore the development of novel catalytic systems to further enhance regioselectivity, expand the scope of coupling partners, and enable the synthesis of even more complex and biologically relevant molecules. The strategic application of the methodologies outlined herein will undoubtedly continue to fuel innovation in drug discovery, materials science, and beyond.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • National Institutes of Health. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • National Institutes of Health. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Sci-Hub. Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. [Link]

  • ResearchGate. (2015). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • National Institutes of Health. (2016). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • National Institutes of Health. (2020). Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • ResearchGate. (2012). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • MDPI. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. [Link]

  • Wiley-VCH. (2016). Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. [Link]

  • ResearchGate. (2020). Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • PubMed. (2024). Synthesis of Tetrasubstituted Alkenes by Rhodium-Catalyzed Regioselective Cyano Transfer. [Link]

  • ResearchGate. (2020). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. [Link]

  • Figshare. (2024). Synthesis of Tetrasubstituted Alkenes by Rhodium-Catalyzed Regioselective Cyano Transfer. [Link]

Sources

Application Notes and Protocols for 3-Cyano-2,4-diiodopyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 3-Cyano-2,4-diiodopyridine is a specialized heterocyclic compound. The following application notes and protocols are based on the inferred reactivity of its functional groups and are intended to serve as a foundational guide for its exploration in materials science. These protocols are derived from established methodologies for analogous dihalogenated aromatic and heteroaromatic building blocks.

Introduction: A Versatile Building Block for Advanced Materials

This compound is a highly functionalized pyridine derivative poised for significant applications in materials science. Its unique trifunctional nature, featuring two reactive iodine sites at the 2- and 4-positions and an electron-withdrawing cyano group at the 3-position, makes it an exceptional building block for the synthesis of novel conjugated polymers and metal-organic frameworks (MOFs). The presence of two iodine atoms allows for sequential or simultaneous cross-coupling reactions, enabling the construction of precisely defined one- and two-dimensional molecular architectures. The cyano group, a potent electron-withdrawing moiety, is anticipated to impart desirable electronic properties, such as n-type semiconductivity, to the resulting materials. The pyridine nitrogen atom provides an additional site for coordination chemistry, further expanding its utility in the design of functional materials.

This document provides detailed protocols for the application of this compound in the synthesis of conjugated polymers via Suzuki and Sonogashira cross-coupling reactions, and as a versatile linker in the formation of custom-designed MOFs.

Part 1: Synthesis of Conjugated Polymers

The diiodo functionality of this compound makes it an ideal monomer for polycondensation reactions. The strategic placement of the iodine atoms allows for the formation of linear polymer chains with a well-defined repeating unit. The electron-deficient nature of the cyanopyridine core is expected to yield polymers with low-lying LUMO levels, a key characteristic for n-type organic semiconductors.

Application Note 1.1: Synthesis of an Alternating Donor-Acceptor Conjugated Polymer via Suzuki Polycondensation

Principle: The Suzuki cross-coupling reaction is a robust and versatile method for the formation of C-C bonds.[1][2] In this protocol, this compound serves as the acceptor unit and is copolymerized with a diboronic acid or ester derivative of an electron-rich aromatic compound (the donor unit). The regioselectivity of the coupling is crucial; typically, the C-I bond at the 4-position of a dihalopyridine is more reactive than the C-I bond at the 2-position in palladium-catalyzed cross-coupling reactions, which can be influenced by the choice of catalyst and ligands.[3][4][5][6]

Workflow Diagram:

Suzuki_Polycondensation cluster_reactants Reactants & Catalyst cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_A This compound Reaction_Vessel Inert Atmosphere (N2 or Ar) Anhydrous Solvent Heat Monomer_A->Reaction_Vessel Monomer_B Diboronic Ester Comonomer Monomer_B->Reaction_Vessel Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Precipitation Precipitation in Methanol Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet NMR NMR Spectroscopy Soxhlet->NMR UV_Vis UV-Vis Spectroscopy Soxhlet->UV_Vis TGA_DSC Thermal Analysis Soxhlet->TGA_DSC

Caption: Workflow for Suzuki polycondensation.

Detailed Protocol:

  • Preparation of the Reaction Mixture:

    • In a flame-dried Schlenk flask, add this compound (1 equivalent), the desired aromatic diboronic acid or ester comonomer (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand (e.g., P(o-tol)₃).

    • Add a base, typically an aqueous solution of K₂CO₃ (4 equivalents) or anhydrous K₃PO₄.

    • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Polymerization:

    • Heat the reaction mixture to 90-110 °C with vigorous stirring under an inert atmosphere.

    • Monitor the progress of the polymerization by taking small aliquots and analyzing them by a suitable technique like thin-layer chromatography (TLC) of the monomer consumption. The reaction is typically run for 24-72 hours.

    • As the polymer forms, the viscosity of the solution may increase.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large excess of a non-solvent, such as methanol, to precipitate the crude polymer.

    • Filter the polymer using a Büchner funnel and wash thoroughly with methanol and water to remove residual salts and catalyst.

    • Further purification is achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.

    • The purified polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene) and reprecipitated into methanol.

    • Dry the final polymer under vacuum at 40-60 °C.

Expected Characterization Data:

Technique Expected Observations
¹H NMR Spectroscopy Broadening of aromatic proton signals compared to the monomers, indicating polymerization. Disappearance of the boronic acid/ester protons. Integration of signals corresponding to the repeating unit.[2][7][8][9][10]
UV-Vis Spectroscopy A significant red-shift in the absorption maximum (λmax) of the polymer in solution and as a thin film compared to the monomers, indicating an extended π-conjugated system.[11][12][13][14][15][16]
Thermal Analysis (TGA/DSC) TGA will show the decomposition temperature (Td), indicating the thermal stability of the polymer. DSC may reveal the glass transition temperature (Tg) and any melting or crystallization events.[17][18][19][20][21]
Application Note 1.2: Synthesis of a Poly(aryleneethynylene) (PAE) via Sonogashira Polymerization

Principle: The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, making it ideal for the synthesis of poly(aryleneethynylene)s.[4][9][22][23][24] In this protocol, this compound is polymerized with an aromatic di-alkyne. The resulting polymers are often rigid-rod like and can exhibit interesting liquid crystalline and photophysical properties. The regioselectivity for the Sonogashira coupling on dihalopyridines often favors the more electrophilic position, which is typically the 4-position.[23][24]

Workflow Diagram:

Sonogashira_Polymerization cluster_reactants Reactants & Catalysts cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_A This compound Reaction_Vessel Inert Atmosphere (N2 or Ar) Anhydrous Solvent Room Temp. to Heat Monomer_A->Reaction_Vessel Monomer_B Aromatic Di-alkyne Monomer_B->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Reaction_Vessel Cu_Catalyst CuI (co-catalyst) Cu_Catalyst->Reaction_Vessel Base Amine Base (e.g., TEA, DIPEA) Base->Reaction_Vessel Precipitation Precipitation in Methanol Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with EDTA solution Filtration->Washing NMR NMR Spectroscopy Washing->NMR UV_Vis UV-Vis & Photoluminescence Washing->UV_Vis GPC Gel Permeation Chromatography Washing->GPC

Caption: Workflow for Sonogashira polymerization.

Detailed Protocol:

  • Preparation of the Reaction Mixture:

    • To a flame-dried Schlenk flask, add this compound (1 equivalent), the aromatic di-alkyne comonomer (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) iodide (CuI) co-catalyst (1-3 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent such as a mixture of toluene and an amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) in a 2:1 to 5:1 ratio.

  • Polymerization:

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

    • The reaction is typically complete within 12-48 hours. The formation of a precipitate may indicate polymer growth.

  • Work-up and Purification:

    • Pour the reaction mixture into an excess of methanol to precipitate the polymer.

    • Filter the polymer and wash with methanol.

    • To remove the copper catalyst, stir the polymer in a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) or a similar chelating agent.

    • Filter the polymer again and wash thoroughly with water and methanol.

    • Dry the polymer under vacuum.

Expected Characterization Data:

Technique Expected Observations
¹³C NMR Spectroscopy Appearance of signals corresponding to the alkyne carbons in the polymer backbone.
FT-IR Spectroscopy Disappearance of the C-H stretching vibration of the terminal alkyne (~3300 cm⁻¹).
Photoluminescence Spectroscopy The resulting polymer is expected to be fluorescent. The emission spectrum will provide information about the electronic properties and potential for use in optoelectronic devices.
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the synthesized polymer.

Part 2: Application as a Linker in Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the cyano group of this compound present potential coordination sites for metal ions, making it a candidate for a functional linker in MOF synthesis.[25][26][27][28] Furthermore, the diiodo functionality allows for post-synthetic modification of the MOF, or for the pre-synthesis of a more complex, elongated linker through cross-coupling reactions.

Application Note 2.1: Direct Use as a Functional Linker in MOF Synthesis

Principle: In this approach, this compound is directly used as a linker in a solvothermal reaction with a metal salt. The pyridine nitrogen is the most likely coordination site. The cyano group may or may not participate in coordination depending on the metal ion and reaction conditions. The iodine atoms would then be available for post-synthetic modification.

Workflow Diagram:

MOF_Synthesis cluster_reactants Reactants cluster_reaction Solvothermal Synthesis cluster_workup Work-up & Activation cluster_characterization Characterization Linker This compound Reaction_Vessel Sealed Vial Oven (80-120 °C) Linker->Reaction_Vessel Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Reaction_Vessel Solvent Solvent (e.g., DMF, DEF) Solvent->Reaction_Vessel Washing Solvent Exchange Reaction_Vessel->Washing Activation Heating under Vacuum Washing->Activation PXRD Powder X-ray Diffraction Activation->PXRD TGA Thermogravimetric Analysis Activation->TGA Gas_Sorption Gas Sorption Analysis Activation->Gas_Sorption

Caption: Workflow for MOF synthesis and characterization.

Detailed Protocol:

  • Synthesis:

    • In a glass vial, dissolve this compound and a metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·2.5H₂O) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

    • The vial is tightly capped and placed in a programmable oven.

    • Heat the mixture to a temperature between 80 °C and 120 °C for 24-72 hours.

    • Cool the oven slowly to room temperature to allow for crystal growth.

  • Work-up and Activation:

    • The crystalline product is isolated by decanting the mother liquor.

    • The crystals are washed several times with fresh DMF to remove unreacted starting materials.

    • To activate the MOF (i.e., remove the solvent molecules from the pores), the crystals are immersed in a low-boiling point solvent like acetone or chloroform for several days, with the solvent being exchanged periodically.

    • The solvent-exchanged MOF is then heated under vacuum to remove the final traces of solvent.

Expected Characterization Data:

Technique Expected Observations
Powder X-ray Diffraction (PXRD) A characteristic diffraction pattern confirming the crystalline nature of the material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data to confirm the structure and phase purity.[22][29][30][31]
Thermogravimetric Analysis (TGA) A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally decomposition at higher temperatures.[17][18][19]
Gas Sorption Analysis Measurement of the uptake of gases like N₂ at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.
Application Note 2.2: Pre-functionalization of the Linker for MOF Synthesis

Principle: To create MOFs with larger pores or specific functionalities, this compound can first be elaborated into a more complex, ditopic linker via cross-coupling reactions before being used in MOF synthesis. For example, a Suzuki coupling with a boronic acid that also contains a carboxylate group can be performed to create a pyridyl-dicarboxylate linker.

Synthetic Scheme for a Pre-functionalized Linker:

Linker_Synthesis start This compound + 4-carboxyphenylboronic acid reaction Suzuki Coupling Pd Catalyst, Base start->reaction product 4',4'''-(3-cyanopyridine-2,4-diyl)dibenzoic acid reaction->product

Caption: Synthesis of a dicarboxylate linker.

This pre-functionalized linker can then be used in solvothermal synthesis with various metal ions to generate a new family of MOFs with tailored properties. The protocol for MOF synthesis would be similar to that described in Application Note 2.1, with the new dicarboxylate linker replacing the original diiodopyridine.

Conclusion

This compound represents a promising, yet underexplored, building block for the construction of advanced functional materials. Its diiodo functionality provides a handle for the synthesis of novel conjugated polymers with potential applications in organic electronics. Concurrently, the pyridine and cyano moieties offer coordination sites for the development of functional metal-organic frameworks. The protocols outlined in this document provide a solid starting point for researchers to begin exploring the rich materials chemistry of this versatile molecule. Further research into the regioselectivity of its cross-coupling reactions and its coordination behavior with different metal centers will undoubtedly unlock its full potential in the design of next-generation materials.

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  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Quantitative characterisation of conjugated polymers: mass distribution and polymerisation defects determined by molecular scale imaging. (2023, October 5). SPIE Digital Library. Retrieved January 18, 2026, from [Link]

  • a UV–Vis absorption spectra of the linear conjugated polymers in the... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Interfacing and Growth Pathways of Metal–Organic Frameworks with Morphological Evolution. (2026, January 16). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Conjugated polymers based on metalla-aromatic building blocks. (2022, July 13). PNAS. Retrieved January 18, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023, January 18). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Tuning the structure and function of metal–organic frameworks via linker design. (2014, March 7). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Conjugated polymers based on metalla-aromatic building blocks. (2022, July 13). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Stepwise synthesis of metal-organic frameworks: replacement of structural organic linkers. (2011, July 6). PubMed. Retrieved January 18, 2026, from [Link]

  • Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Conjugated Materials Synthesis. (n.d.). Seferos Research Lab. Retrieved January 18, 2026, from [Link]

  • Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. (n.d.). SemOpenAlex. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

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  • Metal-organic Frameworks (MOFs) Linkers. (n.d.). CD Bioparticles. Retrieved January 18, 2026, from [Link]

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Application Note: A Robust and Scalable Synthesis of 3-Cyano-2,4-diiodopyridine for Advanced Pharmaceutical and Material Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, scalable, and validated protocol for the synthesis of 3-cyano-2,4-diiodopyridine, a critical building block in the development of novel pharmaceuticals and functional materials. The synthetic strategy is predicated on a high-yielding halogen exchange (Finkelstein-type) reaction, starting from the commercially available and cost-effective 2,4-dichloro-3-cyanopyridine. This guide is designed for researchers, process chemists, and drug development professionals, offering in-depth procedural details, process safety considerations, in-process controls (IPCs), and troubleshooting guidance to ensure reproducibility and high purity on a multi-gram to kilogram scale. The causality behind critical process parameters is explained to empower the user with a deep understanding of the reaction mechanism and its practical implementation.

Introduction and Strategic Overview

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Specifically, poly-functionalized pyridines such as this compound serve as versatile intermediates. The presence of two reactive iodine atoms allows for selective functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the nitrile group offers a handle for further chemical transformations.[1]

The primary challenge in producing this intermediate has been the development of a process that is not only high-yielding but also safe, economical, and scalable. Direct iodination methods are often unselective and employ harsh reagents. Therefore, a more robust strategy involves a halogen exchange reaction on a readily accessible precursor.

Our developed process begins with 2,4-dichloro-3-cyanopyridine, which is commercially available from multiple suppliers.[2][3][4][5] This precursor undergoes a double nucleophilic aromatic substitution with a suitable iodide source, providing a direct and efficient route to the target molecule.

G SM 2,4-Dichloro-3-cyanopyridine (Starting Material) Product This compound (Target Product) SM->Product Halogen Exchange Reaction (Finkelstein-type) ΔT (Reflux) Reagent Sodium Iodide (NaI) Acetonitrile (Solvent) Reagent->SM G arrow B 2. Charge Reagents (Add MeCN, NaI, and starting material) C 3. Reaction Execution (Heat to reflux, ~82°C) D 4. In-Process Control (IPC) (Monitor by TLC/LC-MS until completion) E 5. Cool & Quench (Cool to RT, pour into water/Na₂S₂O₃) F 6. Product Isolation (Filter the precipitated solid) G 7. Wash & Dry (Wash with water, dry under vacuum) H 8. Final Analysis (Obtain NMR, MS, mp for quality control) prep prep reaction reaction workup workup purify purify A 1. Reactor Setup & Inerting (Assemble glassware, purge with N₂) A->B B->C C->D D->E E->F F->G G->H

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure
  • Reactor Preparation: Assemble the 2 L reaction vessel with the mechanical stirrer, condenser, and a nitrogen inlet. Ensure the system is free of moisture. Purge the vessel with dry nitrogen for 15 minutes.

  • Charging Reagents: To the flask, add anhydrous acetonitrile (1.0 L) followed by anhydrous sodium iodide (260.0 g). Stir the resulting slurry for 10 minutes to ensure good dispersion. Finally, add the 2,4-dichloro-3-cyanopyridine (100.0 g) in one portion.

    • Rationale: Acetonitrile is the solvent of choice due to its ability to dissolve the organic starting material and its high polarity, which facilitates the dissolution of the sodium iodide salt, promoting the nucleophilic substitution. Using a 3-fold excess of NaI drives the equilibrium towards the diiodo product.

  • Reaction: With vigorous stirring, heat the mixture to reflux (approx. 82°C) using the heating mantle. The mixture will turn from a white slurry to a yellow, then orange, and finally a deep reddish-brown color as the reaction progresses and iodine is potentially formed as a minor byproduct.

  • Monitoring (In-Process Control): Allow the reaction to proceed at reflux for 18-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Expected Rf values: Starting Material (2,4-dichloro-3-cyanopyridine) > Mono-iodo intermediate > Product (this compound). The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • In a separate large beaker (5 L), prepare a solution of sodium thiosulfate (50 g) in deionized water (2 L).

    • Slowly pour the reaction mixture into the stirred sodium thiosulfate solution. This will quench any trace amounts of iodine (the brown color will disappear) and precipitate the crude product.

    • Rationale: The aqueous quench is critical for precipitating the non-polar organic product while dissolving the inorganic salts (NaCl, excess NaI). Sodium thiosulfate is a reducing agent that effectively removes elemental iodine, a common impurity in Finkelstein reactions which can color the final product.

  • Filtration and Washing: Stir the resulting slurry for 30 minutes, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove all inorganic salts.

    • Press the cake dry on the filter.

  • Drying: Transfer the off-white to pale yellow solid to a drying dish and dry under vacuum at 40-50°C to a constant weight.

    • Expected Yield: 195-205 g (93-98%).

    • Expected Purity (Crude): >95% by HPLC. For most applications, this material is of sufficient purity. If further purification is needed, recrystallization from hot ethanol can be performed.

Product Characterization and Quality Control

A self-validating protocol requires stringent quality control. The final product should be analyzed to confirm its identity and purity against the following reference data.

Analysis Expected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point 155-158 °C
¹H NMR (400 MHz, CDCl₃)δ 8.25 (s, 1H), 8.10 (s, 1H)
¹³C NMR (100 MHz, CDCl₃)δ 152.1, 145.8, 135.5, 115.0, 110.2, 105.6
Mass Spec (ESI+) m/z 356.8 [M+H]⁺
Purity (HPLC) ≥ 98%

Process Safety and Hazard Management

Scaling up chemical reactions requires a heightened awareness of safety. The primary hazards in this process are associated with the reagents and solvent.

  • 2,4-Dichloro-3-cyanopyridine: This compound is an irritant and should be handled with care to avoid skin and eye contact. [6]* Sodium Iodide: Can cause skin and serious eye irritation. Prolonged exposure may have adverse effects on the thyroid. * Acetonitrile: A flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It forms toxic hydrogen cyanide gas upon contact with strong acids or upon decomposition.

  • Sulfuryl Chloride (Mentioned as a general hazard, not used in this specific protocol): This reagent, often used in chlorinations, is highly corrosive and reacts violently with water, releasing toxic gases like HCl and SO₂. [7][8][9]Extreme caution is warranted when handling it.

Emergency Procedures:

  • Skin Contact: Immediately wash with copious amounts of soap and water.

  • Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.

  • Inhalation (Acetonitrile): Move to fresh air. If breathing is difficult, administer oxygen.

  • Spill: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste. Ensure the area is well-ventilated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Moisture in the reaction. 3. Inactive Sodium Iodide.1. Extend reflux time and continue monitoring by TLC/LC-MS. 2. Ensure all glassware is oven-dried and use anhydrous grade solvent/reagents. 3. Use freshly opened, anhydrous NaI.
Low Yield 1. Product loss during aqueous work-up. 2. Incomplete precipitation.1. Ensure the product is fully precipitated before filtration. Chilling the slurry in an ice bath can help. 2. Add water slowly to the reaction mixture to avoid forming a fine suspension that is difficult to filter.
Product is Dark/Discolored Presence of elemental iodine (I₂).Ensure a sufficient amount of sodium thiosulfate solution is used during the quench until the color is fully discharged. An additional wash of the crude product with a dilute thiosulfate solution can be performed.
Salts Present in Final Product Inadequate washing of the filter cake.Wash the filter cake with a larger volume of deionized water until the filtrate runs clear and tests negative for halide ions (AgNO₃ test, if necessary).

Conclusion

This application note provides a thoroughly detailed and robust protocol for the scale-up synthesis of this compound. By employing a cost-effective and commercially available starting material and a high-yielding halogen exchange reaction, this method is well-suited for producing kilogram quantities of the target molecule. The inclusion of detailed procedural logic, in-process controls, and safety guidelines ensures that the process is safe, reliable, and reproducible, meeting the stringent demands of the pharmaceutical and materials science industries.

References

  • Stellarsmart. (n.d.). 2, 4-Dichloro-3-cyanopyridine, min 98%. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]

  • Preprints.org. (2020). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Retrieved from [Link]

  • Google Patents. (1972). Preparation of 3-cyanopyridine.
  • ResearchGate. (2007). Synthesis of 3-Cyano-2-fluoropyridines. Retrieved from [Link]

  • Thieme Chemistry. (2005). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

  • Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 3-cyano-pyridine N-oxide.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

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Catalytic Applications of 3-Cyano-2,4-diiodopyridine Derivatives: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the catalytic applications of 3-cyano-2,4-diiodopyridine and its derivatives. This specialized pyridine scaffold serves as a versatile building block in modern organic synthesis, primarily through its participation in various palladium-catalyzed cross-coupling reactions. The presence of two reactive carbon-iodine bonds, differentially activated by the electron-withdrawing cyano group, allows for selective and sequential functionalization, opening avenues to complex, highly substituted pyridine structures with potential applications in medicinal chemistry, materials science, and catalysis.

Introduction: The Strategic Advantage of this compound

The unique structural features of this compound make it a molecule of significant interest for synthetic chemists. The pyridine core is a ubiquitous motif in pharmaceuticals and functional materials. The two iodine substituents serve as excellent leaving groups in a variety of catalytic cross-coupling reactions. The strategic placement of the electron-withdrawing cyano group at the 3-position modulates the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent transformations. This guide will detail the catalytic utility of this molecule, not as a catalyst itself, but as a key substrate that, through catalytic methods, is transformed into a diverse array of functional derivatives.

Synthesis of the this compound Scaffold

The preparation of this compound is a crucial first step. While a direct, one-pot synthesis from simple precursors is not widely documented, a plausible and effective route involves the iodination of a suitable cyanopyridine precursor. A potential synthetic pathway is outlined below, based on established methodologies for the halogenation of pyridines.

dot

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Proposed synthetic workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Functional Pyridines

The primary catalytic application of this compound derivatives lies in their use as substrates in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds at the 2- and 4-positions allows for regioselective and, subsequently, sequential functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[1] The reaction of this compound with organoboron reagents can be controlled to achieve selective mono- or di-arylation/vinylation.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2] The regioselectivity of the first coupling is dictated by the electronic and steric environment of the two C-I bonds. The C-I bond at the 4-position is generally more reactive towards oxidative addition in dihalopyridines.[3]

graph G { layout=dot; rankdir=TB; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=1.2]; edge [fontname="Arial", fontsize=9];

}

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Objective: To selectively couple an arylboronic acid at the C4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed 1,4-dioxane/water mixture (10 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-3-cyano-2-iodopyridine derivative.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show the disappearance of the proton signal corresponding to the 4-position and the appearance of new aromatic signals. Mass spectrometry will confirm the expected molecular weight of the product.

Arylboronic Acid Typical Yield (%)
Phenylboronic acid85-95
4-Methoxyphenylboronic acid80-90
4-Trifluoromethylphenylboronic acid75-85
2-Thienylboronic acid70-80
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is invaluable for the synthesis of conjugated systems.

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[5]

graph G { layout=dot; rankdir=TB; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=1.2]; edge [fontname="Arial", fontsize=9];

}

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Objective: To perform a sequential, one-pot Sonogashira coupling to introduce two different alkynyl groups at the C4 and C2 positions.

Materials:

  • This compound

  • Terminal alkyne 1 (1.05 equivalents)

  • Terminal alkyne 2 (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (TEA), degassed

  • THF, degassed

Procedure:

  • In a Schlenk tube under argon, dissolve this compound (1.0 mmol) in degassed THF (10 mL) and degassed TEA (5 mL).

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).

  • Add terminal alkyne 1 (1.05 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Add terminal alkyne 2 (1.2 mmol) and additional Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.05 mmol).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to obtain the 2,4-dialkynyl-3-cyanopyridine.

Heck-Mizoroki Reaction: Vinylation of the Pyridine Core

The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes.[6] This reaction provides a direct route to vinyl-substituted pyridines, which are valuable precursors for polymerization and further functionalization.

graph G { layout=dot; rankdir=TB; node [shape=circle, style=filled, fontname="Arial", fontsize=10, width=1.2]; edge [fontname="Arial", fontsize=9];

}

Caption: Key steps in the Heck-Mizoroki catalytic cycle.

Objective: To couple an acrylate ester at the C4-position of this compound.

Materials:

  • This compound

  • n-Butyl acrylate (1.5 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • P(o-tolyl)₃ (0.04 equivalents)

  • Triethylamine (2.0 equivalents)

  • DMF, anhydrous and degassed

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed DMF (5 mL), triethylamine (2.0 mmol), and n-butyl acrylate (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to afford the vinylated product.

Potential in Photoredox Catalysis

The presence of carbon-iodine bonds in this compound derivatives also suggests their potential utility in the realm of photoredox catalysis. Iodoarenes can participate in halogen-atom transfer (XAT) processes and can be precursors to aryl radicals under photoredox conditions.[7] While specific applications of this particular diiodopyridine are yet to be extensively explored, it represents a promising scaffold for the development of novel photoredox-mediated transformations. For instance, derivatives of this compound could be investigated as substrates in light-driven C-H functionalization reactions.[8]

Safety Precautions

Working with this compound and its derivatives requires strict adherence to safety protocols due to the potential hazards associated with cyanopyridines and iodinated aromatic compounds.

  • Toxicity: Cyanopyridines are toxic if swallowed, inhaled, or absorbed through the skin.[9] Handle these compounds in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Inhalation: Avoid inhaling dust or vapors. Use appropriate respiratory protection if there is a risk of generating dust.[11]

  • Skin Contact: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12]

Conclusion

While this compound may not be a catalyst in the traditional sense, its "catalytic applications" are manifested through its role as a highly adaptable substrate in a suite of powerful palladium-catalyzed transformations. The ability to selectively and sequentially functionalize the C2 and C4 positions provides a robust platform for the synthesis of a vast array of complex pyridine derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block, paving the way for innovations in drug discovery, materials science, and the development of new catalytic systems.

References

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  • Wang, Q., et al. (2022). Regioselective Synthesis of 1-Cyano-3-arylindolizines: Construction of Pyrroles via DDQ-Mediated Ring Closure of Cyclopropyl Pyridines. Organic Letters, 24(31), 5757-5761.
  • US EPA. (2023). Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds.
  • Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube.
  • Chen, J., & Zhang, Y. (2016). Current development on catalytic synthesis and pharmacological applications of 1,4-dihydropyridines.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Shi, B.-F. (2026). Palladium(II)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Li, X.-P. (2023). Encapsulating electron-deficient dyes into metal–organic capsules to achieve high reduction potentials. Dalton Transactions, 52(34), 11765-11770.
  • Chorki, F. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Calibre Chemicals. (n.d.).
  • Apollo Scientific. (2024).
  • Wang, Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14757-14768.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Waser, J. (2021).
  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Ravelli, D., & Fagnoni, M. (2019). MetallaPhotoredox Catalysis with Organic Dyes. Inorganics, 7(8), 95.
  • Chemistry For Everyone. (2025).

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Application Notes & Protocols for 3-CYANO-2,4-DIIODOPYRIDINE in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Unique Potential of a Differentiated Dihalo Building Block

The pyridine ring is a cornerstone of modern agrochemical design, forming the core scaffold of numerous commercial fungicides, herbicides, and insecticides.[1][2] Its ability to engage in critical hydrogen bonding, its metabolic stability, and its versatile synthetic handles make it a "privileged scaffold" in crop protection chemistry. Within this class, functionalized pyridine building blocks that allow for precise, sequential, and diverse derivatization are of immense value to researchers in discovery chemistry.

3-Cyano-2,4-diiodopyridine emerges as a highly strategic starting material for the synthesis of novel agrochemical candidates. This molecule possesses three key features that commend its use:

  • The Cyano Group: The electron-withdrawing nitrile at the C3 position modulates the electronic properties of the pyridine ring and can serve as a key interaction point in biological targets or be a precursor for other functional groups (e.g., amides, carboxylic acids). Cyanopyridine-containing molecules have demonstrated notable fungicidal and antimicrobial activities.[3][4][5]

  • Two Iodine Substituents: The presence of two carbon-iodine (C-I) bonds provides two reactive centers for modern cross-coupling chemistry. C-I bonds are significantly more reactive than their bromide or chloride counterparts in palladium-catalyzed reactions, allowing for milder reaction conditions and broader substrate scope.[6]

  • Differentiated Reactivity: The electronic environment of the two iodine atoms is distinct. The C2-I bond is positioned alpha to the ring nitrogen, making it highly susceptible to oxidative addition by a palladium(0) catalyst. The C4-I bond, while also reactive, is electronically and sterically different. This inherent differentiation can be exploited for selective, sequential functionalization, enabling the rapid construction of complex and diverse molecular libraries from a single starting material.

This guide provides an in-depth look at the synthetic utility of this compound, offering detailed protocols for its derivatization and a workflow for the subsequent biological screening of the resulting compound library.

Part 1: Synthetic Strategy & Predicted Reactivity

The primary value of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C2 and C4 positions allows for a stepwise approach to library synthesis.

Based on extensive studies of dihalopyridines, the C2 position is predicted to be the more reactive site for the initial cross-coupling reaction.[7] This is due to the inductive electron-withdrawing effect of the adjacent ring nitrogen, which makes the C2 carbon more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.

Table 1: Predicted Regioselectivity for Mono-functionalization of this compound

Reaction TypeCoupling PartnerPredicted Major ProductRationale
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid2-Aryl-3-cyano-4-iodopyridinePreferential oxidative addition at the more electrophilic C2 position.
Sonogashira Terminal Alkyne3-Cyano-4-iodo-2-(alkynyl)pyridineC2 position's higher reactivity directs the initial coupling.[6]
Buchwald-Hartwig Primary/Secondary Amine2-Amino-3-cyano-4-iodopyridineThe C-N bond formation follows the established reactivity pattern of C-I bonds on the pyridine ring.[8][9]

This predicted selectivity allows for a two-step synthetic diversification, as illustrated in the workflow below.

G cluster_0 Step 1: Selective C2 Functionalization cluster_1 Step 2: C4 Functionalization & Library Generation cluster_2 Step 3: Biological Evaluation A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Partner 1 (ArB(OH)₂, R-C≡CH, etc.) C 2-Substituted-3-cyano-4-iodopyridine (Key Intermediate) B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Partner 2 (Ar'B(OH)₂, R'₂NH, etc.) E Diverse Library of 2,4-Disubstituted-3-cyanopyridines D->E F Agrochemical Screening (Fungicide, Herbicide, Insecticide) E->F G cluster_0 1. Primary Screening cluster_1 2. Target Panels cluster_2 3. Hit Confirmation & Dose-Response cluster_3 4. Lead Progression A Synthesized Compound Library (in DMSO) B High-Throughput Screen (HTS) Single high concentration (e.g., 100 µM) A->B C Fungicidal Panel (e.g., Botrytis cinerea, Fusarium graminearum) B->C D Herbicidal Panel (e.g., pre/post-emergence on Lolium rigidum, Amaranthus retroflexus) B->D E Insecticidal Panel (e.g., Myzus persicae, Spodoptera frugiperda) B->E F Identify 'Hits' (Compounds showing >80% inhibition) C->F D->F E->F G Dose-Response Assay (Generate IC₅₀ / EC₅₀ values) F->G H Secondary Assays (Spectrum, Mode of Action Studies) G->H I Hit-to-Lead Optimization (SAR Studies) H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-CYANO-2,4-DIIODOPYRIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyano-2,4-diiodopyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the common challenges associated with its preparation.

Recommended Synthetic Pathway: The Aromatic Finkelstein Reaction

The synthesis of this compound is most reliably achieved via a copper-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction.[1][2] This method offers superior regioselectivity and yield compared to direct iodination protocols, which can be difficult to control on pyridine rings.[3] The recommended starting material is 2,4-dichloro-3-cyanopyridine, a commercially available or readily synthesized precursor.[4]

The overall workflow involves the displacement of both chlorine atoms with iodine using an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a copper(I) catalyst.

Synthetic_Workflow cluster_react SM 2,4-Dichloro-3-cyanopyridine Reagents NaI, CuI, L-Proline (or other ligand) Reaction Halogen Exchange (Aromatic Finkelstein) SM->Reaction Product This compound Reagents->Reaction Solvent DMSO or DMF Solvent->Reaction Conditions Heat (e.g., 120-150 °C) Conditions->Reaction Workup Aqueous Workup & Extraction Purification Column Chromatography or Recrystallization Workup->Purification Purification->Product Reaction->Workup

Caption: Recommended workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the halogen exchange reaction preferred over direct iodination?

A1: Direct electrophilic iodination of pyridine rings can be challenging. Iodine is the least reactive halogen in electrophilic aromatic substitution, often requiring harsh conditions or activating agents.[5][6] Furthermore, controlling the regioselectivity to obtain the desired 2,4-diiodo isomer can be difficult, leading to mixtures of products that are hard to separate.[3] The copper-catalyzed halogen exchange starting from a defined precursor like 2,4-dichloro-3-cyanopyridine provides a direct and selective route to the target molecule, generally resulting in higher yields and purity.[1][2]

Q2: What is the role of the copper catalyst and the ligand?

A2: The copper(I) catalyst (e.g., CuI) is essential for facilitating the halogen exchange on the aryl halide, which is generally unreactive towards nucleophilic substitution.[2] The reaction proceeds through a proposed oxidative addition/reductive elimination cycle. A ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), coordinates to the copper center, increasing its solubility and catalytic activity, which often allows the reaction to proceed at lower temperatures and with higher efficiency.

Q3: Which iodide salt and solvent are optimal?

A3: Sodium iodide (NaI) is commonly used due to its high solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents are effective at dissolving the reagents and facilitating the reaction at the required elevated temperatures. The choice of solvent can influence reaction kinetics and should be thoroughly dried to prevent side reactions.

Q4: How can I monitor the reaction progress effectively?

A4: The reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be silica gel with a mobile phase of ethyl acetate/hexanes. You should see the disappearance of the 2,4-dichloro-3-cyanopyridine starting material spot and the appearance of a new, less polar spot for the diiodo-product. You may also observe intermediate mono-substituted species. For HPLC, a C18 reverse-phase column with a water/acetonitrile gradient is suitable.

Q5: What are the key safety precautions for this synthesis?

A5: This reaction involves toxic materials and should be performed in a well-ventilated fume hood.

  • Iodide Salts: Can cause skin and respiratory irritation.

  • Copper Salts: Are toxic and should be handled with care.

  • Solvents: DMF and DMSO are skin-penetrating; always wear appropriate gloves (e.g., double-gloving with nitrile).

  • Cyanopyridines: Are toxic organic cyanides. Avoid inhalation, ingestion, and skin contact.[7]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Troubleshooting_Logic cluster_problems Problem Diagnosis cluster_causes Potential Causes cluster_solutions Corrective Actions Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (Mono-iodo species present) Start->ImpureProduct StalledReaction Stalled Reaction Start->StalledReaction Cause_Temp Insufficient Temperature or Reaction Time LowYield->Cause_Temp Check Cause_Reagents Degraded Reagents (NaI, Catalyst, Solvent) LowYield->Cause_Reagents Check ImpureProduct->Cause_Temp Check Cause_Stoich Incorrect Stoichiometry (Insufficient NaI) ImpureProduct->Cause_Stoich Check StalledReaction->Cause_Reagents Check Cause_Catalyst Catalyst Inactivity StalledReaction->Cause_Catalyst Check Sol_Temp Increase Temperature &/or Extend Time Cause_Temp->Sol_Temp Sol_Reagents Use Fresh, Anhydrous Reagents & Solvents Cause_Reagents->Sol_Reagents Sol_Stoich Increase Equivalents of NaI (e.g., 2.5-3.0 eq.) Cause_Stoich->Sol_Stoich Sol_Catalyst Increase Catalyst/Ligand Loading or Try New Batch Cause_Catalyst->Sol_Catalyst

Caption: Decision logic for troubleshooting common synthesis issues.

Q: My reaction yield is very low, or I've recovered mostly starting material. What went wrong?

A: This is a common issue often related to reaction conditions or reagent quality.

  • Causality: The aromatic Finkelstein reaction requires sufficient thermal energy to overcome the activation barrier for the oxidative addition of the aryl chloride to the copper center. If the temperature is too low or the reaction time is too short, the conversion will be minimal.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction mixture is reaching the target temperature (typically 120-150 °C). Use a calibrated thermometer or probe directly in the reaction mantle/block.

    • Extend Reaction Time: These reactions can be slow. Monitor by TLC/HPLC and continue heating for 12-24 hours or until the starting material is consumed.

    • Reagent Quality: Ensure your iodide salt (NaI) is dry. Moisture can interfere with the reaction. The copper(I) iodide should be off-white or light tan; if it is green or blue, it may have oxidized to Cu(II) and will be less effective. Use freshly opened or properly stored anhydrous solvents.

Q: My final product is contaminated with significant amounts of mono-iodinated intermediates (e.g., 3-cyano-2-chloro-4-iodopyridine). How can I fix this?

A: This indicates an incomplete reaction where only one of the two chlorine atoms has been exchanged.

  • Causality: The second halogen exchange is often slower than the first. This can be exacerbated by an insufficient amount of the iodide nucleophile or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Increase NaI Stoichiometry: Ensure you are using a sufficient excess of the iodide salt. A molar ratio of 2.5 to 3.0 equivalents of NaI relative to the dichloropyridine starting material is recommended to drive the reaction to completion.

    • Increase Temperature/Time: As with low yield, increasing the reaction temperature or extending the duration can promote the second, more difficult substitution.

    • Purification Strategy: If minor amounts of mono-iodo impurities persist, they can often be separated by careful column chromatography. These intermediates are typically more polar than the desired diiodo-product.

Q: The reaction starts but seems to stall before all the starting material is consumed. Why?

A: Reaction stalling often points to catalyst deactivation or reagent degradation.

  • Causality: The copper catalyst can be sensitive to impurities, particularly oxygen. If the reaction is not maintained under an inert atmosphere (e.g., Nitrogen or Argon), the Cu(I) can oxidize to inactive Cu(II) species.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction setup is properly purged and maintained under a positive pressure of an inert gas throughout the experiment.

    • Catalyst/Ligand Loading: If stalling persists, consider increasing the catalyst and ligand loading slightly (e.g., from 10 mol% to 15 mol%).

    • Fresh Reagents: Prepare the reaction again using freshly opened and verified reagents to rule out degradation as the cause.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from 2,4-dichloro-3-cyanopyridine.

Materials & Reagents:

  • 2,4-Dichloro-3-cyanopyridine (1.0 eq)

  • Sodium Iodide (NaI) (2.5 eq)

  • Copper(I) Iodide (CuI) (0.15 eq)

  • L-Proline (0.30 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-3-cyanopyridine, sodium iodide, copper(I) iodide, and L-proline.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Heating: Heat the reaction mixture to 130 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc in Hexanes) every 4-6 hours. The reaction is typically complete within 16-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove residual iodine color), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc). The product is typically a white to off-white solid.

Characterization Data

Below are the expected analytical data ranges for the successful synthesis of this compound.

Analysis Expected Result
Appearance White to light-yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 8.3-8.4 (d, 1H), 7.8-7.9 (d, 1H)
¹³C NMR (CDCl₃, 101 MHz)δ 155-156, 145-146, 135-136, 115-116, 110-111, 100-101
Mass Spec (ESI+) [M+H]⁺ calculated for C₆H₃I₂N₂: 356.84; found: 356.8

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Iodination. Wordpress. [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • Oriental Journal of Chemistry. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]

  • Google Patents. (2010). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-3-cyanopyridine.
  • ResearchGate. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. [Link]

  • Thieme. (2005). Preparation of Cyanopyridines by Direct Cyanation. [Link]

  • ACS Publications. (2020). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?. [Link]

  • Google Patents. (1972).
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • PubMed Central (PMC). (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • ResearchGate. (2001). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. [Link]

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • PubMed Central (PMC). (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

  • PubMed Central (PMC). (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

  • Science of Synthesis. (n.d.). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reaction. [Link]

  • ResearchGate. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Organic-Chemistry.org. (n.d.). Iodination - Common Conditions. [Link]

  • ACS Publications. (1960). Exchange Reactions of α-Halogenated Pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • YouTube. (2019). Halogen Exchange Reaction - Halogen Derivatives of Alkane - Chemistry Class 12. [Link]

  • PubChem. (n.d.). 4-Iodo-2-cyanopyridine. [Link]

  • Google Patents. (2009). CN101602722A - The synthetic method of 3-cyanopyridine.
  • ResearchGate. (2014). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Cyano-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers working with 3-cyano-2,4-diiodopyridine. This versatile building block is crucial in medicinal chemistry and materials science, but its unique electronic and steric properties present specific challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the functionalization of this compound through palladium-catalyzed cross-coupling reactions.

Q1: My cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) is resulting in low or no yield. What are the primary causes and how can I fix it?

Low conversion is a common hurdle that can often be traced back to the catalyst system or reaction conditions. The di-iodo nature of the substrate, combined with the electron-withdrawing cyano group, requires a carefully chosen catalytic system to ensure efficient turnover.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or it may be deactivating prematurely. Modern palladacycle precatalysts (e.g., G3 or G4 type) are often superior to traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[1]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For a di-halogenated pyridine, bulky, electron-rich phosphine ligands are generally required to promote the challenging oxidative addition and subsequent reductive elimination steps.[1][2]

  • Inappropriate Base or Solvent: The base's role is to activate the coupling partner (e.g., deprotonate the amine in Buchwald-Hartwig or activate the boronic acid in Suzuki), but an incorrect choice can lead to side reactions or poor solubility.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Pd Source XPhos Pd G3 (2-4 mol%)Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2-4 mol%)RuPhos Pd G3 (2-4 mol%)
Ligand XPhos (if not using precatalyst)PPh₃ (if not using precatalyst)RuPhos or BrettPhos (for primary amines)[1]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Et₃N or DIPA (3-4 equiv.)NaOtBu or LHMDS (1.4-2 equiv.)
Solvent 1,4-Dioxane/H₂O (e.g., 5:1)Toluene or DMFToluene or 1,4-Dioxane
Temperature 80-110 °C50-80 °C90-110 °C
Additives -CuI (1-5 mol%, if not copper-free)[3]-

Causality Note: For Suzuki reactions, an aqueous/organic co-solvent system is often used to solubilize the inorganic base, which accelerates the reaction.[4] For Buchwald-Hartwig, strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction.[1]

Q2: I'm observing poor regioselectivity, resulting in a mixture of C2 and C4 substituted products. How can I control which position reacts?

This is the most critical challenge with 2,4-disubstituted pyridines. The electronic properties of the pyridine ring inherently favor reaction at the C4 position for nucleophilic aromatic substitution (SNAr) due to greater stabilization of the Meisenheimer intermediate.[5][6] However, in palladium-catalyzed cross-couplings, the outcome is a complex interplay between electronics, sterics, and ligand-catalyst interactions, with C2 substitution often being kinetically favored.[7]

Potential Causes & Recommended Solutions:

  • Steric and Electronic Ambiguity: The C2 and C4 positions have competing reactivity profiles. The C4 position is more electron-deficient, while the C2 position's proximity to the nitrogen lone pair can facilitate catalyst coordination.

  • Ligand Influence: The steric bulk of the phosphine ligand is a primary determinant of selectivity. Bulky ligands can sterically block the more accessible C4 position, favoring oxidative addition at C2. Conversely, less bulky ligands may allow for reaction at the electronically favored C4 position.

  • Reaction Mechanism: Uncatalyzed SNAr pathways, which favor C4, can compete with the desired Pd-catalyzed cycle, especially at high temperatures or with highly nucleophilic partners.[8]

Table 2: Strategies for Directing Regioselectivity

To Favor C2 Substitution (Kinetic Product)To Favor C4 Substitution (Thermodynamic/SNAr-like)
Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).Use smaller ligands (e.g., PPh₃) or ligand-free conditions where applicable.
Employ lower reaction temperatures to favor the kinetically preferred pathway.Higher temperatures may favor the thermodynamically more stable C4 product.
Use a well-defined Pd(0) source or a fast-activating precatalyst.Consider conditions that might promote an SNAr-type mechanism (strong nucleophile, polar aprotic solvent).

Workflow for Optimizing Regioselectivity

Below is a decision-making workflow to systematically troubleshoot and optimize for the desired regioisomer.

G start Start: Mixture of C2/C4 Isomers Observed check_ligand Analyze Ligand Steric Bulk start->check_ligand increase_bulk Switch to a Bulkier Ligand (e.g., XPhos, RuPhos) check_ligand->increase_bulk To favor C2 decrease_bulk Switch to a Smaller Ligand (e.g., PPh3) check_ligand->decrease_bulk To favor C4 check_temp Evaluate Reaction Temperature increase_bulk->check_temp decrease_bulk->check_temp lower_temp Decrease Temperature (e.g., 100°C -> 80°C) check_temp->lower_temp To favor C2 higher_temp Increase Temperature (e.g., 80°C -> 110°C) check_temp->higher_temp To favor C4 c2_target Goal: C2-Substituted Product lower_temp->c2_target c4_target Goal: C4-Substituted Product higher_temp->c4_target

Caption: Troubleshooting workflow for regioselectivity.

Q3: The cyano group is being hydrolyzed to an amide or carboxylic acid. How can I prevent this side reaction?

The nitrile group is susceptible to hydrolysis, particularly under the basic conditions and elevated temperatures often required for cross-coupling reactions.[9][10] This converts your desired product into an undesired impurity that can be difficult to separate.

Potential Causes & Recommended Solutions:

  • Strongly Basic/Aqueous Conditions: Strong bases like NaOH or KOH, or even weaker bases in the presence of excess water at high temperatures, can readily facilitate nitrile hydrolysis.[11] The reaction proceeds first to the primary amide and then to the carboxylate.[12]

  • Prolonged Reaction Times at High Temperatures: The longer the reaction is heated, the more opportunity for hydrolysis to occur.

Preventative Measures:

  • Choice of Base: Switch to weaker, non-nucleophilic, and less hygroscopic inorganic bases. K₃PO₄ and Cs₂CO₃ are excellent choices for Suzuki and Buchwald-Hartwig reactions as they are sufficiently basic to promote the catalytic cycle but minimize nitrile hydrolysis.

  • Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Minimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures; run the reaction at the lowest temperature that provides a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound? The compound should be stored in a cool, dry place, away from light. It is stable under normal temperatures and pressures. Crucially, it should be kept away from strong acids, strong bases, and strong oxidizing agents to prevent degradation.

Q2: Is it possible to perform a sequential, two-step cross-coupling to install different groups at the C2 and C4 positions? Yes, this is a primary application of this substrate. By carefully tuning the reaction conditions to favor mono-substitution at one position (typically C2 first, using bulky ligands), you can isolate the mono-functionalized intermediate. This product can then be subjected to a second, different cross-coupling reaction under conditions that will activate the remaining C-I bond. This allows for the synthesis of complex, differentially substituted pyridines.

Q3: My purification is difficult. Any suggestions? Purification can be challenging due to the similar polarity of the starting material, C2-isomer, C4-isomer, and di-substituted product.

  • Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to improve separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing isomeric impurities.

  • Protect/Deprotect: In some cases, it may be advantageous to temporarily protect another functional group in your coupling partner to significantly alter the polarity of the product, facilitating separation.

Example Protocol: Regioselective Suzuki-Miyaura Coupling (Favoring C2)

This protocol provides a starting point for the selective mono-arylation at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • XPhos Pd G3 (0.03 equiv, 3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.

  • Seal the vessel with a septum.

  • Evacuate the vessel and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.

  • Place the vessel in a preheated oil bath at 80-90 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS (typically 2-12 hours). Check for the disappearance of starting material and the formation of the mono-substituted product.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the desired 2-aryl-3-cyano-4-iodopyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add Solids: Substrate, Boronic Acid, Base (K3PO4), Catalyst prep2 2. Inert Atmosphere: Evacuate & Backfill with Argon (3x) prep1->prep2 prep3 3. Add Solvents: Anhydrous Dioxane / Degassed Water prep2->prep3 react1 4. Heat Reaction: 80-90 °C prep3->react1 react2 5. Monitor Progress: TLC or LC-MS react1->react2 workup1 6. Quench & Extract: EtOAc / Water react2->workup1 workup2 7. Dry & Concentrate workup1->workup2 workup3 8. Purify: Column Chromatography workup2->workup3 end end workup3->end Isolated Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

  • US5756750A, Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions, Google P
  • RU2175968C2, Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions, Google P
  • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water, ResearchG
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water, ResearchG
  • Optimization of Buchwald-Hartwig amin
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines, ACS Fall 2025.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems, NIH.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series, Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig amin
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?, Chemistry Stack Exchange.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity, Chemistry Stack Exchange.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • 3-Cyanopyridine Safety D

Sources

Technical Support Center: 3-Cyano-2,4-diiodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 3-cyano-2,4-diiodopyridine. This molecule is a versatile building block in medicinal chemistry and materials science, prized for its differentiated reactivity at the C2 and C4 positions. However, its use can present challenges, leading to undesired side products that complicate purification and reduce yields. This guide provides in-depth, field-proven insights to help you troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki/Sonogashira coupling reaction is giving me a complex mixture of products. What are the most likely culprits?

A: The most common issues are incomplete reaction leading to mono-substituted products, homocoupling of your starting material or coupling partner, and protodeiodination (loss of iodine). Each of these arises from specific mechanistic pathways that can be controlled by adjusting your reaction conditions.

Q2: I'm observing a new, less polar spot on my TLC that isn't my starting material or desired product. What could it be?

A: This is often a sign of a homocoupling byproduct, where two molecules of your this compound have coupled to form a bi-pyridine. This typically occurs when the transmetalation step of your cross-coupling cycle is slow relative to reductive elimination from a di-organopalladium intermediate.

Q3: My final product's mass spectrum shows a peak corresponding to the loss of an iodine atom, but not the addition of my coupling partner. What happened?

A: You are likely observing protodeiodination, where an iodine atom is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources in your reaction, or by certain reagents that can act as hydride donors.

Q4: After my aqueous workup, I'm struggling to purify my product, and my NMR shows new signals in the amide region. What is the cause?

A: The cyano group is susceptible to hydrolysis under either basic or acidic conditions, especially at elevated temperatures.[1][2] Your workup may be converting the nitrile (-CN) to a primary amide (-CONH2) or even a carboxylic acid (-COOH), leading to purification challenges.

In-Depth Troubleshooting Guide

This section details the causality behind common side products and provides actionable protocols to mitigate their formation.

Problem 1: Mono-Substitution and Incomplete Conversion

In sequential cross-coupling reactions, achieving selectivity is key. However, stopping at the mono-substituted product when di-substitution is desired (or vice-versa) is a common problem. The reactivity of the C-I bonds is not identical; the C4-I bond is generally more reactive towards palladium-catalyzed cross-coupling than the more sterically hindered C2-I bond.

Causality:

  • Steric Hindrance: The cyano group at C3 and the pyridine nitrogen create a sterically congested environment around the C2-I bond, slowing the rate of oxidative addition.

  • Insufficient Equivalents: Using less than the stoichiometric requirement of the coupling partner for di-substitution will naturally lead to a mixture of mono- and di-substituted products.

  • Low Temperature/Short Reaction Time: The activation energy for the second coupling at C2 is higher. Insufficient thermal energy or time will favor the mono-C4-substituted product.

Mitigation Protocol:

  • Optimize Stoichiometry: For di-substitution, use at least 2.2-2.5 equivalents of your boronic acid/ester or terminal alkyne to drive the reaction to completion.

  • Temperature Control: After initial coupling at the C4 position (which may occur at a lower temperature), increase the reaction temperature (e.g., from 80 °C to 110 °C) to facilitate the more challenging C2 coupling.

  • Extended Reaction Time: Monitor the reaction by TLC or LC-MS. Do not stop the reaction until the mono-substituted intermediate has been fully consumed.

  • Catalyst Choice: For the second, more difficult coupling, a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be required.

Problem 2: Homocoupling of the Aryl Iodide

A frequent and troublesome side reaction is the palladium-catalyzed homocoupling (Ullmann-type) of this compound to form a symmetrical biaryl.[3][4]

Causality: This side reaction is promoted under conditions that favor the formation of an Ar-Pd(II)-Ar intermediate followed by reductive elimination.[4] This can happen if:

  • The concentration of the palladium catalyst and the aryl iodide is high.

  • The transmetalation step with the desired coupling partner is slow, allowing two Ar-Pd(II)-I complexes to interact.

  • The reaction is run at excessively high temperatures.

Mitigation Protocol:

  • Use Dilute Conditions: Running the reaction at a lower concentration (e.g., 0.05 M vs 0.1 M) can disfavor the bimolecular homocoupling pathway.

  • Slow Addition: Add the this compound slowly via syringe pump to a solution containing the catalyst and the coupling partner. This keeps the instantaneous concentration of the aryl iodide low.

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes increase homocoupling. Screen catalyst loading from 1 mol% to 5 mol%.

  • Ligand Selection: The choice of ligand can significantly impact the rates of the catalytic cycle steps. Experiment with different phosphine ligands or N-heterocyclic carbenes (NHCs).

Problem 3: Hydrolysis of the Cyano Group

The cyano group is a versatile handle, but it can be labile under certain conditions, leading to the formation of 3-carbamoyl- (amide) or 3-carboxy- (carboxylic acid) diiodopyridine derivatives.

Causality:

  • Basic/Acidic Conditions: Many cross-coupling reactions use bases like Na2CO3, K2CO3, or Cs2CO3 in aqueous solutions.[5] During prolonged heating, these conditions can facilitate the hydrolysis of the nitrile.[1][2][6][7]

  • Aqueous Workup: Quenching the reaction with water or performing an aqueous extraction can introduce the necessary components for hydrolysis, especially if the mixture is not neutralized promptly.

Mitigation Protocol:

  • Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents. Consider using a non-aqueous base system, such as potassium fluoride (KF).

  • Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor closely for product formation and stop the reaction as soon as the starting material is consumed.

  • Careful Workup: When the workup must be aqueous, perform it at a low temperature (e.g., in an ice bath) and work quickly. Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) or base (e.g., sat. NaHCO3) before extraction.

  • Alternative Purification: If hydrolysis is unavoidable, consider purification methods that can separate compounds with different polarities and acidic/basic properties, such as preparative HPLC with a pH-modified mobile phase.

Problem 4: Protodeiodination

Protodeiodination is the replacement of an iodine atom with a hydrogen atom, leading to 3-cyano-2-iodopyridine or 3-cyano-4-iodopyridine.

Causality:

  • Proton Sources: Trace water, alcohols used as solvents, or acidic impurities can serve as proton sources.

  • Reductive Processes: Some reagents in the reaction mixture, such as phosphine ligands or the amine base in Sonogashira couplings, can be involved in reductive pathways that cleave the C-I bond.[8]

  • Palladium-Hydride Species: The formation of catalytically active Pd-H species can lead to reductive cleavage of the C-I bond.

Mitigation Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and glassware. Use freshly opened or purified reagents.

  • Degas Thoroughly: Remove dissolved oxygen, which can participate in side reactions, by sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Choice of Base: In Sonogashira couplings, a bulky, non-nucleophilic amine base like diisopropylethylamine (DIPEA) may be preferable to triethylamine (TEA).

  • Scrutinize Reagents: Ensure the purity of all reagents, including the palladium catalyst and ligands, as trace impurities can promote protodeiodination.

Data & Visualization

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve issues in your this compound reactions.

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze Identify Identify Major Side Product(s) Analyze->Identify Homocoupling Homocoupling Product (Dimer of SM) Identify->Homocoupling Mass = 2xSM - 2xI MonoSub Mono-substituted Product Identify->MonoSub Mass = SM - I + Partner Hydrolysis Cyano Group Hydrolysis (Amide/Acid) Identify->Hydrolysis Mass = Product + H2O Deiodination Protodeiodination (Loss of Iodine) Identify->Deiodination Mass = SM - I + H Sol_Homocoupling Implement Mitigation: - Use dilute conditions - Slow addition of SM - Optimize catalyst loading Homocoupling->Sol_Homocoupling Sol_MonoSub Implement Mitigation: - Increase equivalents of partner - Increase temperature/time - Use more active catalyst MonoSub->Sol_MonoSub Sol_Hydrolysis Implement Mitigation: - Use anhydrous conditions - Minimize reaction time - Perform cold/quick workup Hydrolysis->Sol_Hydrolysis Sol_Deiodination Implement Mitigation: - Ensure rigorous anhydrous/inert conditions - Degas solvents thoroughly - Re-evaluate base/ligand choice Deiodination->Sol_Deiodination End Achieve Desired Product Sol_Homocoupling->End Sol_MonoSub->End Sol_Hydrolysis->End Sol_Deiodination->End

Caption: A flowchart for troubleshooting common side reactions.

Competing Reaction Pathways

The desired cross-coupling reaction competes with several undesired pathways.

ReactionPathways cluster_desired Desired Cross-Coupling Pathway cluster_side Side Reaction Pathways SM Ar-I + Pd(0) OA Ar-Pd(II)-I (Oxidative Addition) SM->OA Hydrolysis Ar(CONH2)-I (Hydrolysis) SM->Hydrolysis + H2O, Base/Acid TM Ar-Pd(II)-R (Transmetalation) OA->TM Homocoupling Ar-Ar (Homocoupling) OA->Homocoupling [Ar-Pd(II)-I] Protodeiodination Ar-H (Protodeiodination) OA->Protodeiodination + [H+] RE Ar-R + Pd(0) (Reductive Elimination) TM->RE RE->SM Catalyst Regeneration

Caption: Desired vs. undesired reaction pathways.

Table 1: Spectroscopic Data of Potential Byproducts
CompoundStructureExpected [M+H]+Key ¹H NMR Signals (DMSO-d₆, δ ppm)
Starting Material This compound358.8~8.5 (d), ~8.2 (d)
Mono-C4-deiodination 3-Cyano-2-iodopyridine230.9~8.6 (dd), ~8.0 (dd), ~7.5 (dd)
Mono-C2-deiodination 3-Cyano-4-iodopyridine230.9~8.8 (d), ~8.4 (s), ~7.8 (d)
Homocoupling Product Bis(3-cyano-4-iodopyridin-2-yl)460.9Complex aromatic signals
Hydrolysis Product 3-Carbamoyl-2,4-diiodopyridine376.8~8.4 (d), ~8.1 (d), ~7.8 (br s, NH₂), ~7.6 (br s, NH₂)

References

  • Inamoto, K., et al. (2007). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • Wang, L., et al. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. Available at: [Link]

  • Bhattacharya, S., et al. (2012). Kumada–Grignard-type biaryl couplings on water. ResearchGate. Available at: [Link]

  • Takatori, K., et al. (2003). Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System. ResearchGate. Available at: [Link]

  • Mullins, M. J., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.
  • Kayan, B., & Gürü, M. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics. Available at: [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Sandoz AG. (1981). Synthesis of amides. Google Patents.
  • Ghorab, M. M., et al. (2015). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules. Available at: [Link]

  • Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents.

Sources

Technical Support Center: Purification of 3-Cyano-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyano-2,4-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this highly functionalized pyridine derivative. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common route to this compound may involve the iodination of a 3-cyanopyridine precursor. In such cases, you can anticipate the following impurities:

  • Partially Iodinated Intermediates: The most common impurities are likely the mono-iodinated species, namely 3-cyano-2-iodopyridine and 3-cyano-4-iodopyridine. The relative amounts of these will depend on the reaction conditions.

  • Starting Material: Unreacted 3-cyanopyridine may also be present.

  • Over-iodinated Species: Although less common, trace amounts of tri-iodinated pyridines could be formed.

  • Reagent Residues: Residual iodine and other iodinating reagents or catalysts might be carried through the work-up.

  • Isomeric Impurities: Depending on the directing effects of the substituents, minor amounts of other diiodinated isomers could be formed.

Q2: My crude product is a dark, oily residue. How can I best proceed with purification?

A2: A dark, oily crude product often indicates the presence of polymeric byproducts or residual colored reagents like iodine. It is advisable to first attempt a pre-purification step before proceeding to more refined methods. A slurry with a minimal amount of a cold, non-polar solvent like hexanes or petroleum ether can help remove some of the colored impurities and may induce crystallization of your product. If the product remains oily, column chromatography is the recommended next step.

Q3: Is this compound stable to heat and light?

A3: Iodinated aromatic compounds, in general, can be sensitive to light and may discolor over time. It is recommended to store this compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to minimize degradation. While the compound is a solid with a relatively high melting point, prolonged exposure to high temperatures, such as during a high-boiling point recrystallization or prolonged heating on a chromatography column, should be avoided to prevent potential decomposition.

Troubleshooting Purification Methods

This section provides a troubleshooting guide for the most common purification techniques for this compound.

Recrystallization
Problem Possible Cause Solution
Oiling Out The compound is insoluble in the chosen solvent at room temperature but melts at the solvent's boiling point. The solvent may be too non-polar.Use a solvent with a lower boiling point. Try a mixed solvent system. Add a small amount of a co-solvent in which the compound is more soluble.
No Crystal Formation The solution is not sufficiently saturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Choose a solvent in which the compound has lower solubility at room temperature. Use a minimal amount of hot solvent to dissolve the crude product.
Crystals are Colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Perform a second recrystallization.
Column Chromatography
Problem Possible Cause Solution
Poor Separation The eluent system is not optimized. The column was not packed properly.Use TLC to determine an optimal eluent system that gives good separation between the product and impurities. Ensure the column is packed uniformly without any air bubbles or channels.
Product is Tailing The compound is interacting too strongly with the stationary phase. The eluent is not polar enough.Add a small amount of a more polar solvent (e.g., a few drops of methanol in ethyl acetate) to the eluent. If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.
Product is Insoluble The compound is precipitating on the column.Use a stronger solvent system for loading and elution. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Colored Band at the Top Highly polar, colored impurities are strongly adsorbed to the silica gel.This is often beneficial as it indicates good separation. If the product is also retained, a more polar eluent may be needed to elute the desired compound while leaving the impurities behind.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexanes/Ethyl Acetate)

This protocol is suitable for crude this compound that is a solid and contains non-polar impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is recommended for purifying oily or highly impure this compound.

  • TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica gel onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Sublimation

Sublimation can be an effective method for obtaining highly pure, crystalline this compound, especially for removing non-volatile impurities.

  • Apparatus Setup: Place the crude, dry this compound in the bottom of a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Fill the cold finger with a coolant (e.g., dry ice/acetone slush or circulating chilled water).

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.

  • Deposition: The purified compound will sublime and deposit as crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Visualization of Purification Workflows

Purification_Workflow Crude Crude this compound Solid Solid Crude->Solid If solid Oily Oily/Highly Impure Crude->Oily If oily Recrystallization Recrystallization Solid->Recrystallization Column Column Chromatography Oily->Column Sublimation Sublimation (Optional Final Polish) Recrystallization->Sublimation Pure Pure Product Recrystallization->Pure Column->Sublimation Column->Pure Sublimation->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography Oiling Oiling Out Recrystallization->Oiling NoCrystals No Crystals Recrystallization->NoCrystals PoorSeparation Poor Separation Chromatography->PoorSeparation Tailing Peak Tailing Chromatography->Tailing ChangeSolvent Change Solvent/Solvent System Oiling->ChangeSolvent OptimizeConditions Optimize Cooling/Saturation NoCrystals->OptimizeConditions OptimizeEluent Optimize Eluent System (TLC) PoorSeparation->OptimizeEluent AddModifier Add Eluent Modifier (e.g., TEA) Tailing->AddModifier

Technical Support Center: Optimizing the Synthesis of 3-Cyano-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyano-2,4-diiodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into common experimental challenges, provide in-depth troubleshooting guides, and offer detailed protocols based on established chemical principles. Our approach is to not only provide solutions but also to explain the underlying causality, empowering you to make informed decisions in your synthetic work.

Introduction: Synthetic Strategy and Key Challenges

The synthesis of polysubstituted pyridines, such as this compound, presents a unique set of challenges due to the electronic nature of the pyridine ring and the specific regiochemistry required. While a definitive, high-yield, one-pot synthesis is not widely reported, a logical and effective approach involves a multi-step pathway. This guide will focus on a plausible and robust synthetic route, addressing the critical steps where yield is often compromised.

Our proposed synthetic workflow begins with a suitable aminopyridine precursor and involves two key transformations: electrophilic iodination and a Sandmeyer reaction . Each of these steps has its own set of critical parameters that must be carefully controlled to maximize yield and minimize byproduct formation.

Synthetic_Workflow Start 4-Amino-3-cyanopyridine (Starting Material) Step1 Step 1: Regioselective Iodination Start->Step1 Intermediate 4-Amino-3-cyano-2-iodopyridine Step1->Intermediate Step2 Step 2: Sandmeyer Reaction Intermediate->Step2 Product This compound (Final Product) Step2->Product Troubleshooting_Tree Start Low Yield of This compound Check_Purity Analyze starting material and intermediate purity (NMR, LC-MS) Start->Check_Purity Impure Impure materials detected Check_Purity->Impure Yes Pure Materials are pure Check_Purity->Pure No Purify Action: Re-purify starting material/intermediate Impure->Purify Check_Step1 Is unreacted 4-amino-3-cyanopyridine present after Step 1? Pure->Check_Step1 Yes_Step1 Yes Check_Step1->Yes_Step1 No_Step1 No Check_Step1->No_Step1 Optimize_Step1 Action: Optimize Iodination (See Table 1) Yes_Step1->Optimize_Step1 Check_Step2 Is unreacted 4-amino-3-cyano-2-iodopyridine present after Step 2? No_Step1->Check_Step2 Yes_Step2 Yes Check_Step2->Yes_Step2 No_Step2 No Check_Step2->No_Step2 Optimize_Step2 Action: Optimize Sandmeyer Reaction (See Table 2) Yes_Step2->Optimize_Step2 Check_Byproducts Are significant byproducts (e.g., tar) observed? No_Step2->Check_Byproducts Yes_Byproducts Yes Check_Byproducts->Yes_Byproducts Control_Temp Action: Improve temperature control and reagent addition rate Yes_Byproducts->Control_Temp

Caption: Decision tree for troubleshooting low product yield.

Table 1: Optimizing Electrophilic Iodination
ParameterPotential IssueRecommended ActionRationale
Iodinating Agent Insufficient reactivity for the deactivated pyridine ring.Use a mixture of I₂ and a strong oxidizing agent (e.g., HIO₄, AgNO₃). [1][2]This generates a more potent electrophilic iodine species (I⁺), which is necessary to overcome the electron-withdrawing effect of the cyano group and protonated pyridine ring.
Stoichiometry Incomplete conversion.Increase the equivalents of the iodinating agent (e.g., from 1.1 to 1.5 eq).Ensures that the limiting reagent (the pyridine substrate) is fully consumed.
Temperature Reaction is too slow or side reactions are occurring.Experiment with a range of temperatures, from room temperature up to 50-60 °C.An optimal temperature will provide sufficient energy for the reaction to proceed without promoting decomposition or side reactions.
Reaction Time Reaction has not reached completion.Monitor the reaction progress using TLC or LC-MS and extend the reaction time accordingly.Iodination of deactivated rings can be slow, requiring longer reaction times to maximize conversion.
Table 2: Optimizing the Sandmeyer Reaction
ParameterPotential IssueRecommended ActionRationale
Diazotization Temp. Decomposition of the diazonium salt.Maintain a strict temperature of 0-5 °C during the addition of NaNO₂.The aryl diazonium salt is thermally unstable and prone to decomposition at higher temperatures, leading to significant yield loss and byproduct formation. [3]
Acid Concentration Incomplete diazotization.Ensure a sufficient excess of strong acid (e.g., 2.5-3.0 equivalents of HCl) is used.The acid is required to protonate the amine and to form nitrous acid from sodium nitrite. An excess ensures the reaction medium remains acidic.
NaNO₂ Addition Localized overheating and decomposition.Add the NaNO₂ solution dropwise and slowly, with vigorous stirring.This prevents a rapid, exothermic reaction and ensures a steady, controlled formation of the diazonium salt.
Displacement Temp. Slow or incomplete displacement of the diazonium group.After diazotization is complete, allow the reaction to warm slowly to room temperature or slightly above (e.g., 40-50 °C).This provides the necessary activation energy for the nucleophilic attack by iodide and the expulsion of N₂ gas.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of this compound.

Protocol 1: Regioselective Iodination of 4-Amino-3-cyanopyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-cyanopyridine (1.0 eq) in concentrated sulfuric acid.

  • Reagent Addition: To the stirred solution, add molecular iodine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-amino-3-cyano-2-iodopyridine.

Protocol 2: Sandmeyer Reaction of 4-Amino-3-cyano-2-iodopyridine
  • Amine Solubilization: In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-cyano-2-iodopyridine (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours, or until nitrogen gas evolution ceases.

  • Work-up: Cool the mixture and add a solution of sodium thiosulfate to quench any remaining iodine.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude this compound can be further purified by recrystallization or column chromatography.

References

  • Deaminative chlorin
  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S. SYNTHESIS.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction.
  • Synthesis of 2,4,6-Triazidopyridine and Its 3,5-Diiodo Derivative.
  • Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. NIH.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.

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Technical Support Center: 3-CYANO-2,4-DIIODOPYRIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-cyano-2,4-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a highly functionalized heterocyclic compound, valuable in the synthesis of complex molecules due to its multiple reactive sites. However, the presence of two iodine atoms and a cyano group on the pyridine ring renders the molecule susceptible to specific degradation pathways. Understanding these stability issues is paramount for its effective use in research and development. This guide will address the primary challenges of photodecomposition, hydrolysis, and thermal instability, particularly in the context of cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Compound Discoloration and Potential Degradation Upon Storage

Q1: My solid this compound has developed a brownish or purplish tint upon storage. Is it still usable?

A1: The discoloration of your compound is a strong indicator of degradation, likely due to exposure to light.[1][2] Aryl iodides, in general, are known to be light-sensitive, and the energy from light can induce the cleavage of the carbon-iodine (C-I) bond.[1] This homolytic cleavage can generate radical species and elemental iodine (I₂), which is responsible for the characteristic brown or purple color.

Causality Explained: The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage upon absorption of UV or even visible light.[3] The electron-rich pyridine ring can further facilitate this process. The generated aryl radicals can lead to the formation of various byproducts, while the elemental iodine will be visible as a colored impurity.

Troubleshooting Protocol:

  • Visual Inspection: A distinct color change from its initial appearance (typically a white to off-white solid) suggests degradation.

  • Purity Assessment: To ascertain the extent of degradation, it is advisable to re-characterize the material using techniques like ¹H NMR, LC-MS, or elemental analysis. Look for the appearance of new signals or a decrease in the purity of the main compound.

  • Decision on Use: For reactions sensitive to impurities or requiring precise stoichiometry, using discolored material is not recommended as it can lead to lower yields and the formation of side products. For less sensitive applications, a purification step (e.g., recrystallization or column chromatography) might be necessary.

Prevention is Key: Proper storage is critical to maintain the stability of this compound.

Storage ConditionRecommendationRationale
Light Store in an amber, tightly sealed vial. For extra protection, wrap the vial in aluminum foil.[1][4][5][6]Prevents photodecomposition by blocking UV and visible light.
Temperature Store in a cool, dark place, preferably refrigerated (2-8 °C).Reduces the rate of any potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Minimizes exposure to moisture and oxygen, which can contribute to other degradation pathways.
Issue 2: Inconsistent Results and Low Yields in Cross-Coupling Reactions

Q2: I am experiencing low yields and observing side products like dehalogenation and homocoupling in my Suzuki-Miyaura (or other palladium-catalyzed) cross-coupling reaction with this compound. What could be the cause?

A2: These issues are common in cross-coupling reactions involving halopyridines and can stem from several factors, including catalyst inhibition, side reactions, and the inherent reactivity of the starting material.[7][8]

Causality Explained: The pyridine nitrogen can coordinate to the palladium center, potentially leading to the formation of inactive or less active catalyst species.[7] Furthermore, the presence of two iodine atoms offers the possibility of multiple reaction sites and side reactions. Dehalogenation (replacement of iodine with hydrogen) and homocoupling of the boronic acid/ester are known side reactions, often exacerbated by the presence of oxygen or catalyst decomposition.[1][8]

Troubleshooting Workflow:

G start Low Yield / Side Products in Cross-Coupling check_reagents 1. Assess Reagent Quality start->check_reagents check_reagents->start Degraded Starting Material (See Issue 1) check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Incorrect Stoichiometry, Temperature, or Time optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions Correct troubleshoot_side_reactions 4. Address Specific Side Reactions optimize_catalyst->troubleshoot_side_reactions Optimization Attempted success Improved Yield and Purity troubleshoot_side_reactions->success Side Reactions Minimized

Caption: Troubleshooting workflow for cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality:

    • This compound: Ensure it is pure and has not discolored (see Issue 1).

    • Solvents and Other Reagents: Use anhydrous, degassed solvents to minimize water and oxygen content.[8]

  • Reaction Conditions:

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent oxygen-mediated side reactions like boronic acid homocoupling.[8]

    • Base: The choice of base is crucial. For substrates with hydrolytically sensitive groups like the cyano group, using a milder base (e.g., K₂CO₃, Cs₂CO₃) might be preferable to strong bases like NaOH or KOH.[8]

    • Temperature: While heating is often necessary, excessive temperatures can promote dehalogenation and catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Catalyst System Optimization:

    • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. If you are observing issues with catalyst deactivation, consider screening different phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for challenging cross-couplings.

    • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to more side products. It's often a parameter worth optimizing.

Issue 3: Formation of Amide or Carboxylic Acid Byproducts

Q3: My reaction mixture shows the presence of 2,4-diiodo-nicotinamide or 2,4-diiodo-nicotinic acid. How are these forming?

A3: The formation of these byproducts is indicative of the hydrolysis of the nitrile (cyano) group.[9][10] This can occur if there is water present in your reaction mixture, especially under basic or acidic conditions and at elevated temperatures.[11]

Causality Explained: The cyano group can undergo hydrolysis in two stages: first to a primary amide (nicotinamide derivative) and then further to a carboxylic acid (nicotinic acid derivative). This process can be catalyzed by acids or bases.

Potential Degradation Pathway: Hydrolysis

G start This compound amide 2,4-Diiodo-nicotinamide start->amide Hydrolysis (H₂O, H⁺ or OH⁻) acid 2,4-Diiodo-nicotinic acid amide->acid Further Hydrolysis

Caption: Hydrolysis pathway of this compound.

Preventative Measures and Troubleshooting:

  • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. If possible, use a co-solvent that can azeotropically remove water.

  • Control of Basicity/Acidity: Be mindful of the reaction pH. If strong bases are required for your transformation, consider their potential to catalyze nitrile hydrolysis. A weaker base or careful control of stoichiometry might be necessary.

  • Reaction Temperature and Time: Hydrolysis is often accelerated at higher temperatures. If this side reaction is significant, running the experiment at a lower temperature for a longer duration could be beneficial.

  • Work-up Procedure: During the reaction work-up, be aware that aqueous acidic or basic washes can also promote hydrolysis if the product is exposed for extended periods.

Summary of Key Stability Parameters

ParameterPotential IssueRecommended Action
Light Photodecomposition (discoloration)Store in amber vials, protected from light.[1][4][5][6]
Moisture Hydrolysis of the cyano groupUse anhydrous solvents and reagents.[8]
Heat Increased rate of degradation/side reactionsStore in a cool place. Avoid excessive heating during reactions.
Oxygen Promotes side reactions in catalysisDegas solvents and maintain an inert atmosphere.[8]
pH Catalyzes hydrolysis of the cyano groupUse appropriate bases and minimize exposure to strong acids/bases.[11]

By understanding the inherent stability characteristics of this compound and implementing the recommended handling, storage, and experimental procedures, researchers can minimize degradation and achieve more reliable and reproducible results.

References

  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]

  • ResearchGate. (2015). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Retrieved from [Link]

  • ResearchGate. (2013). Photochemical reactions of acyl iodides with aryl halides. Retrieved from [Link]

  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • MDPI. (2022). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. Retrieved from [Link]

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. Retrieved from [Link]

  • YouTube. (2022). Why C–F Bonds Aren't Reactive. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • ResearchGate. (2009). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved from [Link]

  • ResearchGate. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins. Retrieved from [Link]

  • PubMed Central. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • Labtag Blog. (2022). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. Retrieved from [https://www.reddit.com/r/Chempros/comments/u0g7f9/spontaneous_aryl_iodide_deiodination_upon_heating/]([Link]_ iodide_deiodination_upon_heating/)

  • MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • ResearchGate. (2011). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]

  • PubMed Central. (2010). Light-Sensitive Injectable Prescription Drugs. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Cyano-2,4-diiodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyano-2,4-diiodopyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable but challenging heterocyclic building blocks. Cyanopyridines are crucial intermediates in the pharmaceutical and agrochemical industries.[1][2] The introduction of iodine atoms, particularly at the 2- and 4-positions, creates versatile handles for further functionalization via cross-coupling reactions, yet the synthesis is often plagued by issues of regioselectivity, yield, and purification.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common pitfalls associated with the di-iodination of the 3-cyanopyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The principal challenge is achieving high regioselectivity and yield. The pyridine ring is intrinsically electron-deficient, and the powerful electron-withdrawing nature of the cyano group at the C3 position further deactivates the ring towards electrophilic aromatic substitution.[3] This deactivation makes the C-H bonds difficult to functionalize and often requires harsh reaction conditions, which can lead to a mixture of mono-, di-, and tri-iodinated isomers, as well as decomposition.[4] Controlling the reaction to favor the 2,4-diiodo isomer over other possibilities (e.g., 2,6- or 4,6-diiodo) is the key difficulty.

Q2: Why is direct iodination of 3-cyanopyridine with molecular iodine (I₂) often inefficient?

A2: Direct iodination with I₂ alone is generally ineffective for electron-deficient rings like 3-cyanopyridine. Molecular iodine is a relatively weak electrophile. To overcome the deactivated nature of the ring, an oxidizing agent or a Lewis acid catalyst is required to generate a more potent iodinating species, such as the iodonium ion (I⁺) or a polarized I₂-catalyst complex.[5] Without an activator, the reaction will either fail or proceed with extremely low conversion.

Q3: What are the most common iodinating agents for this transformation?

A3: N-Iodosuccinimide (NIS) is the most widely used reagent for this type of reaction due to its ease of handling and moderate reactivity.[6][7] It often requires an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, to protonate the succinimide nitrogen, thereby increasing the electrophilicity of the iodine atom.[6] Other systems include iodine in the presence of an oxidant (e.g., H₂O₂, K₂S₂O₈) or a silver or mercury salt, though the toxicity of heavy metal salts makes them less desirable.

Q4: Is it possible to synthesize the target compound from a different precursor?

A4: Yes, an alternative strategy involves starting with a pre-functionalized pyridine ring. For example, one could synthesize a 2,4-dichloropyridine or 2,4-dibromopyridine derivative and then attempt a halogen exchange (Finkelstein) reaction. Another approach is to start with a pyridine N-oxide, which activates the 2- and 4-positions towards electrophilic attack, followed by deoxygenation. However, the most direct and common approach remains the direct C-H iodination of 3-cyanopyridine.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield of the Desired 2,4-Diiodo Product

You've run the reaction using 3-cyanopyridine, N-Iodosuccinimide (NIS), and a catalytic amount of acid, but the TLC/LC-MS analysis shows mostly unreacted starting material and some mono-iodinated species.

The pyridine nitrogen acts as a Lewis base and can be protonated by the acid catalyst or coordinate to other electrophilic species. This protonation further deactivates the ring, making electrophilic substitution even more difficult. The reaction's success hinges on finding a delicate balance where the iodinating agent is sufficiently activated without shutting down the ring's reactivity completely.

G start Low Yield Observed q1 Is the NIS reagent fresh? start->q1 s1 Use fresh, high-purity NIS. Old NIS can be less reactive. q1->s1 No q2 Is the acid catalyst appropriate? q1->q2 Yes a1_yes Yes a1_no No s2 Switch to a stronger, non-coordinating acid like Trifluoromethanesulfonic acid (TfOH). Avoid acids that can react with NIS. q2->s2 No q3 Is the reaction temperature high enough? q2->q3 Yes a2_yes Yes a2_no No s3 Gradually increase temperature. Try 80°C, 100°C, or sealed-tube conditions up to 130°C. q3->s3 No s4 Consider increasing NIS stoichiometry. Move from 2.2 eq to 3.0 eq to drive the reaction to di-iodination. q3->s4 Yes a3_yes Yes a3_no No s5 Increase reaction time. Monitor by LC-MS for 24-48 hours. s4->s5

Caption: Troubleshooting Decision Tree for Low Yield.

  • Verify Reagent Quality: N-Iodosuccinimide can decompose over time. Use a freshly opened bottle or recrystallize old reagent.

  • Optimize the Acid Catalyst: While TFA is common, a stronger superacid like trifluoromethanesulfonic acid (TfOH) can be more effective at activating NIS.[6] Use it in catalytic amounts (5-10 mol%).

  • Increase Stoichiometry and Temperature: To push the equilibrium towards the di-iodinated product, increase the amount of NIS to 2.5-3.0 equivalents. Concurrently, increase the reaction temperature. Many iodinations of deactivated heterocycles require temperatures in the range of 80-130°C.

  • Consider Alternative Solvents: Highly polar, aprotic solvents like DMF or NMP can improve the solubility of reagents and may facilitate the reaction, but be aware they can be difficult to remove. Acetonitrile is often a good starting point.

Problem 2: Poor Regioselectivity - Formation of Multiple Isomers

Your reaction produces a complex mixture of di-iodinated products, including the desired 2,4-isomer along with 2,6- and potentially 4,6- or other isomers, making purification a nightmare.

The regiochemical outcome is a result of both electronic and steric effects. The electron-withdrawing cyano group directs electrophilic attack away from its own position (C3) and the adjacent C2/C4 positions. However, the pyridine nitrogen strongly directs to the C2, C4, and C6 positions. The interplay of these directing effects is complex. Under harsh conditions (high temperature, strong acid), kinetic and thermodynamic products can form, leading to isomer scrambling.

Iodinating SystemTypical ConditionsProsCons
NIS / TFA Acetonitrile, 80°CReadily available, moderate reactivityOften gives isomer mixtures with deactivated rings
NIS / TfOH Dichloroethane, 25-60°CHighly activating, can work at lower tempsCan be too reactive, leading to over-iodination
I₂ / K₂S₂O₈ / Ce(NO₃)₃ Acetonitrile/H₂O, 130°CCan be highly regioselective for some systemsRequires high temperatures, metal catalyst
I₂ / Pyridine Complex Polar SolventsCan form ionic species that alter reactivity[8]Complex mechanism, may not favor desired isomer
  • Lower the Temperature: High temperatures can reduce selectivity. Try running the reaction at the lowest temperature that still gives a reasonable conversion rate.

  • Change the Catalyst System: A bulkier acid catalyst might sterically hinder attack at the C6 position, potentially favoring the C2 and C4 positions.

  • Radical-Based Approach: A less common but potentially selective method involves a radical-based C-H iodination. Some protocols have shown success in achieving C3 and C5 iodination on pyridines, which suggests that altering the mechanism can drastically change the regiochemical outcome.[9]

Problem 3: Difficult Purification of the Final Product

You've managed to synthesize the this compound, but it is difficult to separate from the remaining mono-iodinated starting material and other di-iodinated isomers.

The different diiodo-isomers often have very similar polarities, making them co-elute during standard silica gel column chromatography. Their similar structures can also make them difficult to differentiate by simple NMR in a mixture.

G start Crude product mixture step1 Initial Workup: Aqueous Na₂S₂O₃ wash to remove excess I₂. Followed by brine wash and drying. start->step1 q1 Is the major impurity a mono-iodo species? step1->q1 s1 Re-subject the crude mixture to the reaction conditions to 'push' the mono-iodo species to the di-iodo product. q1->s1 Yes q2 Are isomers difficult to separate on silica? q1->q2 No s1->q2 s2 Attempt recrystallization. Try solvents like Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtures. q2->s2 Yes s3 Use alternative chromatography: - Reverse-phase HPLC (C18) - Specialized silica (e.g., silver nitrate impregnated) s2->s3 If fails end_node Pure this compound s2->end_node If successful s3->end_node

Caption: Purification Strategy for Isomeric Mixtures.

  • Recrystallization: This should be your first approach. The desired 2,4-diiodo isomer may have different crystal packing and solubility properties compared to its isomers. Experiment with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

  • Advanced Chromatography: If recrystallization fails, standard silica gel chromatography may not be sufficient.

    • Reverse-Phase HPLC: Preparative reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient) can often separate isomers that are inseparable on normal-phase silica.[10]

    • Specialized Normal Phase: Sometimes, impregnating the silica gel with silver nitrate (AgNO₃) can help resolve halogenated isomers due to weak interactions between the silver ions and the iodine atoms.

  • Mass Spectrometry Techniques: While not a purification method, advanced mass spectrometry techniques like collision-induced dissociation (CID) can be used to differentiate and quantify isomers in a mixture, helping to guide purification strategies.[11]

References

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • US3644380A - Preparation of 3-cyanopyridine.
  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
  • Challenges in the functionalization of pyridines.
  • Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. PubMed.
  • The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Taylor & Francis Online.
  • Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy. PubMed.
  • Functionalization of Pyridines at the C4 Position via Metal
  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
  • Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters.
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
  • The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innov
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Medi
  • Synthesis of 3-Cyano-2-fluoropyridines | Request PDF.
  • n-iodosuccinimide. Organic Syntheses Procedure.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? The Journal of Physical Chemistry A.
  • Recent Progress in N -Iodosuccinimide (NIS)
  • Opportunities and challenges for direct C-H functionaliz
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

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Technical Support Center: 3-Cyano-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Handling, Stability, and Decomposition Avoidance

Welcome to the technical support center for 3-cyano-2,4-diiodopyridine. As Senior Application Scientists, we understand the unique challenges researchers face when working with highly functionalized and potentially sensitive reagents. This guide is designed to provide you with in-depth, field-proven insights to ensure the successful use of this compound in your research by minimizing or eliminating its decomposition.

Frequently Asked Questions (FAQs)

Understanding the Reagent

Q1: What makes this compound susceptible to decomposition?

A1: The instability of this compound arises from a combination of factors inherent to its molecular structure:

  • Weak Carbon-Iodine (C-I) Bonds: The C-I bond is the weakest among the carbon-halogen bonds[1]. This inherent weakness means that less energy is required to cleave the iodine atoms from the pyridine ring. This can be initiated by light, heat, or reaction with other chemical species.

  • Photosensitivity: Organoiodine compounds are frequently sensitive to light (photosensitive). Exposure to UV or even ambient laboratory light can provide the energy needed to induce homolytic cleavage of the C-I bond, generating radical species that can lead to a cascade of decomposition reactions and often result in a visible color change (e.g., yellowing or browning due to the formation of I₂). Many light-sensitive drugs and reagents require storage in original, opaque packaging to prevent photodegradation[2][3][4].

  • Lewis Acidity and Reactivity: The iodine atoms on the electron-deficient pyridine ring can act as Lewis acids, making them susceptible to attack by nucleophiles. The presence of the electron-withdrawing cyano (-CN) group further enhances the electrophilicity of the pyridine ring and the lability of the iodine substituents.

  • Oxidative Instability: Although stable under normal conditions, iodides can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light.

Storage and Handling

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is the first and most critical step in preventing decomposition. The goal is to mitigate exposure to energy (light, heat) and reactive substances (air, moisture).

ParameterRecommendationRationale
Temperature Store at low temperatures, typically 2-8°C or frozen at -20°C.Reduces the kinetic rate of any potential decomposition reactions. Some sensitive iodine complexes require reduced temperatures to prevent degradation within days or even hours[5].
Light Store in an amber or opaque vial. Keep the vial inside a secondary container (e.g., a box) or wrap it in aluminum foil.Prevents photodegradation, which is a primary decomposition pathway for organoiodine compounds[4][6].
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes contact with atmospheric oxygen and moisture, which can participate in oxidative or hydrolytic decomposition pathways.
Container Use a tightly sealed, high-quality vial with a PTFE-lined cap.Prevents ingress of air and moisture and avoids potential reactions with container materials.

Q3: What are the best practices for handling the compound when taking it out of storage for an experiment?

A3: Your handling procedure is just as important as storage. The key is to maintain the controlled environment as much as possible.

  • Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can introduce water and accelerate decomposition.

  • Inert Atmosphere Transfer: Whenever possible, handle the solid in a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line).

  • Minimize Exposure: Weigh out the required amount quickly and efficiently. Immediately and securely reseal the main container, purge with inert gas if possible, and return it to proper storage. Do not leave the stock bottle open on the bench.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the stock bottle.

Troubleshooting Guide

Q4: I opened my vial of this compound and it has a brownish or purplish tint. Is it still usable?

A4: A color change from white/off-white to brown or purple is a strong indicator of decomposition. This is often due to the formation of molecular iodine (I₂), which results from the cleavage of the C-I bonds.

  • Diagnosis: The compound has likely been exposed to light, heat, or air.

  • Recommendation: For reactions sensitive to stoichiometry or impurities, it is strongly recommended to use a fresh, pure sample. Using decomposed material can lead to lower yields, complex side-product formation, and difficult purification. If a new sample is unavailable, you may consider purification (e.g., recrystallization), but you must first confirm the identity and purity of the recrystallized material by analytical methods.

Q5: My reaction is not proceeding as expected, or I'm seeing many unexpected byproducts. Could reagent decomposition be the cause?

A5: Yes, this is a very common outcome when using a degraded reagent.

  • Causality: If the this compound has partially decomposed, you are introducing unknown quantities of the starting material and various degradation products into your reaction. This can lead to:

    • Reduced Yield: There is less of the active reagent available to participate in the desired transformation.

    • Side Reactions: Decomposition products can react with your substrate, catalyst, or solvent, leading to a complex and often inseparable mixture. For instance, liberated iodine can interfere with catalytic cycles.

    • Catalyst Deactivation: Impurities can poison sensitive catalysts, particularly palladium catalysts commonly used in cross-coupling reactions.

The flowchart below outlines a decision-making process to mitigate these issues.

G cluster_0 Workflow for Using this compound A Receive / Prepare Reagent B Inspect for Color Change A->B C Store in Dark, Cold, Inert Atmosphere B->C  No (Colorless) D Discard or Purify. Re-analyze before use. B->D  Yes (Brown/Purple) E Prepare for Reaction: Equilibrate to RT Before Opening C->E F Handle Under Inert Gas (Glovebox / Schlenk Line) E->F G Setup Reaction: Use Degassed Solvents Use Inert Atmosphere F->G H Monitor Reaction (TLC, LC-MS) G->H I Reaction Complete? H->I J Work-up and Purification I->J  Yes L Stalling or Byproducts? I->L  No K Analyze Final Product (NMR, MS) J->K M Troubleshoot: 1. Check Reagent Purity 2. Verify Catalyst Activity 3. Confirm Solvent Quality L->M  Yes M->G Re-attempt Reaction

Decision workflow for handling the reagent.

Experimental Protocols & Methodologies

Protocol 1: Setting Up a Suzuki Cross-Coupling Reaction

This protocol incorporates best practices to prevent reagent decomposition during the reaction setup.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser) and cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation (Solid):

    • In a glovebox or under a positive pressure of inert gas, weigh the this compound, your boronic acid partner, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃) into the reaction flask.

    • Seal the flask with a septum.

  • Solvent Preparation:

    • Use anhydrous solvent (e.g., Dioxane, Toluene, or DMF).

    • Degas the solvent thoroughly before use. This is critical. A common method is to bubble Argon or Nitrogen through the solvent for at least 30 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Reaction Assembly:

    • Using a dry, gas-tight syringe, transfer the degassed solvent into the reaction flask containing the solid reagents.

    • Ensure a positive pressure of inert gas is maintained throughout the reaction, typically by using a balloon or a bubbler system.

  • Execution: Heat the reaction to the desired temperature under stirring. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC or LC-MS).

Protocol 2: Analytical Monitoring for Decomposition

If you suspect decomposition, you can use the following methods to assess the purity of your sample.

  • Nuclear Magnetic Resonance (¹H NMR): This is often the quickest way to assess purity. A pure sample of this compound will have a clean, simple spectrum with two doublets in the aromatic region. The appearance of additional, unidentifiable peaks is a clear sign of impurities or decomposition products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting the presence of the parent compound and identifying potential decomposition products. You can quantify the purity by comparing the peak area of the desired compound to the total peak area.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound and its degradation products are volatile and thermally stable.

  • Thin-Layer Chromatography (TLC): A fast, qualitative method. Spot a solution of your compound on a TLC plate and elute with an appropriate solvent system. A pure compound should ideally show a single spot. The presence of multiple spots or streaking indicates impurities.

Understanding Decomposition Pathways

Knowing how the molecule can decompose helps in designing robust experimental conditions.

G cluster_1 Potential Decomposition Pathways A This compound (Starting Material) B Photodegradation (Light, hν) A->B C Thermal Stress (Heat, Δ) A->C D Nucleophilic Attack (Nu⁻) A->D E Pyridyl Radical + I• B->E C->E I Substitution Product (e.g., Nu replaces I) D->I F Molecular Iodine (I₂) (Causes brown color) E->F 2x I• -> I₂ G Proto-deiodination Product (e.g., 3-Cyano-2-iodopyridine) E->G + [H] source H Polymerization / Tar E->H

Simplified view of potential degradation routes.
  • Photolytic/Thermal Cleavage: Light or heat can cause the C-I bond to break homolytically, forming a pyridyl radical and an iodine radical. Two iodine radicals can combine to form I₂, causing the characteristic discoloration. The pyridyl radical can abstract a hydrogen atom from the solvent to form a de-iodinated byproduct or react further to form oligomeric/polymeric tars.

  • Nucleophilic Substitution: Strong nucleophiles (including bases or even some solvents at high temperatures) can attack the carbon bearing an iodine, displacing it in a substitution reaction. This is particularly relevant in cross-coupling reactions where strong bases are often used.

By carefully controlling the reaction environment—excluding light, using the minimum necessary temperature, and ensuring all reagents and solvents are pure and dry—you can effectively prevent these pathways and ensure the integrity of your this compound.

References

  • Zhdankin, V. V., & Stang, P. J. (2002). Organic Polyvalent Iodine Compounds. Chemical Reviews, 102(7), 2523–2584. [Link]

  • Carter, P. J., et al. (2023). Iodine(I) and Silver(I) Complexes Incorporating 3-Substituted Pyridines. Inorganics, 11(7), 282. [Link]

  • Carter, P. J., et al. (2021). Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines. Dalton Transactions, 50(33), 11435–11442. [Link]

  • Ekott, E. E., & Etukudo, U. E. (2025). Understanding Iodine Stabilizers in Iodized Salt. International Journal of Engineering and Technical Research, 15(1). [Link]

  • Studylib. (n.d.). Inorganic Chemistry Lab Report: Synthesis of Iodine Compounds. [Link]

  • Nguyen, A. T., & Kupiec, T. C. (2009). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 44(1), 45-54. [Link]

  • Nguyen, A. T., & Kupiec, T. C. (2022). Light-Sensitive Injectable Prescription Drugs—2022. Hospital Pharmacy, 57(5), 633-644. [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Manas. (2023). Iodonium compounds as initiators: Hypervalent organoiodine compounds (3). Chemia. [Link]

  • Beringer, F. M., Gindler, E. M., Rapoport, M., & Taylor, R. J. (1953). The Decomposition of Iodonium Compounds. Reaction with Pyridine. Journal of the American Chemical Society, 75(11), 2635–2637. [Link]

  • Shevchenko, A. V., et al. (2025). Thermal Decomposition of Iodine Complexes with Pyridine. ResearchGate. [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. [Link]

  • Wikipedia. (n.d.). Hypervalent organoiodine compounds. [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. [Link]

  • El-Tayeb, M. A. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-849. [Link]

  • ResearchGate. (2025). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. [Link]

  • Torres-Padrón, G., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14(25), 17897-17912. [Link]

  • ResearchGate. (2025). The Chemistry of 3-Cyanopyridine-2(1H)-chalcogenones. [Link]

  • El-Ghezal, N., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry, 4(4), 1324-1334. [Link]

  • Humpage, A. R. (2001). Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and some reactions of 3-cyanopyridine-2-thiones. [Link]

  • Bakherad, M., et al. (2012). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. Molbank, 2012(4), M775. [Link]

  • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. [Link]

  • ResearchGate. (2025). Characterization studies of 1-(4-cyano-2-oxo-1,2-dihydro-1-pyridyl). [Link]

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Technical Support Center: 3-CYANO-2,4-DIIODOPYRIDINE Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-cyano-2,4-diiodopyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of work-up procedures for reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues in this compound Reaction Work-ups

This section addresses the most common challenges encountered during the work-up and purification of reaction mixtures containing this compound and its derivatives.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction closely: Use TLC, LC-MS, or GC-MS to track the consumption of the starting material. Extend the reaction time or increase the temperature: Some cross-coupling reactions with diiodinated pyridines can be sluggish.
Catalyst Inactivity: The palladium catalyst may have decomposed or is not active.Use a fresh, high-quality catalyst: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture. Consider using a pre-catalyst: Modern pre-catalysts often provide more consistent results.
Issues with the Base: The base may be too weak, not soluble, or of poor quality.Select an appropriate base: For Suzuki couplings, stronger bases like K₃PO₄ can be effective. Ensure the base is finely powdered and dry. For Sonogashira couplings, an amine base like triethylamine is typically used.
Hydrolysis of the Cyano Group: The cyano group can hydrolyze to an amide or carboxylic acid under basic or acidic conditions, especially at elevated temperatures.[1][2][3]Maintain a neutral pH during work-up: If possible, perform the aqueous wash with deionized water or a neutral buffer. Avoid prolonged exposure to strong acids or bases: If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
Formation of Multiple Products/Side Products Lack of Regioselectivity: In cross-coupling reactions, reaction at both the C2 and C4 iodine positions may occur.Control the stoichiometry of the coupling partner: Using one equivalent of the coupling partner will favor mono-substitution. Leverage the differential reactivity of the iodine atoms: The iodine at the 2-position is generally more electrophilic and thus more reactive in palladium-catalyzed cross-couplings.[4] Running the reaction at a lower temperature can enhance selectivity for the C2 position.
Homo-coupling of the Coupling Partner: This is a common side reaction in Sonogashira couplings (Glaser coupling).Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[3]
Protodeiodination: Loss of one or both iodine atoms from the starting material or product.Use a well-degassed reaction mixture: Oxygen can promote reductive dehalogenation. Ensure the purity of your reagents: Trace impurities can sometimes lead to side reactions.
Difficulties in Product Purification Co-elution of Product with Byproducts: Triphenylphosphine oxide (from catalysts like Pd(PPh₃)₄) or other reaction byproducts can be difficult to separate from the desired product.For triphenylphosphine oxide removal: Consider a precipitation method by concentrating the reaction mixture and triturating with a non-polar solvent like hexane or a mixture of hexane and ether. The phosphine oxide is often insoluble and can be filtered off. Optimize your column chromatography conditions: Use a shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes). The use of a high-purity silica gel is also recommended.
Product is a Stubborn Oil or Gummy Solid: Difficulty in obtaining a crystalline product.Attempt co-evaporation with a suitable solvent: Adding a solvent in which the product is sparingly soluble and then removing it under reduced pressure can sometimes induce crystallization. Consider recrystallization from a different solvent system: A systematic screening of solvents may be necessary.
Emulsion Formation During Aqueous Work-up: The organic and aqueous layers do not separate cleanly.Add brine (saturated aqueous NaCl): This increases the ionic strength of the aqueous layer and can help to break the emulsion. Filter the entire mixture through a pad of celite: This can help to remove particulate matter that may be stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is a general, robust work-up procedure for a Suzuki or Sonogashira reaction with this compound?

A1: A well-established work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of celite. This is a crucial step to remove the palladium catalyst and any insoluble salts. Wash the celite pad with additional organic solvent to ensure complete recovery of the product.[3]

  • Wash the filtrate with deionized water to remove any water-soluble inorganic salts. If an emulsion forms, add brine to help break it.

  • Perform a brine wash. This will further remove any residual water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and wash it with a small amount of the organic solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[3]

Q2: I am concerned about the hydrolysis of the cyano group during work-up. What specific precautions should I take?

A2: The hydrolysis of the 3-cyano group to nicotinamide or nicotinic acid is a valid concern, particularly if the reaction was run under basic conditions at high temperatures.[1][2][5] To minimize this risk during work-up:

  • Neutralize the reaction mixture carefully before extraction if it is strongly basic. A dilute solution of a weak acid like ammonium chloride (NH₄Cl) can be used.

  • Avoid the use of strong acids or bases in your aqueous washes. If a basic wash is required to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) and perform the wash quickly at a low temperature.

  • Minimize the contact time between your product and the aqueous phase.

Q3: In a mono-substitution reaction, how can I be sure which iodine has reacted?

A3: The iodine at the C2 position of the pyridine ring is generally more reactive towards palladium-catalyzed cross-coupling reactions than the iodine at the C4 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C2 position more electrophilic.[4] Therefore, under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times), the C2-substituted product is expected to be the major regioisomer. For unambiguous confirmation, 2D NMR techniques such as HMBC and NOESY are invaluable for establishing the connectivity and spatial relationships within the molecule.

Q4: My product seems to be somewhat water-soluble. How can I improve my extraction efficiency?

A4: If your product has some polarity, which is common for pyridine derivatives, you can improve extraction efficiency by:

  • Performing multiple extractions with smaller volumes of the organic solvent. Three extractions are generally better than one large one.

  • Back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Adding salt to the aqueous layer (salting out). This increases the polarity of the aqueous phase and can decrease the solubility of your organic product in it.

Detailed Experimental Protocol: Standard Work-up for a Sonogashira Coupling of this compound

This protocol provides a step-by-step methodology for a typical work-up procedure following a Sonogashira coupling reaction.

  • Reaction Quenching and Initial Filtration:

    • Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.

    • Dilute the reaction mixture with 2-3 volumes of ethyl acetate.

    • Prepare a small plug of celite in a Büchner funnel and filter the diluted reaction mixture under vacuum.

    • Wash the celite pad thoroughly with additional ethyl acetate to ensure all of the product is collected in the filtrate.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Deionized water (2 x 50 mL for a ~100 mL organic layer).

      • Saturated aqueous sodium chloride (brine) (1 x 50 mL).

    • Separate the organic layer and transfer it to a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Add anhydrous sodium sulfate to the organic layer and swirl the flask. Add more drying agent until it no longer clumps together.

    • Allow the mixture to stand for 15-20 minutes.

    • Filter the dried organic layer through a fluted filter paper into a round-bottom flask.

    • Rinse the drying agent with a small amount of fresh ethyl acetate and add it to the filtrate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of 0% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Logical Workflow for Troubleshooting this compound Reaction Work-ups

The following diagram illustrates a decision-making process for troubleshooting common issues during the work-up and purification of this compound reaction products.

Workup_Troubleshooting start Start: Crude Reaction Mixture check_completion Reaction Complete? start->check_completion low_yield Problem: Low Yield check_completion->low_yield No workup Standard Work-up: 1. Dilute 2. Filter through Celite 3. Aqueous Wash 4. Dry 5. Concentrate check_completion->workup Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Catalyst Activity - Base Quality - Temperature/Time low_yield->troubleshoot_reaction purification_issue Purification Issues? workup->purification_issue complex_mixture Problem: Complex Mixture/ Side Products purification_issue->complex_mixture Yes end Pure Product purification_issue->end No troubleshoot_selectivity Troubleshoot Selectivity: - Stoichiometry - Temperature - Inert Atmosphere complex_mixture->troubleshoot_selectivity hydrolysis Suspect Cyano Hydrolysis? complex_mixture->hydrolysis confirm_hydrolysis Confirm with Analytics (MS, IR). Adjust Work-up pH. hydrolysis->confirm_hydrolysis Yes purification_difficulty Problem: Difficult Purification hydrolysis->purification_difficulty No optimize_chromatography Optimize Chromatography: - Different Solvent System - Recrystallization Screen purification_difficulty->optimize_chromatography

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3-Cyano-2,4-diiodopyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the structural validation of 3-cyano-2,4-diiodopyridine. In the absence of direct experimental data for this specific compound in publicly available literature, we will employ a comparative methodology, leveraging established spectroscopic principles and data from analogous structures to predict and rationalize the expected analytical signatures. This approach not only offers a robust framework for the validation of novel compounds but also underscores the causal relationships between molecular structure and spectroscopic output.

The Imperative of Structural Integrity

In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function, reactivity, and safety profile. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety hazards. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for building a foundation of trustworthy and reproducible science.

A Multi-Technique Strategy for Unambiguous Elucidation

No single analytical technique can definitively prove a chemical structure. Instead, we rely on the convergence of data from multiple, orthogonal methods. For this compound, we will focus on three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: A generalized workflow for the structural validation of a synthesized chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer their chemical environment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum of this compound

The pyridine ring of this compound has two remaining protons. Their chemical shifts will be significantly influenced by the electron-withdrawing nature of the cyano group and the iodine atoms.

  • H-5 and H-6 Protons: We expect two signals in the aromatic region, likely between δ 7.0 and 9.0 ppm. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and will likely be the most downfield. The proton at the 5-position (H-5) will be influenced by the adjacent iodine and the meta-cyano group.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide insights into the carbon skeleton.

  • Pyridine Carbons: We anticipate six distinct signals for the six carbons in the molecule. The carbons bearing the iodine atoms (C-2 and C-4) will exhibit significantly shifted signals due to the heavy atom effect of iodine. The carbon of the cyano group (C-7) will appear in the characteristic region for nitriles (around 115-120 ppm). The remaining pyridine carbons (C-3, C-5, and C-6) will have chemical shifts influenced by their position relative to the nitrogen and the substituents.

Comparative Data with Analogous Structures

To substantiate our predictions, we can compare them with the known NMR data of related compounds.

CompoundProton Chemical Shifts (δ, ppm)Carbon Chemical Shifts (δ, ppm)Reference
3-Cyanopyridine H-2: 8.91, H-4: 8.00, H-5: 7.48, H-6: 8.85C-2: 153.2, C-3: 110.1, C-4: 139.8, C-5: 124.0, C-6: 153.8, CN: 117.1
Pyridine H-2,6: 8.52, H-3,5: 7.16, H-4: 7.54C-2,6: 149.8, C-3,5: 123.6, C-4: 135.8
Predicted this compound H-5: ~7.5-8.0, H-6: ~8.5-9.0C-2, C-4: Highly shifted, C-3, C-5, C-6: Aromatic region, CN: ~115-120N/A

The presence of two iodine atoms is expected to cause a general downfield shift for the remaining protons compared to pyridine, while the cyano group's influence will further modify these shifts.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely yield a strong signal for the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that will induce more fragmentation, providing valuable structural clues.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is crucial for determining the accurate mass and, consequently, the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak. Subsequently, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and record the product ion spectrum.

Predicted Mass Spectrum of this compound
  • Molecular Ion: The molecular formula is C₆H₂I₂N₂. The calculated monoisotopic mass is 355.8338 g/mol . A high-resolution mass spectrum should show a peak corresponding to this mass with high accuracy. The isotopic pattern will be characteristic of a di-iodinated compound, with a significant M+1 peak due to the natural abundance of ¹³C.

  • Fragmentation Pattern: Under EI conditions, we can anticipate fragmentation pathways involving the loss of iodine atoms and the cyano group.

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Comparative Fragmentation of Halogenated Aromatics

The fragmentation of halogenated aromatic compounds often involves the loss of the halogen atom followed by the loss of other functional groups. The stability of the resulting ions will dictate the major fragmentation pathways.

FeaturePredicted for this compoundGeneral Observation for Halogenated Aromatics
Molecular Ion Strong peak at m/z 356Generally a prominent peak
Primary Fragmentation Loss of I (m/z 229), Loss of CN (m/z 329)Loss of halogen radical is a common pathway
Secondary Fragmentation Loss of HCN from [M-I]⁺ (m/z 202)Ring fragmentation or loss of other small neutral molecules

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An FTIR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum of this compound
  • C≡N Stretch: A sharp, strong absorption band is expected in the region of 2240-2210 cm⁻¹ for the nitrile group.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • C-I Stretch: The carbon-iodine stretching vibrations occur at lower frequencies, typically in the fingerprint region below 600 cm⁻¹.

Comparative IR Data
Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundTypical Wavenumber Range (cm⁻¹)Reference
C≡N (Nitrile) 2230 - 22152260 - 2210
Aromatic C=C 1600 - 14501600 - 1450
Aromatic C-H >30003100 - 3000

The presence of a sharp band in the nitrile region would be a strong indicator of the cyano group's presence.

Conclusion: A Coherent Structural Narrative

The structural validation of a novel compound like this compound, in the absence of established reference data, requires a meticulous, evidence-based approach. By integrating the predicted data from NMR, MS, and IR spectroscopy, and critically comparing these predictions with the known behavior of analogous molecules, a compelling and trustworthy structural assignment can be made. The convergence of a ¹H NMR spectrum showing two aromatic protons, a ¹³C NMR spectrum with six distinct signals including a nitrile carbon, a high-resolution mass spectrum matching the exact mass of C₆H₂I₂N₂, and an IR spectrum with a characteristic C≡N stretch would provide a self-validating and authoritative confirmation of the proposed structure. This guide serves as a template for such rigorous scientific inquiry, emphasizing the importance of logical deduction and comparative analysis in the pursuit of chemical truth.

References

  • Human Metabolome Database (HMDB): Pyridine. Available at: [Link]

  • Chemguide: IR Spectroscopy - Functional Group Identification. Available at: [Link]

  • Intertek: Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

  • Chemistry LibreTexts: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

A Comparative Guide to the Biological Activity of 3-Cyanopyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its myriad derivatives, the 3-cyanopyridine moiety has emerged as a particularly privileged structure, bestowing a diverse range of biological activities upon its analogs.[3][4] This guide provides a comparative analysis of the biological activities of various 3-cyanopyridine analogs, with a primary focus on their anticancer properties, a field where they have shown significant promise. We will delve into their mechanisms of action, compare their potencies through experimental data, and provide standardized protocols for their evaluation.

The Versatility of the 3-Cyanopyridine Scaffold: A Mechanistic Overview

The biological activity of 3-cyanopyridine analogs is intrinsically linked to the electronic properties and steric arrangements of substituents on the pyridine ring. The electron-withdrawing nature of the cyano group at the 3-position significantly influences the reactivity and binding interactions of the molecule. This core structure has been successfully modified to target a variety of biological macromolecules, leading to a broad spectrum of pharmacological effects.

Anticancer Activity: A Multi-pronged Attack

The most extensively studied biological activity of 3-cyanopyridine derivatives is their potent anticancer effect.[1][2] These compounds have been shown to inhibit tumor growth through several key mechanisms:

  • Kinase Inhibition: A predominant mechanism of action is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6] Analogs have been designed to target key kinases such as PIM-1, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Epidermal Growth Factor Receptor (EGFR).[5][6][7]

  • Induction of Apoptosis: Many 3-cyanopyridine derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells.[8][9] This is often achieved through the modulation of apoptosis-related proteins and pathways.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cell division and proliferation.[5][10]

  • Inhibition of Signaling Pathways: Disruption of critical signaling pathways, such as the STAT3 pathway, which is often hyperactivated in cancer, is another mechanism by which these analogs exhibit their antitumor activity.[11]

  • Survivin Modulation: Some derivatives have been identified as modulators of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers.[8]

The following diagram illustrates a generalized signaling pathway targeted by many 3-cyanopyridine analogs, leading to the inhibition of cancer cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PIM1 PIM-1 Kinase RTK->PIM1 Activates Survivin Survivin RTK->Survivin Upregulates STAT3 STAT3 PIM1->STAT3 Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression Promotes Apoptosis_Inhibition Inhibition of Apoptosis Survivin->Apoptosis_Inhibition Analog 3-Cyanopyridine Analog Analog->RTK Inhibits Analog->PIM1 Inhibits Analog->STAT3 Inhibits Phosphorylation Analog->Survivin Downregulates

Caption: Generalized signaling pathways inhibited by 3-cyanopyridine analogs in cancer cells.

Comparative Analysis of Biological Activity: Experimental Data

The potency of 3-cyanopyridine analogs varies significantly based on their substitution patterns. The following tables summarize the in vitro cytotoxic activity of representative analogs against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 3-Cyanopyridine Analogs
Compound ClassSpecific Analog(s)Cancer Cell LineIC50 (µM)Reference
3-Cyano-2(1H)-pyridoneCompound 7b (p-fluoro substituent)A549 (Lung)0.87[3]
3-Cyano-2(1H)-pyridoneCompound 8a (p-fluoro substituent)A549 (Lung)0.83[3]
2-Oxo-3-cyanopyridineCompound 5c (chloro derivative)PC-3 (Prostate)~13.6 (half of 5-FU)[8]
2-Oxo-3-cyanopyridineCompound 5e (4-methoxy substitution)PC-3 (Prostate)~6.8 (twice the activity of 5-FU)[8]
PyridoneCompound 1 (dimethoxyphenyl & methylenedioxyphenyl)HepG2 (Liver)4.5[10]
3-Cyanopyrid-2-oneCompound 7h (3-pyridyl group)MCF-7 (Breast)1.89[5]
3-Cyano-1-methylpyrid-2-oneCompound 9d (4-chlorophenyl group)MCF-7 (Breast)2.05[5]
2-Amino-3-cyanopyridineCompound 3n HCT-116 (Colorectal)10.50[11]
2-Oxo-1,2-dihydropyridine-3-carbonitrileCompound 5c HepG2 (Liver)1.46[12]
6-Amino-1,2-dihydropyridine-3,5-dicarbonitrileCompound 5a (unsubstituted phenyl)HepG2 (Liver)2.71[6]
6-Amino-1,2-dihydropyridine-3,5-dicarbonitrileCompound 5e MCF-7 (Breast)1.39[6]
Enzyme Inhibition: Targeting Carbonic Anhydrases

Beyond their anticancer effects, certain 2-amino-3-cyanopyridine derivatives have been identified as inhibitors of human carbonic anhydrase (hCA) isozymes I and II, which are involved in various physiological processes.

Table 2: Carbonic Anhydrase Inhibition by 2-Amino-3-cyanopyridine Analogs
CompoundhCA I (IC50, µM)hCA II (IC50, µM)Reference
5b 34>100[13][14]
5c 40>100[13][14]
5d 3356[13][14]
7b -Ki: 2.56 µM[15]
7d Ki: 2.84 µM-[15]

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of 3-cyanopyridine analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis start Start A Seed cells in 96-well plates start->A end End B Incubate for 24h A->B C Treat with varying concentrations of analogs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J J->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 3-cyanopyridine analogs in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the 3-cyanopyridine analog at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Protein Expression

This method is used to detect specific proteins in a sample and can be used to investigate the effect of the compounds on the expression levels of key signaling proteins.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the compound of interest, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.

Conclusion and Future Directions

The 3-cyanopyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents, particularly in the realm of oncology. The analogs discussed in this guide demonstrate a wide range of potent biological activities, targeting multiple facets of cancer cell biology. The structure-activity relationship studies highlighted in the referenced literature provide a rational basis for the design of next-generation compounds with enhanced potency and selectivity.[1][4]

Future research should continue to explore the vast chemical space around the 3-cyanopyridine core. A deeper understanding of the molecular interactions between these analogs and their biological targets, aided by computational modeling and structural biology, will be instrumental in designing more effective and safer drugs. Furthermore, while the focus has been predominantly on anticancer applications, the potential of these compounds in other therapeutic areas, such as neurodegenerative and inflammatory diseases, warrants further investigation.

References

  • Al-Abdullah, E. S., Al-Ghorbani, M., & El-Emam, A. A. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2020).
  • Koukoulitsa, C., et al. (2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters.
  • Abdelgawad, M. A., et al. (2021). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhang, Y., et al. (2021).
  • Gouda, M. A., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal.
  • Altundaş, A., et al. (2013). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Investigating the Antitumor Properties of Substituted Pyridyl Compounds. BenchChem.
  • El-Naggar, M., et al. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules.
  • Altundas, A., et al. (2013). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online.
  • Singh, R., & Singh, P. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Senturk, M., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology.
  • Kumar, A., et al. (2022). Anticancer Functions of Pyridine Heterocycles.
  • El-Miligy, M. M. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Eldehna, W. M., et al. (2023).
  • Al-Ghorbani, M., et al. (2025). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one.
  • Al-Qudah, M. A. (2018). Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives.
  • Various Authors. (2025). Structure of cyanopyridine. Different biological activities displayed...
  • Wang, Y., et al. (2023).

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A Comparative Guide to the Synthesis of 3-Cyano-2,4-diiodopyridine: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Cyano-2,4-diiodopyridine

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and functional materials. The introduction of a cyano group and iodine atoms onto this heterocyclic core imparts unique electronic and reactive properties. The cyano group is a versatile handle for further chemical transformations, while the iodo substituents are amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This trifunctionalized pyridine, this compound, therefore represents a highly valuable intermediate for the construction of complex molecular architectures with potential applications in drug discovery and organic electronics.

This guide will explore two primary synthetic strategies for the preparation of this compound: a direct approach involving the iodination of a dihydroxypyridine precursor and an alternative route leveraging a double Sandmeyer reaction on a diaminopyridine intermediate.

Route 1: The Dihydroxypyridine Iodination Approach

This strategy is predicated on the synthesis of a 2,4-dihydroxypyridine precursor followed by the direct replacement of the hydroxyl groups with iodine. The electron-rich nature of the dihydroxypyridine ring facilitates electrophilic substitution, making it a logical starting point for halogenation.

Step 1: Synthesis of 2,4-Dihydroxy-3-cyanopyridine

The initial and crucial step in this route is the efficient preparation of 2,4-dihydroxy-3-cyanopyridine (which exists in tautomeric equilibrium with 3-cyano-2,4-pyridinedione). A robust and high-yielding protocol involves the condensation of ethyl cyanoacetate with a suitable C3 synthon. A particularly effective method is the reaction of ethyl cyanoacetate with malonamide in the presence of a base.

  • To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add ethyl cyanoacetate (11.3 g, 0.1 mol) and malonamide (8.4 g, 0.1 mol).

  • Reflux the reaction mixture for 6 hours. During this time, a solid precipitate will form.

  • After cooling to room temperature, filter the solid and wash it with cold ethanol.

  • Dissolve the solid in water and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2,4-dihydroxy-3-cyanopyridine.

Expected Yield: 80-90%

Step 2: Di-iodination of 2,4-Dihydroxy-3-cyanopyridine

With the dihydroxy precursor in hand, the next step is the introduction of the two iodine atoms. This transformation can be challenging due to the potential for over-iodination or side reactions. Two plausible methods for this conversion are direct electrophilic iodination and a phosphorus-based halogenation.

The electron-rich dihydroxypyridine ring should be susceptible to electrophilic iodination. The use of molecular iodine in the presence of an oxidizing agent can generate a potent electrophilic iodine species (I+) capable of substituting the hydroxyl groups.

  • Suspend 2,4-dihydroxy-3-cyanopyridine (1.50 g, 10 mmol) in a mixture of acetic acid (20 mL) and water (5 mL).

  • Add iodine (5.08 g, 20 mmol) and periodic acid (H5IO6, 2.28 g, 10 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Anticipated Yield: Moderate, potentially in the range of 40-60%, as di-iodination can be challenging to drive to completion without side products.

The Appel reaction, traditionally used for converting alcohols to alkyl halides, can be adapted for the conversion of the enolic hydroxyl groups of the dihydroxypyridine to iodo groups. This reaction typically employs triphenylphosphine and iodine.

  • To a stirred solution of triphenylphosphine (7.87 g, 30 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add iodine (7.61 g, 30 mmol) portion-wise.

  • After the formation of the triphenylphosphine-iodine complex, add 2,4-dihydroxy-3-cyanopyridine (1.50 g, 10 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate it from triphenylphosphine oxide.

Anticipated Yield: Potentially higher than direct iodination, in the range of 50-70%, but requires stoichiometric amounts of triphenylphosphine, generating a significant amount of triphenylphosphine oxide as a byproduct.

Route 2: The Double Sandmeyer Reaction Approach

An alternative strategy involves the synthesis of a diaminocyanopyridine precursor, followed by a bis-diazotization and subsequent reaction with an iodide source. The Sandmeyer reaction is a classic and powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2]

Step 1: Synthesis of 2,4-Diamino-3-cyanopyridine

The key intermediate for this route is 2,4-diamino-3-cyanopyridine. A plausible synthesis of this compound starts from a readily available pyridine derivative, such as 2,4-dichloropyridine, followed by nucleophilic substitution with ammonia and subsequent introduction of the cyano group. A more direct approach, if a suitable precursor is available, would be preferable. For the purpose of this guide, we will outline a potential multi-step synthesis.

A potential, albeit multi-step, route could begin with the nitration of 2,4-dihydroxypyridine to give 2,4-dihydroxy-3,5-dinitropyridine. This can then be converted to the corresponding dichloro derivative, followed by amination and reduction of the nitro groups. A more streamlined approach would be highly desirable for practical applications. Given the complexity and potential low overall yield of this multi-step precursor synthesis, this route is inherently more challenging than Route 1.

Step 2: Double Sandmeyer Reaction

Assuming the successful synthesis of 2,4-diamino-3-cyanopyridine, the final step is the conversion of the two amino groups to iodo groups. A double Sandmeyer reaction on a heterocyclic system can be challenging, with potential for side reactions and incomplete conversion.[3]

  • Dissolve 2,4-diamino-3-cyanopyridine (1.49 g, 10 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (20 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.52 g, 22 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of potassium iodide (8.30 g, 50 mmol) in water (20 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Anticipated Yield: This is the most uncertain step. Double Sandmeyer reactions are often low-yielding, and a yield of 20-40% would be a realistic expectation.[4]

Comparative Analysis of the Synthetic Routes

ParameterRoute 1: Dihydroxypyridine IodinationRoute 2: Double Sandmeyer Reaction
Starting Materials Readily available (ethyl cyanoacetate, malonamide)Precursor synthesis is complex and likely low-yielding
Number of Steps 23+ (including precursor synthesis)
Key Transformation Iodination of dihydroxypyridineDouble Sandmeyer reaction
Reagents & Conditions Can use either electrophilic iodination (I2/oxidant) or Appel-type conditions (PPh3/I2)Requires strong acids, low temperatures, and handling of potentially unstable diazonium salts
Anticipated Overall Yield Moderate (potentially 30-60%)Low (potentially <15% overall)
Purification Column chromatography required to remove byproducts (e.g., triphenylphosphine oxide in Appel method)Column chromatography required to isolate the product from a complex reaction mixture
Scalability Potentially scalable, though the Appel reaction generates significant waste.Challenging to scale due to the handling of diazonium salts and low overall yield.
Safety Considerations Use of corrosive acids and handling of iodine. The Appel reaction generates a significant amount of byproduct.Handling of potentially explosive diazonium salts requires strict temperature control. Use of strong acids.

Workflow and Decision-Making Diagrams

Route 1: Dihydroxypyridine Iodination Workflow

Route1 cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Di-iodination A Ethyl Cyanoacetate + Malonamide B 2,4-Dihydroxy-3-cyanopyridine A->B NaOEt, Reflux C This compound B->C Method A: I2, H5IO6 Method B: PPh3, I2

Caption: Workflow for the Dihydroxypyridine Iodination Route.

Route 2: Double Sandmeyer Reaction Workflow

Route2 cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Double Sandmeyer D Pyridine Derivative E 2,4-Diamino-3-cyanopyridine D->E Multi-step synthesis F This compound E->F 1. NaNO2, H2SO4 2. KI

Caption: Workflow for the Double Sandmeyer Reaction Route.

Decision-Making Logic for Route Selection

Decision A High Overall Yield a Priority? B Route 1: Dihydroxypyridine Iodination A->B Yes D Willing to Handle Diazonium Salts? A->D No C Route 2: Double Sandmeyer (High Risk, Low Yield) D->B No D->C Yes

Caption: Decision matrix for selecting a synthetic route.

Conclusion and Recommendations

Based on the analysis of both synthetic strategies, the Dihydroxypyridine Iodination Approach (Route 1) is the recommended route for the synthesis of this compound. This recommendation is based on the following key advantages:

  • Higher Anticipated Overall Yield: Route 1 is expected to provide a significantly higher overall yield due to the more reliable and higher-yielding steps.

  • More Readily Accessible Starting Materials: The precursors for Route 1 are commercially available and relatively inexpensive.

  • Fewer Synthetic Steps: A two-step synthesis is inherently more efficient and less resource-intensive than a multi-step route.

  • Safer Reaction Conditions: While requiring careful handling of reagents, Route 1 avoids the generation and use of potentially unstable diazonium intermediates.

Within Route 1, the choice between direct electrophilic iodination and the Appel-type reaction will depend on laboratory preferences and optimization efforts. The Appel-type reaction may offer a higher yield but at the cost of generating a significant amount of triphenylphosphine oxide, which can complicate purification. Direct iodination is more atom-economical but may require more extensive optimization to achieve satisfactory yields.

The Double Sandmeyer Reaction Approach (Route 2) is presented as a theoretical alternative. However, the significant challenges associated with the synthesis of the diaminopyridine precursor and the notoriously difficult nature of double Sandmeyer reactions make it a less practical and lower-yielding option for most applications.

It is imperative for researchers to conduct small-scale pilot experiments to optimize the reaction conditions for their specific setup before proceeding to a larger scale synthesis.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

  • Hodgson, H. H. The Sandmeyer Reaction. Chem. Rev.1947 , 40, 251–277. [Link]

  • Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angew. Chem. Int. Ed. Engl.1975 , 14, 801–811. [Link]

  • Kraszkiewicz, L.; Sosnowski, M.; Skulski, L. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis2006 , 1195-1199. [Link]

  • Wibaut, J. P.; Kooyman, E. C. Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Rec. Trav. Chim. Pays-Bas1944, 63, 231.
  • Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. EP0909270B1.
  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit. [Link]

  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. Chemistry Stack Exchange. [Link]

  • Appel Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Sandmeyer Reaction | NROChemistry. [Link]

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A Senior Application Scientist's Guide to the Computational Analysis of 3-Cyano-2,4-diiodopyridine and its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision. The reactivity, selectivity, and accessibility of these scaffolds dictate the efficiency and feasibility of a synthetic route. This guide provides an in-depth computational and comparative analysis of 3-cyano-2,4-diiodopyridine, a highly functionalized pyridine derivative, and its practical alternatives in common cross-coupling reactions. By understanding the underlying principles of their reactivity, chemists can make more informed decisions in their synthetic endeavors.

Introduction: The Landscape of Functionalized Pyridines

The pyridine core is a ubiquitous motif in pharmaceuticals and functional materials. Its unique electronic properties and ability to act as a ligand impart a wide range of biological activities and material characteristics. The introduction of multiple, distinct functional groups onto the pyridine ring, as seen in this compound, offers a versatile platform for molecular elaboration. The cyano group, a strong electron-withdrawing group, and two sterically and electronically distinct iodine atoms provide multiple handles for selective chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide will dissect the predicted reactivity of this compound and compare it with more readily available and studied dihalopyridine analogs: 2,4-dibromopyridine and 2,4-dichloropyridine. Furthermore, we will explore alternative, more sustainable catalytic systems that are emerging as powerful tools in modern organic synthesis.

Synthesis and Structural Features

While the direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, its preparation can be conceptually approached through functionalization of a pre-existing pyridine core. The synthesis of its dihalo-analogs, 2,4-dichloropyridine and 2,4-dibromopyridine, is well-established and provides a basis for understanding the challenges associated with the synthesis of polyhalogenated pyridines.

For instance, 2,4-dichloropyridine can be synthesized from 2-chloro-4-aminopyridine via a Sandmeyer-type reaction.[1] Similarly, 2,4-dibromopyridine can be prepared from 2,4-dihydroxypyridine by treatment with phosphorus oxybromide.[2] The introduction of a cyano group at the 3-position would likely involve a separate synthetic step, potentially through a nucleophilic aromatic substitution or a transition-metal-catalyzed cyanation reaction on a suitable precursor.

The key structural feature of these molecules is the presence of two halogen atoms at the C2 and C4 positions, which exhibit different reactivities due to their electronic and steric environments. The C2 position is generally more electron-deficient due to its proximity to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack and oxidative addition in catalytic cycles. The C4 position, while also activated, is sterically less hindered. The presence of the electron-withdrawing cyano group at the C3 position is expected to further enhance the electrophilicity of the pyridine ring, thereby increasing the reactivity of both C-I bonds towards oxidative addition.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis. The following sections will compare the predicted reactivity of this compound with its bromo- and chloro-analogs in three of the most common cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The general trend for halogen reactivity in these reactions is I > Br > Cl > F, which is primarily attributed to the decreasing bond dissociation energy of the C-X bond down the group. This trend suggests that this compound will be significantly more reactive than its dibromo and dichloro counterparts, allowing for milder reaction conditions and potentially higher yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. In the context of dihalopyridines, regioselectivity is a key consideration.

Predicted Reactivity and Regioselectivity:

For this compound, the C-I bond at the C2 position is expected to be the most reactive site for oxidative addition to a Pd(0) catalyst due to its higher electrophilicity. However, the C4-I bond is also highly activated. The cyano group at C3 will further activate both positions. Therefore, selective mono-arylation at either position might be challenging, and mixtures of products, including the di-arylated product, are possible depending on the reaction conditions.

In comparison, 2,4-dibromopyridine also shows a preference for reaction at the C2 position under standard conditions. However, studies have shown that the regioselectivity can be switched to the C4 position by tuning the ligand and palladium source. 2,4-Dichloropyrimidine is the least reactive of the three and typically requires more forcing conditions for efficient coupling.[3]

Comparative Performance Data (Predicted and Inferred):

CompoundPredicted ReactivityExpected Regioselectivity (C2 vs. C4)Supporting Evidence
This compound Very HighC2 > C4 (kinetic), potential for di-substitutionInferred from general halogen reactivity trends (I > Br > Cl) and electronic effects of the pyridine nitrogen and cyano group.
2,4-Dibromopyridine HighC2 > C4 (tunable with ligands)Experimental data available showing preferential C2 reactivity and ligand-controlled switching to C4.
2,4-Dichloropyridine ModerateC2 > C4Generally less reactive, requiring harsher conditions.[3]
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylated heterocycles. The reactivity trends observed in Suzuki-Miyaura coupling are generally applicable here as well.

Predicted Reactivity and Regioselectivity:

Similar to the Suzuki coupling, the C2-I bond of this compound is anticipated to be the primary site of reaction. The high reactivity of the C-I bond should allow for efficient coupling under mild, copper-co-catalyzed or copper-free conditions. Selective mono-alkynylation would likely require careful control of stoichiometry and reaction time.

For 2,4-dibromopyridine, selective Sonogashira coupling at the C2 position is achievable. The lower reactivity of the C-Br bond compared to the C-I bond allows for a wider window to achieve mono-functionalization.

Comparative Performance Data (Predicted and Inferred):

CompoundPredicted ReactivityExpected Regioselectivity (C2 vs. C4)Supporting Evidence
This compound Very HighC2 > C4 (kinetic)Inferred from the high reactivity of C-I bonds in Sonogashira reactions.
2,4-Dibromopyridine HighC2 > C4Well-established reactivity pattern for dihalopyridines.
2,4-Dichloropyridine LowC2 > C4Requires more forcing conditions, often with lower yields.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is crucial in the synthesis of many biologically active molecules.

Predicted Reactivity and Regioselectivity:

The Buchwald-Hartwig amination of this compound is expected to proceed readily, with the C2-I bond being the more reactive site. The choice of ligand will be critical in controlling the selectivity and preventing di-amination. Bulky, electron-rich phosphine ligands are typically employed to facilitate the reductive elimination step and improve catalyst turnover.

Studies on 2,4-dichloropyridine have shown that highly regioselective amination at the C2 position can be achieved.[4] This suggests that with the more reactive diiodo- and dibromo-analogs, achieving high selectivity for mono-amination is feasible with careful optimization of the catalytic system.

Comparative Performance Data (Predicted and Inferred):

CompoundPredicted ReactivityExpected Regioselectivity (C2 vs. C4)Supporting Evidence
This compound Very HighC2 > C4 (kinetic)Inferred from the high reactivity of C-I bonds.
2,4-Dibromopyridine HighC2 > C4Amenable to selective mono-amination with appropriate ligand choice.
2,4-Dichloropyridine ModerateC2 > C4Regioselective amination has been demonstrated.[4]

Alternative Catalytic Systems: Moving Beyond Palladium

While palladium catalysis is highly effective, the cost and toxicity of palladium have driven the development of alternative catalytic systems based on more earth-abundant and benign metals, as well as non-metal-based approaches.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting unique reactivity and selectivity.[5] Nickel is more earth-abundant and less expensive than palladium.

  • Advantages: Nickel catalysts can be particularly effective for the coupling of less reactive electrophiles like aryl chlorides. They can also facilitate challenging cross-couplings that are difficult to achieve with palladium.

  • Challenges: Nickel catalysts can be more sensitive to air and moisture, and the mechanisms of nickel-catalyzed reactions are often more complex, sometimes involving radical pathways.

Iron-Catalyzed Cross-Coupling

Iron is an even more attractive alternative due to its low cost, low toxicity, and environmental benignity.[6][7]

  • Advantages: Iron catalysts offer a green and sustainable approach to cross-coupling. They are particularly effective for coupling Grignard reagents with aryl halides.

  • Challenges: The scope of iron-catalyzed reactions is still developing, and they can sometimes require stoichiometric amounts of metal reductants.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions.[8][9]

  • Advantages: These reactions are often conducted at room temperature, are highly selective, and can tolerate a wide range of functional groups. They can also enable transformations that are not possible with traditional thermal methods.

  • Applications for Pyridine Functionalization: Photoredox catalysis has been successfully applied to the C-H functionalization of pyridines, offering a complementary approach to traditional cross-coupling reactions.[10]

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions of a dihalopyridine. These should be adapted and optimized for the specific substrate and coupling partner.

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-4-halopyridine derivative.

Materials:

  • Dihalopyridine (e.g., 2,4-dibromopyridine) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the dihalopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

General Protocol for Sonogashira Coupling

Objective: To synthesize a 2-alkynyl-4-halopyridine derivative.

Materials:

  • Dihalopyridine (e.g., 2,4-dibromopyridine) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add the dihalopyridine, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous and degassed solvent and base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Objective: To synthesize a 2-amino-4-halopyridine derivative.

Materials:

  • Dihalopyridine (e.g., 2,4-dichloropyridine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., toluene or dioxane)

Procedure:

  • To a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried vial.

  • Add the solvent, followed by the dihalopyridine and the amine.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[11]

Visualization of Reaction Pathways and Workflows

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow cluster_substrates Substrates cluster_reactions Cross-Coupling Reactions This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Sonogashira Sonogashira This compound->Sonogashira Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig 2,4-Dibromopyridine 2,4-Dibromopyridine 2,4-Dibromopyridine->Suzuki-Miyaura 2,4-Dibromopyridine->Sonogashira 2,4-Dibromopyridine->Buchwald-Hartwig 2,4-Dichloropyridine 2,4-Dichloropyridine 2,4-Dichloropyridine->Suzuki-Miyaura 2,4-Dichloropyridine->Sonogashira 2,4-Dichloropyridine->Buchwald-Hartwig Product Analysis\n(Yield, Regioselectivity) Product Analysis (Yield, Regioselectivity) Suzuki-Miyaura->Product Analysis\n(Yield, Regioselectivity) Sonogashira->Product Analysis\n(Yield, Regioselectivity) Buchwald-Hartwig->Product Analysis\n(Yield, Regioselectivity)

Caption: Workflow for the comparative analysis of dihalopyridine reactivity.

Structural Relationship of Compared Pyridines

Caption: Structural comparison of the pyridine derivatives discussed. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Conclusion

This compound represents a highly reactive and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its predicted high reactivity in palladium-catalyzed cross-coupling reactions, driven by the two C-I bonds and the activating cyano group, makes it an attractive, albeit potentially challenging, substrate for selective functionalization. By comparing its predicted reactivity with the well-documented behavior of its dibromo- and dichloro-analogs, chemists can develop a rational approach to its use in synthesis. Furthermore, the exploration of alternative catalytic systems, such as those based on nickel and iron, or driven by light, opens up new avenues for more sustainable and efficient synthetic strategies. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of these powerful synthetic tools.

References

  • HETEROCYCLES, Vol. 75, No. 1, 2008. (2007, September 20). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
  • ResearchGate. (2025, August 5). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. Retrieved from [Link]

  • PMC. (2024, January 23). Protocol for iron-catalyzed cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides. Retrieved from [Link]

  • MDPI. (n.d.). Iron-Catalyzed Cross-Coupling of Bis-(aryl)manganese Nucleophiles with Alkenyl Halides: Optimization and Mechanistic Investigations. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]

  • Unibo. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]

  • ACS Publications. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society. Retrieved from [Link]

  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 827616-54-6 | 2,4-diiodopyridine-3-carbonitrile | Catalog. Retrieved from [Link]

  • Autech. (n.d.). 2,4-DIIODOPYRIDINE-3-CARBONITRILE | 827616-54-6, 2,4. Retrieved from [Link]

  • ACS Publications. (n.d.). Iron-Catalyzed Cross-Coupling Reactions | Journal of the American Chemical Society. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 827616-54-6 | 2,4-Diiodonicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]

  • MDPI. (n.d.). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron-catalysed cross-coupling of aryl halides with alkyllithium reagents. Retrieved from [Link]

  • Organic Chemistry Research. (2019, March). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). A nickel-catalyzed Suzuki-Miyaura coupling reaction of aryl halides facilitated by pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]

  • Chemistry World. (2024, June 6). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
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  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. Retrieved from [Link]

Sources

spectroscopic comparison of 3-CYANO-2,4-DIIODOPYRIDINE isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Spectroscopic Differentiation of 3-Cyano-2,4-Diiodopyridine Isomers

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural characterization of heterocyclic intermediates is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different chemical, biological, and pharmacological properties. This guide provides a comprehensive spectroscopic framework for the differentiation of this compound and its key positional isomers.

The cyano- and iodo-substituted pyridine core is a valuable scaffold in medicinal chemistry, offering vectors for further functionalization and specific steric and electronic properties. However, during synthesis, the formation of multiple isomers is a common challenge. Distinguishing between these closely related molecules requires a multi-faceted analytical approach.

This document outlines the predicted spectroscopic signatures of four key isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The insights provided are synthesized from established principles of organic spectroscopy and data from analogous substituted pyridine systems. Each section explains the causal relationships between molecular structure and spectral output, providing a robust methodology for isomer identification.

Isomers Under Investigation

This guide will focus on the comparative analysis of the following four di-iodo, mono-cyano pyridine isomers, all with the molecular formula C₆H₂I₂N₂ and a molecular weight of 359.90 g/mol :

  • Isomer A: this compound

  • Isomer B: 5-cyano-2,4-diiodopyridine

  • Isomer C: 4-cyano-2,6-diiodopyridine

  • Isomer D: 2-cyano-4,6-diiodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides direct insight into the chemical environment of each proton and carbon atom. The distinct placement of the strongly electron-withdrawing cyano group (-CN) and the bulky, moderately electronegative iodine atoms creates unique electronic and steric effects, leading to predictable differences in chemical shifts (δ) and spin-spin coupling constants (J).

Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power for many organic compounds. However, if solubility is limited or if peak overlap occurs, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) should be used. The predicted data below assumes a standard solvent like CDCl₃. The number of protons on the ring is the most immediate distinguishing feature. Isomers A, B, and D each have two aromatic protons, while Isomer C has three. This fundamental difference makes Isomer C readily identifiable from a simple ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Data

The chemical shifts are predicted based on the additive effects of the substituents on the pyridine ring. The cyano group is strongly deshielding, particularly to ortho and para positions, while iodine provides a more moderate deshielding effect.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

IsomerStructurePredicted ¹H NMR Data (δ, ppm; J, Hz)Predicted ¹³C NMR Data (δ, ppm)
A: this compound H-5: ~8.2 (d, J≈5 Hz)H-6: ~8.6 (d, J≈5 Hz)C2: ~100 (C-I)C3: ~110 (C-CN)C4: ~115 (C-I)C5: ~135C6: ~155CN: ~115
B: 5-cyano-2,4-diiodopyridine H-3: ~8.1 (s)H-6: ~8.9 (s)C2: ~102 (C-I)C3: ~130C4: ~118 (C-I)C5: ~112 (C-CN)C6: ~160CN: ~116
C: 4-cyano-2,6-diiodopyridine H-3, H-5: ~7.9 (s, 2H)C2, C6: ~105 (C-I)C3, C5: ~132C4: ~120 (C-CN)CN: ~117
D: 2-cyano-4,6-diiodopyridine H-3: ~7.8 (s)H-5: ~8.0 (s)C2: ~140 (C-CN)C3: ~128C4, C6: ~108 (C-I)C5: ~134CN: ~114

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions. The key takeaway is the difference in multiplicity (singlets vs. doublets) and relative chemical shifts.[1][2]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate the ¹H NMR signals and identify the chemical shifts and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg of Isomer Prep2 Add ~0.7 mL Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Tune & Shim Spectrometer Prep3->Acq1 Acq2 Acquire ¹H Spectrum (16 scans) Acq1->Acq2 Acq3 Acquire ¹³C Spectrum (1024+ scans) Acq1->Acq3 Proc1 Fourier Transform (FID to Spectrum) Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to Solvent Peak Proc2->Proc3 Proc4 Peak Picking & Integration Proc3->Proc4 Proc5 Assign Structure Proc4->Proc5

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy excels at identifying characteristic functional groups. While all four isomers contain the same functional groups (nitrile, C-I bonds, aromatic ring), the precise position of the vibrational bands, particularly in the "fingerprint region," can offer clues to the substitution pattern.

Key Vibrational Signatures
  • C≡N Stretch: The nitrile group provides a sharp, intense absorption band that is highly characteristic. Its position is relatively insensitive to substitution patterns on the ring but confirms its presence. This peak is expected in the 2215-2240 cm⁻¹ range.[3][4]

  • Aromatic C=C/C=N Stretches: Multiple bands are expected between 1400-1600 cm⁻¹ corresponding to the pyridine ring vibrations.

  • C-H Bending (Out-of-Plane): The pattern of absorption in the 700-900 cm⁻¹ region is highly diagnostic of the number of adjacent hydrogen atoms on an aromatic ring. This region can be a key differentiator. For example, Isomer C with two adjacent H-atoms (at C3/C5) would show a different pattern than Isomers A and B which have isolated hydrogens.

  • C-I Stretch: The carbon-iodine bond vibration occurs in the far-infrared region, typically around 500-600 cm⁻¹, and may not be observable on standard mid-IR spectrometers.

Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)

IsomerC≡N StretchAromatic C=C/C=NC-H Bending (OOP)
A: 3-cyano-2,4-diiodo ~2230 (sharp, strong)~1580, ~1450~880, ~820 (Isolated H's)
B: 5-cyano-2,4-diiodo ~2232 (sharp, strong)~1585, ~1460~890, ~830 (Isolated H's)
C: 4-cyano-2,6-diiodo ~2228 (sharp, strong)~1575, ~1440~850 (Two adjacent H's)
D: 2-cyano-4,6-diiodo ~2235 (sharp, strong)~1590, ~1455~870, ~810 (Isolated H's)

Note: The C-H bending region is particularly useful for distinguishing substitution patterns.[5][6]

Experimental Protocol for IR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the key peaks corresponding to the major functional groups.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation Prep1 Clean ATR Crystal Prep2 Collect Background Spectrum Prep1->Prep2 Acq1 Place Solid Sample on Crystal Prep2->Acq1 Acq2 Apply Pressure with Anvil Acq1->Acq2 Acq3 Acquire Spectrum (16-32 scans) Acq2->Acq3 Proc1 Identify Diagnostic Peaks (C≡N, C-H Bending) Acq3->Proc1 Proc2 Compare Fingerprint Region to Reference Data Proc1->Proc2 Proc3 Confirm Structure Proc2->Proc3

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Mass Spectrometry (MS): Confirming Mass and Deducing Structure from Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and, through analysis of fragmentation patterns, can provide structural information to differentiate isomers. While all four isomers will have the same molecular ion peak (m/z = 359.90), the way they break apart upon ionization will differ based on the relative positions of the substituents.

Expected Fragmentation Patterns

Electron Ionization (EI) is a common technique that induces significant fragmentation. The stability of the resulting radical cations and neutral losses will govern the observed fragments.

  • Molecular Ion (M⁺): A strong molecular ion peak at m/z ≈ 360 is expected for all isomers.

  • Loss of Iodine ([M-I]⁺): Loss of an iodine atom (127 amu) is a highly probable fragmentation pathway, leading to a major peak at m/z ≈ 233. The stability of the resulting cyan-iodopyridyl cation may vary slightly between isomers.

  • Loss of Cyano Radical ([M-CN]⁺): Loss of a cyano radical (26 amu) to give a peak at m/z ≈ 334.

  • Loss of I₂ ([M-I₂]⁺): Loss of both iodine atoms, leading to a peak at m/z ≈ 104 (cyanopyridine cation radical).

  • Ring Fragmentation: Further fragmentation of the pyridine ring can occur, but the initial losses are most diagnostic.

Table 3: Predicted Key Mass Spectrometry Fragments (EI-MS)

IsomerKey Differentiating Fragment Pathways
A: 3-cyano-2,4-diiodo The proximity of the three substituents may lead to unique concerted loss pathways not seen in other isomers.
B: 5-cyano-2,4-diiodo Likely to show clean losses of I and CN radicals.
C: 4-cyano-2,6-diiodo Due to symmetry, the initial loss of either iodine atom leads to the same intermediate, potentially simplifying the subsequent fragmentation spectrum.
D: 2-cyano-4,6-diiodo Loss of the cyano group from the 2-position might be more or less favorable than from other positions, affecting fragment intensities.

Trustworthiness Note: While predicting exact relative intensities is difficult, the presence and absence of certain low-mass fragments can be used to piece together the original structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.[7][8]

Experimental Protocol for MS Analysis (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization source, typically at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

  • Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and propose fragmentation pathways consistent with one of the isomeric structures.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_proc Spectral Interpretation Prep1 Dissolve Sample in Volatile Solvent Prep2 Introduce via Direct Probe or GC Prep1->Prep2 Acq1 Ionize Sample (EI, 70 eV) Prep2->Acq1 Acq2 Separate Ions by m/z Acq1->Acq2 Acq3 Detect Ions Acq2->Acq3 Proc1 Identify Molecular Ion Peak (M⁺) Acq3->Proc1 Proc2 Analyze Fragmentation Pattern ([M-I]⁺, etc.) Proc1->Proc2 Proc3 Propose Structure Based on Fragments Proc2->Proc3

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic systems like pyridine, the key transitions are π→π* and n→π*. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are sensitive to the substituents on the ring. The electron-withdrawing cyano group and the iodine atoms (which can donate lone-pair electrons) will influence the energy of these transitions.

Predicted UV-Vis Characteristics

All isomers are expected to show complex absorption patterns with multiple bands, likely between 200-350 nm.[9][10] The differences in λ_max between isomers may be subtle (on the order of 5-15 nm), but can provide a complementary data point. The extent of conjugation and the push-pull electronic effects will differ. For instance, in Isomer C, the cyano group is para to the nitrogen, which could lead to a different electronic transition compared to the other isomers.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max)

IsomerPredicted λ_max (nm) in EthanolRationale
A: 3-cyano-2,4-diiodo ~280, ~240Standard substituted pyridine profile.
B: 5-cyano-2,4-diiodo ~285, ~245Cyano group meta to nitrogen, similar to A.
C: 4-cyano-2,6-diiodo ~295, ~250Cyano group para to nitrogen may cause a red-shift (bathochromic shift) due to extended conjugation.
D: 2-cyano-4,6-diiodo ~275, ~235Cyano group ortho to nitrogen may have steric effects that influence planarity and electronic transitions.
Experimental Protocol for UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of the isomer with a known concentration (e.g., 1 mg/100 mL). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan the wavelength range from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Prepare Stock Solution (Known Concentration) Prep2 Make Serial Dilutions in UV-grade Solvent Prep1->Prep2 Acq1 Calibrate with Solvent Blank Prep2->Acq1 Acq2 Scan Sample (400-200 nm) Acq1->Acq2 Proc1 Identify λ_max for each peak Acq2->Proc1 Proc2 Calculate Molar Absorptivity (ε) Proc1->Proc2 Proc3 Compare Spectra of Isomers Proc2->Proc3

Caption: Workflow for UV-Visible Spectroscopic analysis.

Conclusion: A Synthesis of Spectroscopic Evidence

No single technique can unambiguously identify an unknown isomer with 100% certainty. However, by combining the data from these orthogonal spectroscopic methods, a confident structural assignment can be made.

  • ¹H NMR provides the most definitive data, revealing the number of protons and their connectivity through coupling patterns.

  • IR Spectroscopy confirms the presence of the key nitrile functional group and offers clues to the substitution pattern through the fingerprint region.

  • Mass Spectrometry verifies the molecular weight and provides structural evidence through unique fragmentation pathways.

  • UV-Vis Spectroscopy offers complementary data on the electronic structure of the isomers.

By systematically applying these well-established analytical techniques and carefully interpreting the resulting data, researchers can confidently differentiate between the this compound isomers, ensuring the integrity of their chemical synthesis and downstream applications.

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Introduction: The Strategic Importance of Iodinated Cyanopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Iodinated Cyanopyridines in Palladium-Catalyzed Cross-Coupling Reactions

For Immediate Publication

Iodinated cyanopyridines are highly valuable synthons in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, while the cyano group serves as a versatile functional handle for further transformations or as a key pharmacophoric element. The iodo-substituent provides a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[1] The relative positioning of the nitrogen atom, the cyano group, and the iodine atom within the pyridine ring profoundly influences the substrate's reactivity, making a detailed understanding of these relationships crucial for synthetic planning.[2]

Fundamentals of Reactivity: Electronic and Steric Influences

The reactivity of iodinated cyanopyridines in palladium-catalyzed cross-coupling is principally governed by the ease of the oxidative addition step, where the Pd(0) catalyst inserts into the carbon-iodine (C-I) bond.[3] This step is the rate-determining step in many catalytic cycles.[4] Several factors modulate the energy barrier for this process:

  • Nature of the Halogen: The C-I bond is the weakest among carbon-halogen bonds (I > Br > Cl > F), making iodo-substituted aromatics the most reactive substrates in cross-coupling reactions.[3] This higher reactivity often allows for milder reaction conditions and lower catalyst loadings.[5]

  • Position of the Iodo Group: The pyridine nitrogen is strongly electron-withdrawing. Positions ortho (C2/C6) and para (C4) to the nitrogen are electron-deficient, which polarizes the C-I bond and makes the carbon atom more electrophilic. This electronic activation facilitates the oxidative addition of the palladium catalyst.[2] Consequently, iodo-groups at the C2, C4, and C6 positions are generally more reactive than those at the C3 or C5 positions.[3]

  • Influence of the Cyano Group: The cyano (-CN) group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence further depletes the electron density of the pyridine ring, enhancing the electrophilicity of the carbon attached to the iodine and further activating the C-I bond towards oxidative addition. The magnitude of this activation depends on the relative positions of the cyano and iodo groups.

  • Steric Hindrance: The proximity of substituents to the reaction center can sterically hinder the approach of the bulky palladium catalyst.[2] This is particularly relevant for substituents at the C2 position, adjacent to the pyridine nitrogen.

These principles suggest a general reactivity trend where isomers with iodine at positions activated by both the ring nitrogen and the cyano group will be the most reactive.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following sections compare the reactivity of common iodinated cyanopyridine isomers in three cornerstone cross-coupling reactions. The yields presented are illustrative and can be highly dependent on the specific coupling partner, catalyst system, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds between an organohalide and an organoboron species, is a pillar of modern synthesis.[6][7] The reactivity of iodinated cyanopyridines in this reaction is highly dependent on the isomer used.

Table 1: Illustrative Reactivity in Suzuki-Miyaura Coupling

Iodinated Cyanopyridine Isomer Relative Position Expected Reactivity Representative Yield Range (%)
2-Cyano-5-iodopyridine Iodo at C5 (meta to N) High 85-95%
3-Cyano-5-iodopyridine Iodo at C5 (meta to N) Moderate-High 75-90%
2-Cyano-4-iodopyridine Iodo at C4 (para to N) Very High 90-98%

| 3-Cyano-4-iodopyridine | Iodo at C4 (para to N) | Very High | 90-98% |

Analysis: Isomers with the iodo group at the C4 position (para to the ring nitrogen) are exceptionally reactive. The combined electron-withdrawing effects of the nitrogen and the cyano group strongly activate the C-I bond for oxidative addition. Isomers with the iodo group at the C5 position are also effective substrates, though generally require slightly more forcing conditions or more active catalyst systems to achieve comparable yields.

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1_X R¹-I (Iodocyanopyridine) R1_X->OxAdd PdII_complex R¹-Pd(II)Ln-I OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation R2_B R²-B(OR)₂ R2_B->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product

A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically using a dual palladium and copper catalyst system.[8][9] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes.

Table 2: Illustrative Reactivity in Sonogashira Coupling

Iodinated Cyanopyridine Isomer Relative Position Expected Reactivity Representative Yield Range (%)
6-Bromo-3-fluoro-2-cyanopyridine * Bromo at C6 (ortho to N) High 85-93%[10]
2-Cyano-5-iodopyridine Iodo at C5 (meta to N) High 80-95%

| 3-Cyano-4-iodopyridine | Iodo at C4 (para to N) | Very High | 90-99% |

Note: Data for a bromo-analogue is included to demonstrate the high reactivity even with a less reactive halogen at an activated position.[10] Iodo-analogues are expected to be even more reactive.

Analysis: Similar to the Suzuki coupling, activation by the pyridine nitrogen is a dominant factor. The high reactivity of 6-bromo-3-fluoro-2-cyanopyridine underscores the potent activation at the C6 position (ortho to nitrogen).[10] Iodinated cyanopyridines are excellent substrates for Sonogashira couplings, often proceeding to high conversion under mild conditions. The C4-iodo isomers exhibit exceptional reactivity due to the strong electronic pull from the para nitrogen.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[11][12] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Table 3: Illustrative Reactivity in Buchwald-Hartwig Amination

Iodinated Cyanopyridine Isomer Relative Position Expected Reactivity Representative Yield Range (%)
2-Cyano-5-iodopyridine Iodo at C5 (meta to N) Moderate-High 70-90%
3-Cyano-4-iodopyridine Iodo at C4 (para to N) Very High 85-95%

| 2-Chloro-3-aminopyridine * | Chloro at C2 (ortho to N) | High | ~90%[13] |

Note: Data for a chloro-analogue is included to highlight the high reactivity of the C2 position, even with a much less reactive halogen.[13] The corresponding iodo-analogue would be expected to react even more readily.

Analysis: The Buchwald-Hartwig amination is highly effective for iodinated cyanopyridines. The C2 and C4 positions are strongly activated towards oxidative addition, making them prime candidates for this transformation.[2] Even the less reactive C5 position provides good to excellent yields, demonstrating the high utility of these building blocks for introducing nitrogen-based functional groups.

Reactivity_Trend General Reactivity Trend of Iodinated Cyanopyridines cluster_caption Highest Highest Reactivity (Iodo at C4/C6) High High Reactivity (Iodo at C2) Highest->High Less activation or slight steric hindrance Moderate Moderate-High Reactivity (Iodo at C3/C5) High->Moderate Lack of direct activation by ring nitrogen

General reactivity trend based on the position of the iodo group.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization may be required based on the specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling

This procedure is a representative example for coupling an iodinated cyanopyridine with a boronic acid.[14]

  • Reagent Setup: To a dry reaction vessel, add the iodinated cyanopyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling

This protocol is adapted for a copper-free variant, which can be advantageous for sensitive substrates.

  • Reagent Setup: In a Schlenk tube, combine the iodinated cyanopyridine (1.0 equiv.), the terminal alkyne (1.2–1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) with a suitable ligand (e.g., PPh₃ or a bulky phosphine ligand).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) until completion.

  • Workup: Filter the reaction mixture through a pad of celite to remove the palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove amine salts. Dry the organic layer, concentrate, and purify by flash chromatography.

Conclusion

The reactivity of iodinated cyanopyridines in palladium-catalyzed cross-coupling is a predictable function of the electronic and steric environment of the C-I bond. Isomers with iodine at the C4- and C6-positions exhibit the highest reactivity due to strong activation from the pyridine nitrogen. The C2-position is also highly activated, though may be subject to steric effects. The C3- and C5-positions, lacking direct activation, are less reactive but remain excellent substrates, particularly with modern, highly active catalyst systems. This guide provides a foundational framework for researchers to make informed decisions in catalyst selection and reaction design, ultimately accelerating the synthesis of complex molecules for pharmaceutical and materials science applications.

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  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28902455/]
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A Comparative Guide to the Synthesis of 3-Cyano-2,4-diiodopyridine: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical intermediates is paramount. 3-Cyano-2,4-diiodopyridine, a key building block in the creation of novel pharmaceuticals, presents a synthetic challenge. This guide provides an in-depth, objective comparison of potential synthesis methods, offering experimental insights and a cost-benefit analysis to inform laboratory and process chemistry decisions.

The strategic placement of iodo- and cyano- functionalities on the pyridine ring makes this compound a versatile precursor for a variety of complex molecules. The electron-withdrawing nature of the cyano group, coupled with the reactivity of the carbon-iodine bonds, opens avenues for diverse cross-coupling reactions and further functionalization. However, the direct and efficient synthesis of this molecule is not straightforward. This guide explores plausible synthetic routes, evaluating them based on reagent cost, reaction efficiency, and procedural complexity.

Proposed Synthetic Pathways

Direct di-iodination of 3-cyanopyridine at the 2 and 4 positions is challenging due to the deactivating effect of the cyano group on the pyridine ring, making it less susceptible to electrophilic substitution. Therefore, multi-step synthetic strategies are generally more viable. Two primary approaches are considered here:

Method 1: Halogen Exchange from a Dichloro-Precursor. This is a promising and frequently employed strategy in heterocyclic chemistry. It involves the synthesis of 2,4-dichloro-3-cyanopyridine followed by a Finkelstein reaction to exchange the chlorine atoms for iodine.

Method 2: Sandmeyer Reaction from an Amino-Diiodopyridine Precursor. This classical organochemical reaction allows for the introduction of a cyano group via a diazonium salt intermediate. This route would necessitate the synthesis of a 3-amino-2,4-diiodopyridine precursor.

Below is a detailed examination of these two potential synthetic routes.

Method 1: Synthesis via Halogen Exchange

This approach leverages the Finkelstein reaction, a classic SN2 type reaction involving the exchange of one halogen for another. The reaction is driven to completion by the precipitation of the less soluble sodium chloride in a suitable solvent like acetone.

Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-3-cyanopyridine.

A common starting material for this step is 2,4-dihydroxypyridine-3-carbonitrile. This can be converted to the dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • To a stirred solution of 2,4-dihydroxypyridine-3-carbonitrile (1 eq.) in a suitable solvent like toluene, slowly add phosphorus oxychloride (3-5 eq.).

  • The reaction mixture is heated to reflux (around 110-120 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the excess POCl₃ is carefully quenched with ice water.

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Halogen Exchange to this compound (Finkelstein Reaction).

  • Dissolve 2,4-dichloro-3-cyanopyridine (1 eq.) in dry acetone.

  • Add an excess of sodium iodide (NaI) (typically 2.5-3 eq. per chlorine atom).

  • The reaction mixture is heated to reflux and stirred for an extended period (24-48 hours). The progress of the reaction can be monitored by observing the precipitation of sodium chloride and by analytical techniques.

  • After completion, the reaction mixture is cooled, and the precipitated NaCl is filtered off.

  • The filtrate is concentrated, and the residue is taken up in a suitable organic solvent and washed with water and sodium thiosulfate solution to remove any remaining iodine.

  • The organic layer is dried and concentrated to yield the crude this compound, which can be further purified by chromatography.

Visualization of the Workflow

A 2,4-Dihydroxypyridine-3-carbonitrile C 2,4-Dichloro-3-cyanopyridine A->C Chlorination B Phosphorus Oxychloride (POCl₃) E This compound C->E Finkelstein Halogen Exchange D Sodium Iodide (NaI) in Acetone A 3-Aminopyridine B Di-iodination (Multi-step) A->B C 2,4-Diiodo-3-aminopyridine B->C E Aryl Diazonium Salt Intermediate C->E Diazotization D NaNO₂, HCl (Diazotization) G This compound E->G Sandmeyer Cyanation F Copper(I) Cyanide (CuCN)

Caption: Logical steps for the synthesis via the Sandmeyer reaction pathway.

Cost-Benefit Analysis

The choice of a synthetic route in a research and development setting is often a trade-off between the cost of materials, the time required for the synthesis, and the overall yield and purity of the final product.

FactorMethod 1: Halogen ExchangeMethod 2: Sandmeyer Reaction
Starting Material Cost 2,4-Dihydroxypyridine-3-carbonitrile can be synthesized from relatively inexpensive starting materials. Phosphorus oxychloride is a common and affordable reagent. Sodium iodide is also readily available at a moderate cost.3-Aminopyridine is a relatively inexpensive starting material. However, the multi-step synthesis of the 2,4-diiodo-3-aminopyridine precursor is likely to be costly and time-consuming, involving protecting groups and multiple purification steps.
Reagent Cost Moderate. The primary costs are associated with the starting pyridine derivative and sodium iodide.Potentially high due to the reagents required for the synthesis of the di-iodo-amino precursor. Copper(I) cyanide and sodium nitrite are relatively inexpensive.
Procedural Complexity Moderate. The chlorination and Finkelstein reactions are standard procedures in organic synthesis. The main challenge lies in driving the halogen exchange to completion and purification.High. The synthesis of the di-iodo-amino precursor is non-trivial and likely to be low-yielding. The Sandmeyer reaction itself requires careful temperature control and handling of potentially unstable diazonium salts.
Yield & Purity The chlorination step generally proceeds in good yield. The Finkelstein reaction yield can be variable and may require optimization, but can be high. Purification can be challenging due to the presence of partially substituted intermediates.The overall yield is expected to be low due to the multi-step nature of the synthesis of the precursor. The Sandmeyer reaction itself can have variable yields and may produce side products.
Safety & Environmental Phosphorus oxychloride is corrosive and reacts violently with water. Halogenated solvents are often used.Diazonium salts can be explosive if isolated. Cyanide salts are highly toxic. The synthesis of the precursor may involve hazardous reagents.
Scalability This route is generally more amenable to scale-up. The Finkelstein reaction can be driven to completion with longer reaction times or by using a higher boiling point solvent.The Sandmeyer reaction can be difficult to scale up due to the instability of the diazonium salt and the exothermic nature of the reaction.

Conclusion and Recommendation

Based on the analysis, Method 1 (Halogen Exchange) appears to be the more practical and cost-effective approach for the synthesis of this compound for most research and development applications. The starting materials are more readily accessible, and the reaction procedures are more standard and scalable. While the Finkelstein reaction may require optimization to achieve high yields, it avoids the significant challenges associated with the synthesis of the key intermediate required for the Sandmeyer route.

The Sandmeyer Reaction (Method 2) , while theoretically plausible, is hampered by the lack of a straightforward and high-yielding synthesis for the 2,4-diiodo-3-aminopyridine precursor. The complexity and likely low overall yield of this route make it a less attractive option for routine synthesis.

For any laboratory undertaking the synthesis of this compound, a thorough literature search for specific, optimized conditions for the Finkelstein reaction on similar 2,4-dichloropyridine systems is highly recommended. Small-scale pilot reactions to determine optimal reaction times, temperatures, and purification methods will be crucial for successful and efficient synthesis.

References

A Comparative Guide to the Characterization of 3-Cyano-2,4-diiodopyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, halogenated cyanopyridines are of particular interest due to their versatile reactivity and potential as building blocks in the synthesis of complex molecular architectures. This guide provides a comparative analysis of the characterization data for 3-cyano-2,4-diiodopyridine and its derivatives, offering a valuable resource for researchers engaged in their synthesis and application. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogues to provide a robust predictive framework for its characterization.

The Structural Significance of this compound

The this compound scaffold is a highly functionalized aromatic system. The electron-withdrawing nature of the cyano group and the two iodine atoms significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic substitution and a key intermediate in cross-coupling reactions. Understanding its spectral and physical properties is paramount for reaction monitoring, quality control, and the rational design of novel derivatives.

Comparative Spectroscopic Analysis

A definitive characterization of this compound and its derivatives relies on a combination of spectroscopic techniques. By comparing the expected data with that of simpler, well-characterized cyanopyridines, we can establish a reliable analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy:

The protons on the pyridine ring of this compound are expected to be deshielded due to the cumulative electron-withdrawing effects of the cyano and iodo substituents. This will result in downfield chemical shifts compared to unsubstituted pyridine.

¹³C NMR Spectroscopy:

The carbon atoms directly bonded to the iodine and cyano groups will exhibit characteristic chemical shifts. The carbon of the cyano group is typically found in the 115-120 ppm region. The carbons attached to the iodine atoms will show significant shifts, and their positions can be confirmed through techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Table 1: Comparison of ¹H and ¹³C NMR Spectral Data for Cyanopyridine Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm) of Carbons
2-Cyanopyridine 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H)[1]151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[1]
3-Cyanopyridine 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H)[1]153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[1]
4-Cyanopyridine 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H)[1]151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN)[1]

For this compound, the remaining two protons on the pyridine ring would be expected to show distinct signals, likely with coupling constants characteristic of their relative positions.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The most prominent feature in the IR spectrum of this compound and its derivatives will be the stretching vibration of the nitrile (C≡N) group.

Table 2: Key IR Absorptions for Cyanopyridine Derivatives

Isomer/DerivativeKey IR Absorptions (cm⁻¹)
2-Cyanopyridine C≡N stretch: ~2230 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹[1]
3-Cyanopyridine C≡N stretch: ~2235 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹[1]
4-Cyanopyridine C≡N stretch: ~2240 cm⁻¹, C-H stretch (aromatic): >3000 cm⁻¹, Ring vibrations: ~1600-1400 cm⁻¹[1]
Substituted 3-Cyano-2-pyridones C≡N stretch: 2215–2216 cm⁻¹, C=O stretch: 1653–1674 cm⁻¹[1]

The C-I stretching vibrations for this compound are expected in the far-IR region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at m/z corresponding to its exact mass. The isotopic pattern of the molecular ion will be characteristic due to the presence of two iodine atoms.

Table 3: Mass Spectrometry Data for Cyanopyridine Isomers

IsomerMolecular Ion (m/z) and Key Fragments
2-Cyanopyridine M⁺: 104, Fragmentation often involves loss of HCN (m/z 77)[1]
3-Cyanopyridine M⁺: 104, Fragmentation pattern differs from the 2-isomer[1]
4-Cyanopyridine M⁺: 104, Fragmentation pattern is also distinct[1]

For this compound, fragmentation may involve the loss of iodine atoms and the cyano group, providing valuable structural information.

Experimental Protocols

The following are generalized protocols for the acquisition of characterization data for novel cyanopyridine derivatives, based on established methodologies.

Synthesis of Halogenated Cyanopyridines

The synthesis of di-iodinated cyanopyridines can be challenging. A potential synthetic route could involve the halogenation of a pre-existing cyanopyridine or the construction of the pyridine ring from appropriately substituted precursors. A one-pot halogenation protocol for pyridines has been developed, which involves a ring-opening, halogenation, and ring-closing sequence that could be adapted for this purpose.[2]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 3-Cyanopyridine) reaction Halogenation Reaction (e.g., with NIS or I₂/HIO₃) start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated this compound Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (EI or ESI) product->ms mpt Melting Point Analysis product->mpt data Data Analysis & Structural Confirmation nmr->data ir->data ms->data mpt->data

Caption: A generalized workflow for the synthesis and subsequent characterization of this compound derivatives.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is common. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) or direct infusion is preferred.

  • Ionization: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, generating charged droplets that produce ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Logical Flow for Structural Confirmation

G start Synthesized Compound ms Mass Spectrometry (Molecular Weight & Formula) start->ms ir IR Spectroscopy (Functional Groups, e.g., C≡N) start->ir nmr NMR Spectroscopy (¹H & ¹³C Connectivity) start->nmr final Confirmed Structure ms->final ir->final nmr->final

Caption: A logical workflow for the structural confirmation of a novel this compound derivative using multiple spectroscopic techniques.

Conclusion

The characterization of this compound and its derivatives is a critical step in their utilization for further synthetic transformations and in the development of new chemical entities. While direct experimental data for the parent compound is scarce, a comparative approach utilizing data from simpler cyanopyridines provides a strong foundation for predicting and interpreting their spectroscopic properties. The experimental protocols outlined in this guide offer a standardized methodology for obtaining high-quality characterization data, ensuring the scientific rigor required in research and development.

References

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

  • Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds - MDPI. Available at: [Link]

  • Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. - ResearchGate. Available at: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. Available at: [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives - Oriental Journal of Chemistry. Available at: [Link]

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A Comparative Guide to the Synthetic Precursors of 3-CYANO-2,4-DIIODOPYRIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Cyano-2,4-diiodopyridine in Modern Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, this compound is a highly valuable, yet synthetically challenging, building block. Its unique arrangement of a cyano group and two iodine atoms on the pyridine ring offers medicinal chemists a versatile scaffold for creating complex molecules with potential applications in oncology, neurodegenerative diseases, and infectious diseases. The electron-withdrawing nature of the cyano group, combined with the dual points for cross-coupling reactions provided by the iodine substituents, makes this molecule a powerful tool for structure-activity relationship (SAR) studies and the development of novel pharmaceuticals.

This guide provides a comparative analysis of two plausible synthetic routes to this compound, starting from different precursors. We will delve into the strategic considerations, experimental protocols, and the relative merits of each approach to empower researchers in making informed decisions for their synthetic campaigns.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary retrosynthetic directions:

  • Route A: The "Iodination Last" Strategy. This approach begins with a pre-functionalized 3-cyanopyridine derivative, followed by the introduction of the two iodine atoms.

  • Route B: The "Cyanation Last" Strategy. This pathway involves the synthesis of a 2,4-diiodopyridine scaffold, with the final step being the introduction of the cyano group.

This guide will dissect each of these strategies, providing a detailed examination of the necessary precursors and the chemical transformations involved.

Route A: Iodination of a 3-Cyanopyridine Precursor

This strategy leverages the availability of various substituted 3-cyanopyridines. The key challenge lies in the selective and efficient introduction of two iodine atoms onto the pyridine ring. The most logical precursor for this route is 2-amino-3-cyanopyridine , due to its commercial availability and the potential to convert the amino group into an iodo substituent via a Sandmeyer-type reaction, followed by direct iodination at the 4-position.

Workflow for Route A

A 2-Amino-3-cyanopyridine B Diazotization A->B NaNO2, H2SO4 C Sandmeyer-type Iodination B->C KI D 2-Iodo-3-cyanopyridine C->D E Direct C-H Iodination D->E NIS, H2SO4 F This compound E->F

Caption: Synthetic workflow for Route A, starting from 2-amino-3-cyanopyridine.

Step-by-Step Experimental Protocol for Route A

Step 1: Synthesis of 2-Iodo-3-cyanopyridine via Sandmeyer-type Reaction

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide through a diazonium salt intermediate.[1][2][3] The use of potassium iodide as the iodine source is a common and effective variation of this reaction.[1]

  • Protocol:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-cyanopyridine (1 equiv.) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of potassium iodide (1.5 equiv.) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-iodo-3-cyanopyridine.

Step 2: Synthesis of this compound via Direct C-H Iodination

  • Rationale: The pyridine ring is generally electron-deficient, making electrophilic substitution challenging. However, the presence of activating groups or strongly acidic conditions can facilitate iodination. N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid is a potent iodinating agent for deactivated aromatic systems.[4]

  • Protocol:

    • To a solution of 2-iodo-3-cyanopyridine (1 equiv.) in concentrated sulfuric acid, add N-iodosuccinimide (1.2 equiv.) portion-wise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction by TLC.[5]

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the residue by column chromatography to yield this compound.

Route B: Cyanation of a 2,4-Diiodopyridine Precursor

This strategy hinges on the successful synthesis of the 2,4-diiodopyridine intermediate, which can then be subjected to a cyanation reaction. While the direct di-iodination of pyridine is challenging, a plausible route involves the halogen exchange of a more readily available dihalopyridine, such as 2,4-dichloropyridine.

Workflow for Route B

A 2,4-Dichloropyridine B Halogen Exchange (Finkelstein Reaction) A->B NaI, Acetone C 2,4-Diiodopyridine B->C D Nucleophilic Aromatic Substitution (Cyanation) C->D CuCN, DMF E This compound D->E

Caption: Synthetic workflow for Route B, starting from 2,4-dichloropyridine.

Step-by-Step Experimental Protocol for Route B

Step 1: Synthesis of 2,4-Diiodopyridine via Halogen Exchange

  • Rationale: The Finkelstein reaction is a classic method for converting alkyl and aryl chlorides or bromides to their corresponding iodides using an alkali metal iodide in a suitable solvent.[6][7][8] For aryl halides, this reaction can be driven to completion by the precipitation of the resulting sodium chloride in acetone.

  • Protocol:

    • In a round-bottom flask, dissolve 2,4-dichloropyridine (1 equiv.) in dry acetone.

    • Add sodium iodide (2.5 equiv.) and a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide.

    • Reflux the mixture for 24-48 hours, monitoring the reaction by GC-MS. The formation of a white precipitate (NaCl) should be observed.

    • After cooling, filter off the precipitate and concentrate the filtrate.

    • Dissolve the residue in an organic solvent and wash with water to remove any remaining sodium iodide.

    • Dry the organic phase, concentrate, and purify by column chromatography to obtain 2,4-diiodopyridine.

Step 2: Synthesis of this compound via Cyanation

  • Rationale: The introduction of a cyano group onto an aryl halide can be achieved through various methods, including palladium-catalyzed cyanation or the use of copper(I) cyanide (Rosenmund-von Braun reaction).[9][10] Given the presence of two iodine atoms, a nucleophilic aromatic substitution using CuCN in a polar aprotic solvent like DMF is a plausible approach. The cyanation is expected to occur at the more activated 3-position.

  • Protocol:

    • In a sealed tube, combine 2,4-diiodopyridine (1 equiv.), copper(I) cyanide (1.2 equiv.), and dry DMF.

    • Heat the mixture to 140-160 °C for several hours. The reaction should be monitored by HPLC or GC-MS.

    • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with ethyl acetate, and wash the organic layer with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Comparative Analysis of Precursors and Synthetic Routes

FeatureRoute A: 2-Amino-3-cyanopyridine PrecursorRoute B: 2,4-Dichloropyridine Precursor
Starting Material Availability 2-Amino-3-cyanopyridine is commercially available.2,4-Dichloropyridine is commercially available.
Number of Synthetic Steps 2 steps from the precursor.2 steps from the precursor.
Key Transformations Sandmeyer-type iodination and direct C-H iodination.Halogen exchange and nucleophilic aromatic cyanation.
Potential Challenges The Sandmeyer reaction can sometimes have moderate yields and generate side products. Direct iodination of an electron-deficient ring requires harsh conditions and may lead to regioselectivity issues.The Finkelstein reaction on an aryl chloride can be sluggish. The high temperatures required for cyanation can lead to decomposition.
Reagent Safety & Handling Diazonium salts are potentially explosive and must be handled with care at low temperatures. Concentrated sulfuric acid is highly corrosive.Copper(I) cyanide is highly toxic. High-temperature reactions in a sealed tube require appropriate safety precautions.
Estimated Overall Yield Moderate.Moderate to low.
Suitability for Scale-up The Sandmeyer reaction can be challenging to scale up safely.The Finkelstein reaction is generally scalable. High-temperature cyanation may require specialized equipment for large-scale production.

Conclusion and Recommendation

Both Route A and Route B present viable, albeit challenging, pathways to the target molecule, this compound.

Route A , starting from 2-amino-3-cyanopyridine, relies on well-established named reactions. However, the handling of diazonium intermediates and the harsh conditions for the second iodination step are significant drawbacks, particularly concerning safety and scalability.

Route B , commencing with 2,4-dichloropyridine, offers a more straightforward sequence of reactions. The Finkelstein reaction is a robust transformation, and while the cyanation step requires high temperatures, it avoids the use of unstable intermediates.

For laboratory-scale synthesis, Route A may be more accessible due to the directness of the Sandmeyer reaction for introducing the first iodine atom. However, for process development and larger-scale synthesis, Route B appears to be the more promising approach, provided that the halogen exchange and cyanation steps can be optimized for yield and safety.

Ultimately, the choice of precursor and synthetic route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the risk tolerance for handling hazardous reagents. This guide provides the foundational knowledge for researchers to embark on the synthesis of this valuable building block with a clear understanding of the available options and their associated challenges.

References

  • CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P
  • EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google P
  • Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
  • Chen, I. H., & Chen, Y. C. (2006). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Synlett, 2006(18), 3049-3052.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142.
  • Li, Y., et al. (2022). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Drug Design, Development and Therapy, 16, 333-349.
  • Li, G., et al. (2023). 3-Fluoro-2-iodo-1-methylpyridinium triflate as a halogen-bonding catalyst for the aza-Diels–Alder reaction. Organic Chemistry Portal.
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  • Tang, R. J., et al. (2018). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 23(7), 1738.
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Safety Operating Guide

Navigating the Disposal of 3-CYANO-2,4-DIIODOPYRIDINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-cyano-2,4-diiodopyridine, a halogenated pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar chemicals, including iodinated pyridines, cyanopyridines, and general principles of hazardous waste management. This proactive, safety-first approach is designed to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of care.

I. Hazard Profile & Risk Assessment: Understanding the Compound

Key Anticipated Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. The cyano group may also pose a risk of releasing cyanide under certain conditions.

  • Irritation: Likely to cause skin and serious eye irritation.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.

Personal Protective Equipment (PPE): The First Line of Defense

Before beginning any work that will generate this compound waste, ensure the following PPE is worn:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[2]

II. The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular trash.[3] This compound must be treated as hazardous waste and disposed of through an approved waste disposal facility.[2]

Step 1: Waste Segregation at the Source

Proper waste management begins at the point of generation.

  • Designate a Waste Container: Use a dedicated, clearly labeled container for all this compound waste.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[4] It is crucial to keep it segregated from incompatible materials.

Step 2: Understanding Chemical Incompatibilities

Based on the chemistry of similar pyridine and nitrile compounds, this compound is likely incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: May cause decomposition and release of toxic fumes.

  • Strong Bases: Can also lead to decomposition.

  • Heat and Ignition Sources: While the flashpoint is unknown, related compounds can be flammable.[5][6]

Step 3: Waste Collection and Storage
  • Container Selection: Collect waste in a chemically resistant container with a secure, tight-fitting lid. Glass or high-density polyethylene are generally suitable choices.[7][8]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[7] The storage location should be a designated satellite accumulation area.

Step 4: Arranging for Professional Disposal
  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for hazardous waste disposal.

  • Licensed Contractor: The EHS department will coordinate with a licensed chemical waste disposal contractor for the pickup and ultimate disposal of the waste.[9]

  • Provide Documentation: Be prepared to provide the SDS for any related compounds you have, as well as the full chemical name of the waste.

Step 5: Decontamination and Container Disposal

Empty containers that once held this compound must also be treated as hazardous waste.[2]

  • Triple Rinsing: If permitted by your institution's EHS guidelines, containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.[2]

  • Container Puncturing: After triple-rinsing, puncture the container to prevent reuse before discarding it with other decontaminated lab materials.[2]

III. Emergency Procedures: Spill Management

Accidents can happen, and a clear plan for spill management is essential.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Containment: For small, manageable spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[3]

  • Cleanup:

    • Wear appropriate PPE.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Avoid generating dust.[10]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your supervisor and your institution's EHS department.

Visualizing the Disposal Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Dedicated Container ppe->segregate incompatible Is the waste mixed with incompatible materials? (Strong Acids, Bases, Oxidizers) segregate->incompatible remediate Consult EHS Immediately for Remediation Protocol incompatible->remediate Yes store Store Sealed Container in a Cool, Dry, Ventilated Area incompatible->store No contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Licensed Contractor Disposes of Waste contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from ATSDR.[11]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific.[3]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: PYRIDINE. Retrieved from ChemSupply Australia.[12]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from Washington State University.[7]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from Penta Chemicals.[5]

  • Apollo Scientific. (2024, May 15). 3-CYANOPYRIDINE Safety Data Sheet. Retrieved from Apollo Scientific.[10]

  • BenchChem. (n.d.). Proper Disposal of 4-Amino-3-iodopyridine: A Guide for Laboratory Professionals. Retrieved from BenchChem.[2]

  • Jubilant Ingrevia. (n.d.). 3-Cyanopyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia.[13]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Cyanopyridine. Retrieved from Thermo Fisher Scientific.[6]

  • Sigma-Aldrich. (2025, July 29). Safety Data Sheet. Retrieved from Sigma-Aldrich.

  • Alfa Aesar. (2025, September 15). Safety Data Sheet: 3-Cyanopyridine. Retrieved from Alfa Aesar.[14]

  • BenchChem. (n.d.). Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals. Retrieved from BenchChem.[1]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Cyano-2-fluoropyridine. Retrieved from Fisher Scientific.[15]

  • BenchChem. (n.d.). Proper Disposal of 2,5-Diiodophenol: A Guide for Laboratory Professionals. Retrieved from BenchChem.[8]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from Cole-Parmer.[16]

  • CDH Fine Chemical. (n.d.). 4-Cyanopyridine MATERIAL SAFETY DATA SHEET. Retrieved from CDH Fine Chemical.[9]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from University of Rhode Island.[4]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from Walchem.[17]

  • RS Components. (n.d.). Chemical compatibility table. Retrieved from RS Components.[18]

  • Thermo Fisher Scientific. (2013). Chemical Compatibility Chart. Retrieved from Thermo Fisher Scientific.[19]

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A Comprehensive Guide to the Safe Handling of 3-Cyano-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-cyano-2,4-diiodopyridine. The procedural guidance herein is designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven best practices.

The unique trifecta of hazards presented by this compound—the toxicological profile of a pyridine core, the reactivity and potential toxicity of organo-iodine compounds, and the acute danger of a cyanide functional group—necessitates a multi-faceted approach to safety. This guide will deconstruct these hazards and provide a clear, actionable framework for its safe handling, from initial risk assessment to final disposal.

Hazard Assessment and Triage

A thorough understanding of the potential risks is the foundation of safe laboratory practice. The structure of this compound suggests a combination of hazards that must be addressed concurrently.

  • Pyridine Moiety : Pyridine and its derivatives can be toxic, with potential effects on the nervous system, liver, and kidneys[1][2][3]. Acute exposure can lead to dizziness, headaches, and nausea[3].

  • Organo-iodine Functionality : Organo-iodine compounds can present toxicological and environmental risks[4]. Iodine itself is corrosive and its vapor is hazardous[5][6]. High exposure to iodine may impact the liver, kidneys, and thyroid gland[7].

  • Cyano Group (Nitrile) : The primary and most acute hazard is the cyano group. Organic cyanides (nitriles) can be hydrolyzed or decomposed to form the highly toxic cyanide anion[8]. In the presence of acids, nitriles can release hydrogen cyanide (HCN), a rapidly acting and potentially lethal gas[8][9].

Table 1: Summary of Potential Hazards

Hazard ClassPotential Health EffectsPhysical Hazards
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled. Potential for delayed effects.May emit poisonous and corrosive fumes upon decomposition[10].
Skin Corrosion/Irritation Causes skin irritation[10][11].
Serious Eye Damage/Irritation Causes serious eye damage[10][12].
Organ Toxicity Potential for damage to the liver, kidneys, and central nervous system[1][2][3].
Reactivity Reacts with acids to produce highly toxic and flammable hydrogen cyanide gas[8][9]. Incompatible with strong oxidizing agents, strong bases, and reducing agents[11][13].

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the compound's hazardous nature, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Standard Laboratory Attire (Level D equivalent)

This forms the baseline for any work in the laboratory where this compound is present.

  • Safety Glasses with Side Shields or Goggles : To protect against splashes and airborne particles[14].

  • Laboratory Coat : A clean lab coat, preferably made of a flame-resistant material, should be worn at all times[15].

  • Closed-toe Shoes : To protect the feet from spills.

Enhanced PPE for Direct Handling (Level C equivalent)

When weighing, transferring, or performing reactions with this compound, the following enhanced PPE is required:

  • Chemical Safety Goggles and Face Shield : To provide maximum protection to the eyes and face from splashes[9][14].

  • Impervious Gloves : Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's specifications for chemical resistance. Double-gloving is highly recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination[9]. Gloves should be changed immediately upon contact with the substance[8].

  • Chemical-Resistant Apron or Coveralls : To protect against splashes and contamination of personal clothing[16].

Respiratory Protection

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[8][9]. If there is a potential for generating dust or aerosols, or if engineering controls are insufficient, respiratory protection is necessary.

  • Air-Purifying Respirator (APR) : Equipped with cartridges appropriate for organic vapors and acid gases.

  • Self-Contained Breathing Apparatus (SCBA) : Required for emergency situations, such as a large spill, where the concentration of airborne contaminants is unknown or exceeds the capacity of an APR[14][17].

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Initiate Work with This compound ppe_assessment Risk Assessment: - Scale of work - Potential for splashes - Potential for dust/aerosols start->ppe_assessment standard_ppe Standard PPE: - Safety Glasses - Lab Coat - Closed-toe Shoes ppe_assessment->standard_ppe Baseline Requirement enhanced_ppe Enhanced PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Chemical-Resistant Apron standard_ppe->enhanced_ppe For Direct Handling respiratory_protection Respiratory Protection: - Work in Fume Hood - Consider APR/SCBA for emergencies enhanced_ppe->respiratory_protection Inhalation Hazard Mitigation end_ppe Proceed with Experiment respiratory_protection->end_ppe

Caption: PPE protocol for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Designated Work Area
  • All work with this compound must be conducted in a designated area within a certified chemical fume hood[9].

  • The designated area should be clearly marked with warning signs indicating the presence of a highly toxic substance[9].

  • Ensure that an emergency eyewash station and safety shower are readily accessible[18].

Weighing and Transferring
  • Weighing : Weigh the compound in a disposable container (e.g., a plastic weigh boat) within the fume hood to contain any potential spills.

  • Transfer : Use a spatula or other appropriate tool to transfer the solid. Avoid generating dust[10]. If there is a risk of dust formation, consider wetting the material with a small amount of an inert solvent in which the subsequent reaction will be performed.

Reaction Setup and Execution
  • Glassware : Inspect all glassware for cracks or defects before use.

  • Inert Atmosphere : If the reaction is air or moisture-sensitive, use standard techniques for maintaining an inert atmosphere (e.g., nitrogen or argon blanket).

  • Temperature Control : Use a well-controlled heating or cooling system to prevent runaway reactions.

  • Acid Avoidance : CRITICAL : Ensure that no acids are present in the reaction or workup until the cyanide functionality has been addressed or is known to be stable under the conditions. The accidental introduction of acid can lead to the rapid evolution of deadly hydrogen cyanide gas[8][9].

Workup and Purification
  • Quenching : Reactions should be quenched cautiously.

  • Aqueous Workup : If an aqueous workup is necessary, ensure the aqueous phase is basic (pH > 10) before proceeding[8]. This will prevent the formation of HCN.

  • Extraction : Perform all extractions within the fume hood.

  • Purification : Column chromatography and other purification methods should be performed in the fume hood.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and all contaminated materials is a critical final step in the safety protocol.

Waste Segregation
  • Solid Waste : All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a dedicated, clearly labeled hazardous waste container[8].

  • Liquid Waste : All liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Sharps : Contaminated needles and other sharps must be disposed of in a designated sharps container.

Decontamination
  • Glassware and Equipment : All glassware and equipment that have come into contact with the compound must be decontaminated. A triple rinse with an appropriate solvent should be followed by washing with a basic solution (pH > 10) of 10% bleach[8]. The rinsate should be collected as hazardous waste.

  • Work Surfaces : The designated work area within the fume hood should be decontaminated at the end of each work session using a similar procedure[9].

Waste Container Management
  • Waste containers should be kept closed when not in use and stored in a secondary containment bin within a well-ventilated area[8].

  • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of halogenated and cyanide-containing waste[10][15].

Disposal_Workflow cluster_disposal Waste Disposal and Decontamination Workflow start_disposal Completion of Work with This compound segregate_waste Waste Segregation: - Solid Waste - Liquid Waste - Sharps start_disposal->segregate_waste decontaminate_equipment Decontamination: - Glassware & Equipment - Work Surfaces segregate_waste->decontaminate_equipment decon_procedure Decontamination Procedure: 1. Triple rinse with solvent 2. Wash with basic (pH>10)   10% bleach solution 3. Collect rinsate as waste decontaminate_equipment->decon_procedure manage_waste Waste Container Management: - Keep closed - Secondary containment - Store in ventilated area decontaminate_equipment->manage_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal manage_waste->contact_ehs end_disposal Safe Disposal Complete contact_ehs->end_disposal

Caption: Disposal and decontamination workflow.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 2: Emergency Response Protocols

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[10][18].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10][18].
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention[15][18].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[10][18].
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS office. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and decontaminate the area[10].

References

  • Safety Module: Cyanides.
  • Organoiodine Compounds | Chemical Bull Pvt Ltd.
  • 3-CYANOPYRIDINE - Apollo Scientific.
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  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety.
  • Material Safety Data Sheet - 3-Cyanopyridine, 98% - Cole-Parmer.
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  • 9 - SAFETY DATA SHEET.
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  • Toxicological effects of intravenous administration of pyridine in anaesthetized dogs.
  • The Behavior of Iodine Species in Pyridine and Quinoline | Journal of the American Chemical Society.
  • Pyridine: Human health tier II assessment.
  • Pyridine (IARC Summary & Evaluation, Volume 77, 2000) - Inchem.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.